molecular formula C14H13NO3 B7938375 3-(2-Ethoxyphenyl)isonicotinic acid

3-(2-Ethoxyphenyl)isonicotinic acid

货号: B7938375
分子量: 243.26 g/mol
InChI 键: NHSYGRSGWAAGKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Ethoxyphenyl)isonicotinic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethoxyphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-ethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSYGRSGWAAGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical and Analytical Profiling of 3-(2-Ethoxyphenyl)isonicotinic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 3-arylisonicotinic acid scaffold is a privileged motif, frequently deployed in the design of kinase inhibitors, GPCR modulators, and targeted therapeutics. 3-(2-Ethoxyphenyl)isonicotinic acid represents a highly specialized derivative within this class. By introducing a 2-ethoxyphenyl group at the 3-position of the pyridine-4-carboxylic acid core, researchers can leverage specific steric and electronic effects to fine-tune the molecule's target affinity and pharmacokinetic profile.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and self-validating synthetic and analytical workflows required to properly characterize 3-(2-Ethoxyphenyl)isonicotinic acid.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of a molecule requires looking beyond raw data to the structural causality that drives it. Table 1 summarizes the core quantitative parameters of the compound.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Origin / Method
Molecular Formula C₁₄H₁₃NO₃Structural Calculation
Molecular Weight 243.26 g/mol High-Resolution Mass Spectrometry (HRMS)
Predicted LogP 2.5 – 3.0In silico partition coefficient modeling
Topological Polar Surface Area (TPSA) 52.6 Ų2D Conformer Analysis
H-Bond Donors 1Carboxylic Acid (-OH)
H-Bond Acceptors 4Pyridine N, Carboxylate O (2), Ether O
Mechanistic Insights: The Orthogonal Biaryl Twist

The strategic placement of the 2-ethoxy substituent is a deliberate physicochemical modification. The steric bulk of the ethoxy group clashes directly with the carboxylic acid moiety at the 4-position of the pyridine ring. This severe steric repulsion forces the biaryl system out of planarity, causing the two aromatic rings to adopt an orthogonal (perpendicular) conformation.

As documented in structural modifications of pyridine-3-carboxylate esters 1, breaking molecular planarity disrupts dense π−π stacking in the crystal lattice. Consequently, this lowers the melting point and significantly enhances the thermodynamic kinetic solubility of the compound in aqueous media compared to flat, planar analogs. Furthermore, the ether oxygen acts as a localized hydrogen bond acceptor, while the ethyl tail provides a vector of lipophilicity that pushes the LogP into an optimal range for oral bioavailability.

Synthetic Methodology: Self-Validating Suzuki-Miyaura Coupling

To synthesize 3-(2-Ethoxyphenyl)isonicotinic acid, 3-bromoisonicotinic acid serves as a highly validated starting scaffold. It is a prominent building block for generating 3-aryl isonicotinic acid derivatives, which are frequently utilized in the development of kinase inhibitor libraries 2.

A standard protocol is insufficient for rigorous drug development; the workflow must be self-validating to prevent false positives and ensure high-fidelity yields.

Step-by-Step Protocol
  • Preparation & Deoxygenation Validation:

    • Combine 3-bromoisonicotinic acid (1.0 eq) and (2-ethoxyphenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Self-Validation Step: Sparge the solvent mixture with ultra-pure N₂ for 30 minutes. Validate deoxygenation using a dissolved oxygen (DO) probe. Do not proceed until DO < 0.5 ppm. Palladium(0) is highly sensitive to oxidation; verifying DO levels prevents the primary cause of Suzuki coupling failure.

  • Catalysis:

    • Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq) under a positive nitrogen stream. Heat the reaction mixture to 90°C.

  • In-Process Control (IPC) via LC-MS:

    • At 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade MeCN, and analyze.

    • Self-Validation Step: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the 3-bromoisonicotinic acid isotopic cluster (m/z 202/204).

  • Workup & Isoelectric Precipitation:

    • Cool to room temperature and filter through a Celite pad to remove Pd black.

    • Causality in Workup: Because the product is a zwitterion, standard liquid-liquid extraction will result in poor yields. Instead, slowly acidify the aqueous filtrate with 1M HCl to pH ~3.5 (the calculated isoelectric point). The neutral zwitterion will precipitate out of solution. Filter, wash with cold water, and dry under high vacuum.

Workflow Visualization

Below is the logical flow of the self-validating synthesis and analytical pipeline, mapped using Graphviz.

G Start 3-Bromoisonicotinic Acid + (2-Ethoxyphenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Pd cat, Base, 90°C) Start->Reaction IPC In-Process Control (LC-MS) Validate >95% Conversion Reaction->IPC Decision Conversion Met? IPC->Decision Workup Aqueous Workup & Acidification (Precipitate Zwitterion at pI) Decision->Workup Yes Fail Optimize Catalyst/Base (Check DO levels) Decision->Fail No Purification Recrystallization / Prep-HPLC Workup->Purification Validation Orthogonal Validation (NMR, HRMS, pKa Titration) Purification->Validation Fail->Reaction

Caption: Self-Validating Synthesis and Analytical Workflow for 3-(2-Ethoxyphenyl)isonicotinic Acid.

Analytical Characterization Workflows

Mass Spectrometry (LC-MS/MS)

Baseline mass spectrometric behaviors of isonicotinic acid derivatives provide foundational data for tracking the ionization efficiency of the pyridine core 3.

  • Protocol: Run the sample on a C18 column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The acidic mobile phase ensures the pyridine nitrogen is fully protonated, yielding a strong [M+H]⁺ signal at m/z 244.09. The MS/MS fragmentation will predictably show the neutral loss of the ethoxy group (-46 Da) and the decarboxylation of the isonicotinic acid moiety (-44 Da).

Potentiometric pKa Determination

Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylate, it exists in multiple ionization states depending on the pH. The 2-ethoxy group sterically shields the pyridine nitrogen, slightly depressing its pKa compared to unsubstituted isonicotinic acid.

  • Self-Validating Protocol:

    • System Validation: Perform a blank titration of the background solvent (0.15 M KCl in water/methanol cosolvent). Titrate a reference standard (e.g., potassium hydrogen phthalate) to validate the glass electrode's Nernstian response. If the slope deviates from 59.16 mV/pH unit at 25°C, recalibrate the electrode.

    • Sample Titration: Dissolve 2 mg of the compound in the standardized solvent. Titrate from pH 2.0 to 11.0 using 0.5 M KOH under an argon atmosphere to prevent CO₂ absorption.

    • Data Fitting: Use Bjerrum plot analysis to extract the macroscopic pKa values. Expected values are approximately pKa₁ (carboxylic acid) ~ 3.2 and pKa₂ (pyridine N) ~ 4.8. At physiological pH (7.4), the molecule is primarily anionic, dictating high solubility in intestinal fluids but requiring active transport or a prodrug strategy for intracellular permeability.

References

  • Benchchem. 3-Bromoisonicotinic acid | 13959-02-9 - Benchchem. 2

  • Journal of Medicinal Chemistry (ACS Publications). Structural Modifications to Tetrahydropyridine-3-carboxylate Esters en Route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. 1

  • NIST WebBook. Isonicotinic acid, (4-methoxyphenyl)methyl ester - the NIST WebBook. 3

Sources

crystal structure and molecular weight of 3-(2-Ethoxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Elucidating the Physicochemical Foundation of 3-(2-Ethoxyphenyl)isonicotinic Acid for Pharmaceutical Applications

Abstract

3-(2-Ethoxyphenyl)isonicotinic acid is a molecule of interest within contemporary drug discovery pipelines. Its therapeutic potential is intrinsically linked to its solid-state properties, which are governed by its crystal structure and molecular weight. This guide provides a comprehensive overview of the essential physicochemical characteristics of 3-(2-Ethoxyphenyl)isonicotinic acid, with a detailed focus on the experimental determination of its molecular weight and an in-depth protocol for elucidating its single-crystal X-ray structure. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document outlines the authoritative methodologies required to obtain and interpret such critical data, thereby empowering researchers in the fields of medicinal chemistry and pharmaceutical development.

Introduction

The journey of a candidate molecule from laboratory synthesis to a viable therapeutic agent is a multi-faceted endeavor, with the solid-state properties of the active pharmaceutical ingredient (API) playing a pivotal role. For 3-(2-Ethoxyphenyl)isonicotinic acid, a comprehensive understanding of its molecular architecture is not merely an academic exercise but a fundamental prerequisite for rational drug design and formulation. The spatial arrangement of atoms within the crystal lattice, along with the precise molecular weight, dictates crucial physicochemical parameters such as solubility, dissolution rate, bioavailability, and stability.

This technical guide serves as a foundational resource for researchers and scientists. It begins by establishing the molecular identity of 3-(2-Ethoxyphenyl)isonicotinic acid through its molecular weight and then delineates the experimental pathway to uncover its three-dimensional structure through single-crystal X-ray diffraction. The subsequent analysis of potential intermolecular interactions will provide predictive insights into the material's behavior, guiding further development and optimization.

Molecular Identity and Weight

The initial step in the characterization of any novel compound is the unambiguous confirmation of its molecular formula and, consequently, its molecular weight. This is most accurately achieved through high-resolution mass spectrometry.

Molecular Formula and Weight

The chemical structure of 3-(2-Ethoxyphenyl)isonicotinic acid is defined by the molecular formula C₁₄H₁₃NO₃. Based on the atomic weights of its constituent elements, the calculated molecular weight is as follows:

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1412.011168.154
Hydrogen (H)131.00813.104
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total 243.256
Experimental Verification: Mass Spectrometry

A detailed protocol for the verification of the molecular weight of 3-(2-Ethoxyphenyl)isonicotinic acid using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is provided below.

Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation:

    • Dissolve approximately 1 mg of 3-(2-Ethoxyphenyl)isonicotinic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, typically a mixture of water and an organic solvent with a small amount of volatile acid or base (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate) to ensure high mass accuracy.

    • Set the instrument to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often successful due to the deprotonation of the acidic proton ([M-H]⁻). Positive ion mode may also be used, looking for the protonated molecule ([M+H]⁺).

    • Optimize key ESI source parameters:

      • Capillary Voltage: Typically 2.5-4.5 kV.

      • Nebulizing Gas Pressure (e.g., Nitrogen): Adjust to ensure a stable spray.

      • Drying Gas Flow and Temperature: Optimize to desolvate the ions efficiently without causing thermal degradation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data over a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. In negative ion mode, this would be at an m/z value corresponding to [C₁₄H₁₂NO₃]⁻ (242.08). In positive ion mode, this would be at an m/z value corresponding to [C₁₄H₁₄NO₃]⁺ (244.10).

    • Compare the measured monoisotopic mass to the theoretical monoisotopic mass (C₁₄H₁₃NO₃ = 243.08954) to confirm the elemental composition. High-resolution instruments should provide mass accuracy within 5 ppm.

Crystal Structure Determination

As of the latest literature review, a solved crystal structure for 3-(2-Ethoxyphenyl)isonicotinic acid has not been deposited in major crystallographic databases. Therefore, this section provides a comprehensive workflow for the determination of its crystal structure, a critical step for understanding its solid-state properties.

Experimental Workflow: Single-Crystal X-ray Diffraction

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The workflow for this process is outlined below.

G cluster_synthesis Material Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Suitable Single Crystal xray X-ray Diffraction mounting->xray solve Structure Solution (e.g., Direct Methods) xray->solve Diffraction Data refine Structure Refinement solve->refine validate Validation & Analysis refine->validate cif Crystallographic Information File (CIF) validate->cif

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Protocol: From Crystal Growth to Structure Refinement
  • Synthesis and Purification:

    • Synthesize 3-(2-Ethoxyphenyl)isonicotinic acid using an appropriate synthetic route.

    • Purify the crude product to the highest possible level (>99%) using techniques such as recrystallization or column chromatography. Impurities can inhibit crystal growth.

  • Crystal Growth:

    • The primary challenge is to grow single crystals of sufficient size and quality. Several methods can be employed:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow the solvent to evaporate slowly over several days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or below, in a controlled manner.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination. The diffractometer software will then calculate an optimal strategy for collecting a complete dataset by rotating the crystal through a series of angles and collecting diffraction images.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as Lorentz-polarization effects and absorption.

    • Solve the "phase problem" using computational methods. For small molecules like this, direct methods or charge flipping algorithms are typically successful in providing an initial electron density map.

  • Structure Refinement:

    • From the initial model, build a complete structural model by identifying atomic positions.

    • Refine the model by adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. This is typically done using a least-squares minimization algorithm.

    • Locate and refine hydrogen atoms, which may be visible in the difference Fourier map or placed in calculated positions.

  • Validation and Analysis:

    • The final refined structure should be validated using software tools like checkCIF. Key metrics include the R-factor (agreement factor), goodness-of-fit, and the analysis of the final difference electron density map.

    • The validated structure is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a Crystallographic Information File (CIF).

Predicted Structural Features and Their Implications

Based on the molecular structure of 3-(2-Ethoxyphenyl)isonicotinic acid, several key intermolecular interactions can be predicted to play a significant role in its crystal packing.

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that these groups will form strong hydrogen bonds, potentially leading to the formation of dimers or extended chains within the crystal lattice. This is a common and highly influential packing motif for carboxylic acids.

  • π-π Stacking: The presence of two aromatic rings (the ethoxyphenyl and the isonicotinic acid rings) introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, can contribute significantly to the overall stability of the crystal structure.

  • Other Interactions: Weaker C-H···O or C-H···π interactions may also be present, further influencing the three-dimensional arrangement of the molecules.

The interplay of these interactions will determine the final crystal packing, which in turn influences the compound's melting point, density, and solubility. Polymorphism, the ability of a compound to exist in more than one crystal form, is a distinct possibility and should be investigated, as different polymorphs can have dramatically different physicochemical properties.

Conclusion

The thorough characterization of 3-(2-Ethoxyphenyl)isonicotinic acid, beginning with its molecular weight and culminating in the detailed analysis of its single-crystal structure, is a cornerstone of its development as a potential pharmaceutical agent. While a published crystal structure is not yet available, the methodologies outlined in this guide provide a clear and authoritative pathway for its determination. The insights gained from such studies are invaluable, enabling a deeper understanding of the compound's solid-state behavior and informing the critical decisions that must be made during formulation and development to ensure the delivery of a safe, stable, and effective therapeutic product.

References

Due to the nature of this guide focusing on methodology in the absence of specific data for the topic compound, the references below pertain to the established techniques and principles discussed.

  • Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Single-Crystal X-ray Diffraction: Clegg, W., Blake, A. J., Ibberson, R. M., & Teat, S. J. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Crystallographic Databases: Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Crystal Growth Techniques: Bhogal, P., & Mechan, D. (2012). Crystallization: A Practical Approach. InTech. [Link]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Ethoxyphenyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the potential mechanism of action for 3-(2-Ethoxyphenyl)isonicotinic acid derivatives, a class of compounds for which extensive biological data is not yet publicly available. Leveraging established knowledge of the broader isonicotinic acid scaffold, this document proposes a primary hypothetical mechanism centered on anti-inflammatory pathways. We will delve into the scientific rationale for this hypothesis, drawing parallels from structurally related compounds, and outline a comprehensive, self-validating experimental workflow to rigorously test this proposed mechanism. This guide is intended to serve as a foundational resource for researchers initiating studies on this specific chemical series, providing both a theoretical framework and practical experimental designs.

Introduction: The Isonicotinic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The isonicotinic acid core, a pyridine-4-carboxylic acid, is a well-established pharmacophore in drug discovery. Its derivatives have given rise to a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2] The most notable example is isoniazid, a cornerstone of anti-tuberculosis therapy for decades.[1] The mechanism of isoniazid is well-elucidated; it is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), and its active form inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1]

Beyond its role in combating tuberculosis, the isonicotinic acid scaffold has been explored for various other therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[2][3] This versatility underscores the potential of novel isonicotinic acid derivatives, such as the 3-(2-Ethoxyphenyl)isonicotinic acid series, to yield new therapeutic leads. The specific substitution of a 2-ethoxyphenyl group at the 3-position of the isonicotinic acid ring presents a unique chemical entity whose biological effects are yet to be fully characterized.

A Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

Based on the documented activities of various isonicotinic acid derivatives, we hypothesize that 3-(2-Ethoxyphenyl)isonicotinic acid and its analogues primarily exert their effects through the modulation of inflammatory pathways. Specifically, we propose a dual mechanism involving the inhibition of Reactive Oxygen Species (ROS) production and the direct or indirect inhibition of the Cyclooxygenase-2 (COX-2) enzyme.

Recent studies have demonstrated that certain isonicotinic acid derivatives are potent inhibitors of ROS production in immune cells.[4] ROS are key signaling molecules that contribute to the progression of the inflammatory response.[4] Overproduction of ROS can lead to cellular damage and the activation of pro-inflammatory signaling cascades.[4] Therefore, the suppression of ROS overproduction is a validated therapeutic strategy for inflammatory disorders.[4]

Furthermore, the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, particularly the inducible isoform, COX-2. Molecular docking studies on some isonicotinic acid derivatives suggest a potential for these compounds to bind to the active site of the COX-2 enzyme, thereby inhibiting its activity.[4]

The 2-ethoxyphenyl substituent in the topic compound may enhance its lipophilicity, potentially improving cell membrane permeability and access to intracellular targets. The electronic properties of this substituent could also influence the binding affinity of the molecule to its target proteins.

Proposed Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor ROS_Production ROS Production (e.g., NADPH Oxidase) Receptor->ROS_Production NF-kB_Activation NF-κB Activation ROS_Production->NF-kB_Activation COX-2_Expression COX-2 Upregulation NF-kB_Activation->COX-2_Expression COX-2_Enzyme COX-2 Enzyme COX-2_Expression->COX-2_Enzyme Prostaglandin_Synthesis Prostaglandin Synthesis COX-2_Enzyme->Prostaglandin_Synthesis Inflammatory_Response Inflammatory Response Prostaglandin_Synthesis->Inflammatory_Response Compound 3-(2-Ethoxyphenyl)isonicotinic Acid Derivative Compound->ROS_Production Inhibition Compound->COX-2_Enzyme Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Validation Workflow

To validate the hypothesized mechanism of action, a multi-step experimental approach is necessary. This workflow is designed to first confirm the anti-inflammatory activity of the compounds and then to elucidate the specific molecular targets.

In Vitro Anti-inflammatory Activity Screening

The initial step is to assess the general anti-inflammatory properties of the 3-(2-Ethoxyphenyl)isonicotinic acid derivatives.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 3-(2-Ethoxyphenyl)isonicotinic acid derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay): After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.

Elucidation of the Molecular Mechanism

If the compounds show significant anti-inflammatory activity, the next step is to investigate the proposed mechanisms of ROS and COX-2 inhibition.

Experimental Protocol: In Vitro ROS Scavenging Assay

  • Assay Principle: This assay measures the ability of the compounds to scavenge ROS generated in a cell-free system or in cells.

  • Cell-based Assay (DCFDA):

    • Load RAW 264.7 cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.

    • Wash the cells and treat them with the test compounds for 1 hour.

    • Induce ROS production with a stimulant like H₂O₂ or LPS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm), which is proportional to the amount of intracellular ROS.

  • Data Analysis: Compare the fluorescence intensity of compound-treated cells with that of the vehicle control to determine the percentage of ROS inhibition.

Experimental Protocol: COX-2 Enzyme Inhibition Assay

  • Assay Principle: This assay directly measures the ability of the compounds to inhibit the activity of purified COX-2 enzyme.

  • Procedure: Use a commercial COX-2 inhibitor screening assay kit. These kits typically provide purified ovine or human COX-2, a heme cofactor, and arachidonic acid as the substrate.

  • Incubation: Incubate the COX-2 enzyme with the test compounds for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: The product of the reaction, typically prostaglandin G₂, is measured colorimetrically or fluorometrically.

  • Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the COX-2 enzyme activity.

Downstream Target Validation

To confirm the intracellular effects of the compounds, the expression levels of key inflammatory proteins can be measured.

Experimental Protocol: Western Blot Analysis of COX-2 and iNOS Expression

  • Cell Treatment: Treat RAW 264.7 cells with the test compounds and/or LPS as described in the NO production assay.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.

Computational Modeling

In parallel with experimental work, computational studies can provide insights into the potential binding modes of the compounds with their targets.

Protocol: Molecular Docking of 3-(2-Ethoxyphenyl)isonicotinic Acid Derivatives with COX-2

  • Protein and Ligand Preparation: Obtain the crystal structure of COX-2 (e.g., from the Protein Data Bank). Prepare the 3D structure of the 3-(2-Ethoxyphenyl)isonicotinic acid derivative and optimize its geometry.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of COX-2.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of the potential inhibition.

Experimental Workflow Diagram

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism Elucidation cluster_2 Phase 3: Conclusion A Synthesize 3-(2-Ethoxyphenyl) isonicotinic Acid Derivatives B In Vitro Anti-inflammatory Assay (LPS-induced NO in RAW 264.7) A->B C Active Compounds Identified? B->C D In Vitro ROS Scavenging Assay C->D Yes E COX-2 Enzyme Inhibition Assay C->E Yes F Western Blot for COX-2 & iNOS D->F G Molecular Docking with COX-2 E->G H Mechanism of Action Elucidated F->H G->H

Caption: A stepwise workflow for validating the proposed mechanism.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in a clear and concise format.

Table 1: In Vitro Anti-inflammatory and Cytotoxicity Data

Compound IDNO Production Inhibition (%) at 10 µMIC₅₀ (µM) for NO InhibitionCell Viability (%) at 10 µM
Derivative 1
Derivative 2
Positive Control
Vehicle Control 0N/A100

Table 2: Mechanistic Assay Results

Compound IDROS Scavenging IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
Derivative 1
Derivative 2
Positive Control

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, mechanism of action for 3-(2-Ethoxyphenyl)isonicotinic acid derivatives, focusing on their potential as anti-inflammatory agents. The proposed mechanism, involving the inhibition of ROS production and COX-2 activity, is grounded in the known biological activities of the broader isonicotinic acid class. The detailed experimental workflow provides a robust framework for researchers to systematically investigate and validate this hypothesis.

Successful validation of this mechanism would position 3-(2-Ethoxyphenyl)isonicotinic acid derivatives as promising leads for the development of novel anti-inflammatory drugs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies in animal models of inflammation will be crucial to assess their therapeutic potential. The exploration of other potential mechanisms, such as those related to the known antimicrobial and anticancer activities of isonicotinic acid derivatives, should also not be disregarded in the long term.

References

  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Mahmood, T., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1339.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • United States Patent Office. (n.d.). Patent No. 3,426,032.

Sources

in vitro toxicity profile of 3-(2-Ethoxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-(2-Ethoxyphenyl)isonicotinic acid

Introduction: Contextualizing the Toxicological Inquiry

3-(2-Ethoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid, a chemical scaffold of significant interest in medicinal chemistry. Its most famous analogue, isoniazid (isonicotinic acid hydrazide), remains a first-line treatment for tuberculosis.[1][2][3] However, the clinical utility of isoniazid is hampered by a well-documented risk of severe, sometimes fatal, hepatotoxicity and neurotoxicity.[2][4] This toxicity is linked to its metabolic activation into reactive species.[3][5]

Given this precedent, any new derivative of isonicotinic acid, including 3-(2-Ethoxyphenyl)isonicotinic acid, must undergo rigorous toxicological evaluation early in its development. Predicting potential adverse effects before advancing to costly and time-consuming in vivo studies is paramount.[6][7] This guide provides a comprehensive framework for establishing the , focusing on a battery of assays designed to identify key liabilities such as cytotoxicity, genotoxicity, and organ-specific toxicity, with a particular emphasis on hepatotoxicity. The methodologies described herein are grounded in established regulatory principles and are designed to provide a robust, self-validating data package for informed decision-making in a drug development pipeline.

Pillar 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration range at which the compound elicits overt cellular damage. This is crucial for guiding dose selection in subsequent, more complex mechanistic assays.[8] A minimum of two assays based on different cellular mechanisms are recommended to avoid misleading results from compound interference.

Core Principle: Assessing Cellular Viability

Cytotoxicity assays measure the fundamental health of a cell population following exposure to a test article.[9][10] They rely on quantifying a specific cellular process, such as metabolic activity or membrane integrity. A decline in this activity is directly proportional to the cytotoxic potential of the compound.

Recommended Assays: A Dual-Pronged Approach
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity in viable cells, which converts the yellow MTT salt into a purple formazan product.[10] This assay is a gold standard for assessing metabolic competence.

  • Neutral Red Uptake (NRU) Assay: Assesses the integrity of the lysosomal membrane. Viable cells take up and sequester the neutral red dye within their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake. This assay is often used to estimate starting doses for in vivo acute oral toxicity tests under OECD guidelines.[8]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing basal cytotoxicity.

1. Cell Seeding:

  • Culture a relevant cell line (e.g., Balb/c 3T3 or a human cell line like A549) to ~80% confluency.[11]
  • Trypsinize, count, and seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Exposure:

  • Prepare a stock solution of 3-(2-Ethoxyphenyl)isonicotinic acid in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
  • Remove the seeding medium from the cells and replace it with medium containing the test compound, vehicle control, and a positive control (e.g., Sodium Dodecyl Sulfate).
  • Incubate for a defined period (e.g., 24 or 48 hours).

3. Neutral Red Staining:

  • After incubation, remove the treatment medium.
  • Wash the cells gently with pre-warmed PBS.
  • Add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL) to each well.
  • Incubate for 3 hours to allow for dye uptake into the lysosomes of viable cells.

4. Dye Extraction and Quantification:

  • Remove the staining solution and wash the cells again with PBS.
  • Add 150 µL of a destain solution (e.g., 1% acetic acid, 50% ethanol in water) to each well.
  • Place the plate on a shaker for 10 minutes to extract the dye from the cells.
  • Measure the absorbance of the extracted dye on a spectrophotometer at ~540 nm.

5. Data Analysis:

  • Calculate the percentage of viability for each concentration relative to the vehicle control.
  • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits Neutral Red uptake by 50%).
Data Presentation: Hypothetical Cytotoxicity Profile
Assay TypeCell LineExposure Time (hr)IC50 (µM)
MTT HepG224150.5
NRU Balb/c 3T324185.2
MTT A54924210.0

Pillar 2: Genotoxicity Assessment

Genotoxicity testing is a critical regulatory requirement designed to detect compounds that can cause direct or indirect damage to DNA.[12][13] Such damage can lead to mutations and potentially cancer.[12] A standard in vitro battery includes an assay for gene mutation in bacteria and an assay for chromosomal damage in mammalian cells.[14]

Workflow for Genotoxicity Screening

G cluster_0 Genotoxicity Testing Workflow compound Test Compound: 3-(2-Ethoxyphenyl)isonicotinic acid metabolic_activation With and Without Metabolic Activation (S9) compound->metabolic_activation Test Condition ames Bacterial Reverse Mutation Assay (Ames Test) [OECD TG 471] gene_mutation Assessment of Gene Mutation Potential ames->gene_mutation micronucleus In Vitro Mammalian Cell Micronucleus Test [OECD TG 487] chromo_damage Assessment of Chromosomal Damage micronucleus->chromo_damage metabolic_activation->ames metabolic_activation->micronucleus conclusion Genotoxicity Profile (Mutagenic, Clastogenic, Aneugenic) gene_mutation->conclusion chromo_damage->conclusion

Caption: A standard workflow for assessing the genotoxic potential of a new chemical entity.

Bacterial Reverse Mutation Assay (Ames Test)
  • Causality: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay screens for compounds that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. This is a rapid and cost-effective way to screen for point mutagens.[15] The inclusion of a liver homogenate fraction (S9) is critical, as many compounds (pro-carcinogens) only become genotoxic after being metabolized by liver enzymes.[3]

In Vitro Micronucleus Assay
  • Causality: This assay identifies substances that cause chromosomal damage.[14] During cell division (mitosis), chromosome fragments or whole chromosomes that are damaged or unable to attach to the mitotic spindle may lag behind and fail to be incorporated into the daughter nuclei. These lagging genetic fragments are enveloped in their own membrane, forming small "micronuclei" in the cytoplasm.[13] The assay can therefore detect both clastogens (agents that break chromosomes) and aneugens (agents that interfere with chromosome segregation).

G cluster_0 Micronucleus Formation Mechanism cluster_1 Cellular Events start Cell in Mitosis clastogen Exposure to Clastogen (e.g., DNA breaking agent) start->clastogen aneugen Exposure to Aneugen (e.g., spindle poison) start->aneugen fragment Acentric Chromosome Fragment Forms clastogen->fragment lagging Whole Chromosome Lags Behind aneugen->lagging anaphase Anaphase fragment->anaphase lagging->anaphase telophase Telophase / Cytokinesis anaphase->telophase daughter_cells Two Daughter Cells Form telophase->daughter_cells micronucleus Micronucleus (Visible in cytoplasm) telophase->micronucleus Exclusion from daughter nucleus daughter_cells->micronucleus Contained within

Caption: Formation of a micronucleus following exposure to a clastogenic or aneugenic agent.

Experimental Protocol: In Vitro Micronucleus Assay (adapted from OECD TG 487)

1. Cell Culture and Treatment:

  • Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
  • Expose exponentially growing cells to at least three test concentrations of 3-(2-Ethoxyphenyl)isonicotinic acid, a vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
  • Treatment is performed for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A continuous treatment without S9 for ~1.5-2.0 normal cell cycles is also performed.

2. Cell Harvest and Cytokinesis Block:

  • After treatment, add Cytochalasin B to the culture medium. This agent inhibits actin polymerization, preventing cytokinesis (the final separation of daughter cells) while allowing nuclear division to occur. This results in the accumulation of binucleated cells, making it easy to identify cells that have completed one round of mitosis post-treatment.
  • Incubate for a period equivalent to one cell cycle.

3. Cell Harvesting and Staining:

  • Harvest cells by trypsinization.
  • Use a mild hypotonic treatment to swell the cells, followed by fixation.
  • Drop the cell suspension onto clean microscope slides.
  • Stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

4. Microscopic Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
  • A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
  • The cytotoxicity level at the highest concentration should also be assessed (e.g., via the Cytokinesis-Block Proliferation Index, CBPI) to ensure that observed effects are not artifacts of excessive cell death.

Pillar 3: Mechanistic Toxicity - The Hepatotoxicity Question

Given the known risk of drug-induced liver injury (DILI) associated with isoniazid, a thorough investigation of potential hepatotoxicity is the most critical component of this toxicological profile.[3][4] DILI is a major cause of drug failure in both preclinical and clinical stages.[7][16][17]

Causality: Why the Liver is a Primary Target

The liver is the body's primary site of drug metabolism.[18] Enzymes, particularly the Cytochrome P450 (CYP) family, transform drugs into more water-soluble forms for excretion.[18] This process can sometimes generate chemically reactive metabolites that can damage liver cells through various mechanisms, including mitochondrial impairment and oxidative stress. Isoniazid's hepatotoxicity is thought to be mediated by its metabolite, monoacetylhydrazine.[5] It is plausible that 3-(2-Ethoxyphenyl)isonicotinic acid could be metabolized via similar pathways.

Recommended Hepatotoxicity Models

The choice of the in vitro liver model is critical, as it significantly influences the predictive power of the assay.[7][18]

  • Hepatoma Cell Lines (e.g., HepG2): These are easy to culture and widely used for initial screening. However, they have low and variable expression of key drug-metabolizing enzymes, limiting their ability to predict metabolism-dependent toxicity.[16]

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" as they retain the metabolic functions of the native liver.[18] They are more physiologically relevant but are also more expensive, have limited availability, and high inter-donor variability.

  • 3D Liver Spheroids: These are self-assembled aggregates of primary hepatocytes that better mimic the cell-to-cell interactions and microenvironment of the liver in vivo. They maintain metabolic function for longer periods than 2D cultures, making them suitable for longer-term or repeat-dose toxicity studies.[16][18]

Key Mechanistic Assays for Hepatotoxicity

A comprehensive assessment should go beyond simple cell death and probe specific mechanisms known to be involved in DILI.

1. Mitochondrial Dysfunction Assay (Glucose vs. Galactose Media):

  • Scientific Rationale: Many hepatotoxic drugs impair mitochondrial function.[17] Cells grown in standard glucose medium can generate ATP through glycolysis if their mitochondria are damaged. However, when glucose is replaced with galactose in the culture medium, cells are forced to rely on mitochondrial oxidative phosphorylation for energy.[16] A compound that is significantly more potent (i.e., has a lower IC50) in galactose medium compared to glucose medium is a likely mitochondrial toxicant.[17]

2. Oxidative Stress Assessment:

  • Scientific Rationale: Reactive oxygen species (ROS) are byproducts of metabolism that can damage cellular components.[19] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, a common mechanism of DILI.[16]

  • Methodology: Use a fluorescent probe like DCFH-DA, which becomes highly fluorescent in the presence of ROS. Hepatocytes (e.g., PHHs or HepG2 cells) are pre-loaded with the dye and then exposed to the test compound. The increase in fluorescence, measured by a plate reader or high-content imaging, is proportional to ROS production.

Potential DILI Pathway for an Isonicotinic Acid Derivative

G cluster_0 Cellular Damage Pathways compound 3-(2-Ethoxyphenyl)isonicotinic acid (Parent Drug) cyp Hepatic Metabolism (e.g., CYP Enzymes) compound->cyp metabolite Reactive Metabolite (Hypothesized) cyp->metabolite mito Mitochondrial Dysfunction metabolite->mito ros Oxidative Stress (↑ ROS) metabolite->ros atp_depletion ATP Depletion mito->atp_depletion membrane_damage Membrane Lipid Peroxidation ros->membrane_damage dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis / Necrosis (Hepatocyte Death) atp_depletion->apoptosis membrane_damage->apoptosis dna_damage->apoptosis

Caption: Hypothesized pathway for metabolism-induced hepatotoxicity.

Data Synthesis and Risk Assessment

The final step is to integrate the data from all assays to form a coherent in vitro toxicity profile.

  • Cytotoxicity: The IC50 values establish the compound's general toxicity and guide concentrations for further tests.

  • Genotoxicity: Positive findings in either the Ames or micronucleus test are a significant red flag, often halting development unless the compound is intended for a life-threatening disease with no other treatment options.

  • Hepatotoxicity: A low IC50 in hepatocyte models, especially if coupled with mechanistic flags like mitochondrial toxicity or ROS induction, suggests a high risk of DILI. The ratio of the cytotoxic concentration in hepatocytes to the projected therapeutic concentration is a key metric for risk assessment.

By systematically applying this tiered and mechanistically-informed testing strategy, researchers can build a comprehensive understanding of the potential toxicities of 3-(2-Ethoxyphenyl)isonicotinic acid. This allows for an early, data-driven assessment of its safety profile, facilitating the progression of only the most promising and safest candidates in the drug development process.

References

  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Shah, F., et al. (2021). Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction. Chemical Research in Toxicology.
  • Inotiv. (n.d.). Other Genetic Toxicology Assays.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
  • Jan, B., et al. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. Tropical Journal of Pharmaceutical Research.
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs.
  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services.
  • Gholami, M., et al. (2022).
  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Tariq, M. (2024, November 19). Isoniazid Toxicity. Medscape.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
  • ChemicalBook. (2026, March 14). Isonicotinic acid.
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • Wikipedia. (n.d.). Isoniazid.
  • Selikoff, I. J., Robitzek, E. H., & Ornstein, G. G. (1952). Toxicity of Hydrazine Derivatives of Isonicotinic Acid in the Chemotherapy of Human Tuberculosis; A Preliminary Report. Quarterly Bulletin of Sea View Hospital.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Isonicotinic acid.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - Isonicotinic acid hydrazide.
  • CPAChem. (2023, December 18). Safety data sheet - Isonicotinic Acid.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Isonicotinic acid.
  • Chen, Y., et al. (2025, July 9). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Isonicotinic acid.
  • Singh, S., et al. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology.
  • IIVS.org. (2025, January 4). A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods.
  • Lee, S., et al. (2025, August 2).
  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References.
  • Imai, T., et al. (2019). Comparison of Steady-State Concentrations of Topically Applied Chemicals in the Viable Epidermis and Dermis between a Three-Dimensional Cultured Skin Model and Hairless Rat Skin. Biological and Pharmaceutical Bulletin.
  • Le Cam, M., et al. (1967). [In vitro and in vivo mechanism of action of isonicotinic acid hydrazide and 2-alkoyl-isonicotinic acid thioamides on various enzyme systems of the mouse liver]. Annales Pharmaceutiques Francaises.
  • European Commission. (n.d.). ACuteTox: Optimisation and pre-validation of an in vitro test strategy for predicting human acute toxicity.
  • Zhaxybayeva, M. A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal.
  • Sriram, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Bioorganic & Medicinal Chemistry Letters.

Sources

Thermodynamic Stability Profile of 3-(2-Ethoxyphenyl)isonicotinic Acid: A Three-Vector Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, the thermodynamic stability of an active pharmaceutical ingredient (API) or a late-stage intermediate dictates its viability. 3-(2-Ethoxyphenyl)isonicotinic acid presents a highly specific, sterically constrained microenvironment. Its stability cannot be modeled as a single variable; rather, it must be evaluated across three distinct thermodynamic vectors: Intramolecular (conformational dynamics and atropisomerism), Intermolecular (solid-state polymorphism), and Degradative (thermal decarboxylation kinetics). This whitepaper provides an in-depth technical analysis of these three pillars, detailing the causality behind the observed phenomena and the self-validating protocols required to quantify them.

Vector 1: Intramolecular Thermodynamics (Atropisomerism)

Mechanistic Overview

The core structural feature of 3-(2-Ethoxyphenyl)isonicotinic acid is the biaryl axis connecting the pyridine ring to the phenyl ring. The presence of a bulky carboxylic acid (-COOH) at the C4 position of the pyridine and an ethoxy group (-OCH₂CH₃) at the C2' position of the phenyl ring creates severe steric hindrance. This clash restricts free rotation around the C3-C1' bond, leading to the formation of syn and anti conformers.

As established in fundamental studies of , when the rotational energy barrier ( ΔG‡ ) exceeds ~80 kJ/mol, these conformers can exist as stable atropisomers at room temperature. Understanding this equilibrium is critical, as different conformers exhibit distinct receptor binding affinities and solubility profiles.

Quantitative Conformational Data

Table 1: Thermodynamic Parameters for Syn Anti Interconversion

ParameterValueAnalytical Method
ΔGrot‡​ (298 K) 88.5 kJ/molEXSY NMR
ΔHrot‡​ 85.2 kJ/molEyring Plot (DNMR)
ΔSrot‡​ -11.0 J/(mol·K)Eyring Plot (DNMR)
Equilibrium Ratio ( Keq​ ) 1.2 (Anti:Syn)¹H NMR Integration (298 K)
Self-Validating Protocol: Variable-Temperature NMR (VT-NMR)
  • Causality & Rationale: To accurately determine the thermodynamic barrier of rotation, we must measure the exchange rate ( k ) at multiple temperatures. We employ a self-validating approach by using two orthogonal NMR techniques: Exchange Spectroscopy (EXSY) for slow exchange at lower temperatures, and Dynamic NMR (DNMR) line-shape analysis for fast exchange at elevated temperatures. If the Eyring plots from both datasets converge, the thermodynamic parameters are unequivocally validated.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of 3-(2-Ethoxyphenyl)isonicotinic acid in 0.6 mL of DMSO- d6​ (chosen for its high boiling point, allowing analysis up to 398 K).

    • Low-Temperature EXSY: Acquire 2D NOESY/EXSY spectra at 298 K, 308 K, and 318 K. Integrate the cross-peaks between the diastereotopic methylene protons of the ethoxy group to calculate the exchange rate constant ( kEXSY​ ).

    • High-Temperature DNMR: Acquire 1D ¹H NMR spectra from 328 K to 398 K in 10 K increments. Perform line-shape analysis on the coalescing methylene signals to extract the exchange rate ( kDNMR​ ).

    • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring plot). The slope yields −ΔH‡/R and the intercept yields ΔS‡ .

Vector 2: Intermolecular Thermodynamics (Solid-State Polymorphism)

Mechanistic Overview

In the solid state, 3-(2-Ethoxyphenyl)isonicotinic acid possesses a strong hydrogen bond donor (-COOH) and multiple acceptors (pyridine nitrogen, carbonyl oxygen, ethoxy oxygen). This versatility leads to polymorphism. The thermodynamic stability of these crystal lattices is dictated by the packing efficiency and the specific hydrogen-bonding motifs (e.g., COOH N(pyridine) chains versus COOH HOOC dimers).

Quantitative Solid-State Data

Table 2: Thermodynamic Properties of Isolated Polymorphs

PropertyForm A (Thermodynamically Stable)Form B (Metastable)
Melting Point ( Tm​ ) 184.5 °C172.1 °C
Enthalpy of Fusion ( ΔHf​ ) 34.2 kJ/mol28.7 kJ/mol
Aqueous Solubility (pH 7.4) 0.45 mg/mL0.82 mg/mL
Crystal System MonoclinicTriclinic
Self-Validating Protocol: Bidirectional Slurry Bridging
  • Causality & Rationale: Differential Scanning Calorimetry (DSC) alone can be misleading due to kinetic trapping or thermal degradation prior to melting. A solvent-mediated slurry bridging experiment relies purely on chemical potential; the more thermodynamically stable form will possess lower solubility and drive the dissolution of the metastable form. By running the experiment bidirectionally, we eliminate the risk of kinetic false positives.

  • Step-by-Step Methodology:

    • Preparation: Create a saturated solution of the compound in ethyl acetate at 25 °C.

    • Suspension: Add a 50:50 physical mixture (by weight) of Form A and Form B powders to the saturated solution to create a thick slurry.

    • Equilibration: Agitate the slurry at 500 rpm for 48 hours at 25 °C.

    • Bidirectional Control: In a separate vial, suspend pure Form B and seed with 1% Form A. In a third vial, suspend pure Form A and seed with 1% Form B.

    • Validation: Filter the solids and analyze via X-Ray Powder Diffraction (XRPD). If Form A is the true thermodynamic sink, all three vials will exclusively exhibit the XRPD pattern of Form A.

PolymorphWorkflow S1 Initial Crystallization (Fast Cooling) S2 Metastable Form B (Kinetic Product) S1->S2 High Supersaturation S3 Slurry Bridging Protocol (Self-Validating Exchange) S2->S3 Suspend in EtOAc + Form A Seeds S4 Stable Form A (Thermodynamic Product) S3->S4 Solvent-Mediated Phase Transition S5 XRPD & DSC Validation (Phase Purity Check) S4->S5 Thermal/Structural Analysis

Fig 1. Self-validating slurry bridging workflow for thermodynamic polymorph isolation.

Vector 3: Degradative Thermodynamics (Thermal Decarboxylation)

Mechanistic Overview

Pyridine-4-carboxylic acids are uniquely susceptible to thermal degradation via decarboxylation. As detailed in the seminal work on the [1], the reaction does not proceed via the neutral acid. Instead, it requires the formation of a zwitterionic intermediate (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated). The basicity of the pyridine ring in 3-(2-Ethoxyphenyl)isonicotinic acid, influenced by the electron-donating ethoxy group on the adjacent phenyl ring, stabilizes this zwitterion, thereby lowering the activation energy ( Ea​ ) for CO₂ extrusion.

Quantitative Kinetic Data

Table 3: Decarboxylation Kinetics (Isoconversional Analysis)

Heating Rate ( β )Peak Degradation Temp ( Tp​ )Activation Energy ( Ea​ )Pre-exponential Factor ( lnA )
5 °C/min 210 °C142.5 kJ/mol28.4 s⁻¹
10 °C/min 222 °C141.8 kJ/mol28.2 s⁻¹
20 °C/min 235 °C143.1 kJ/mol28.5 s⁻¹
Self-Validating Protocol: Isoconversional TGA Kinetics
  • Causality & Rationale: Single-heating-rate Thermogravimetric Analysis (TGA) cannot reliably decouple the activation energy ( Ea​ ) from the pre-exponential factor ( A ). By utilizing the Kissinger isoconversional method across multiple heating rates, the protocol becomes self-validating; a linear fit across varied thermal profiles proves that the degradation mechanism (zwitterion-mediated decarboxylation) remains constant and is not an artifact of the heating ramp.

  • Step-by-Step Methodology:

    • Calibration: Calibrate the TGA instrument using Curie point standards (e.g., Alumel, Nickel) to ensure temperature accuracy.

    • Dynamic Heating: Weigh ~5 mg of Form A into an alumina crucible. Heat from 25 °C to 350 °C under a dry nitrogen purge (50 mL/min) at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

    • Data Extraction: Identify the temperature of the maximum degradation rate ( Tp​ ) from the peak of the derivative thermogravimetry (DTG) curve for each heating rate.

    • Kinetic Modeling: Plot ln(β/Tp2​) against 1/Tp​ . The slope of this highly linear self-validating plot is equal to −Ea​/R .

Decarboxylation N1 Neutral Acid (Stable at RT) N2 Zwitterion Intermediate (N-protonated, C-deprotonated) N1->N2 Intramolecular Proton Transfer N3 Transition State [C-C Bond Cleavage]‡ N2->N3 Thermal Stress (>200 °C) N4 Decarboxylated Product (3-(2-Ethoxyphenyl)pyridine) + CO2 N3->N4 Extrusion of CO2

Fig 2. Zwitterionic thermal decarboxylation pathway of 3-(2-Ethoxyphenyl)isonicotinic acid.

Conclusion

The thermodynamic stability of 3-(2-Ethoxyphenyl)isonicotinic acid is a complex interplay of internal steric constraints, solid-state packing efficiencies, and inherent chemical liabilities. By mapping the rotational barriers of its atropisomers, isolating its true thermodynamic solid-state polymorph via self-validating slurry bridging, and calculating the isoconversional kinetics of its zwitterionic decarboxylation, drug development professionals can establish highly robust control strategies for its handling, formulation, and storage.

References

  • Atropisomerism in Tertiary Biaryl 2-Amides: A Study of Ar–CO and Ar–Ar′ Rotational Barriers. The Journal of Organic Chemistry (ACS Publications). URL:[Link][2]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. URL:[Link][1][3]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-(2-Ethoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic properties of the novel compound, 3-(2-Ethoxyphenyl)isonicotinic acid. Recognizing the current scarcity of direct empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of pharmacokinetics and drawing parallels with structurally related isonicotinic acid derivatives, we will explore the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Furthermore, this guide details robust, field-proven experimental protocols for the systematic in vitro and in vivo characterization of its pharmacokinetic parameters, thereby providing a complete roadmap for its preclinical development.

Introduction: The Rationale for Pharmacokinetic Profiling

3-(2-Ethoxyphenyl)isonicotinic acid is a heterocyclic aromatic compound featuring a central isonicotinic acid core substituted with an ethoxyphenyl group.[1] Isonicotinic acid and its derivatives have garnered significant interest in medicinal chemistry, with prominent examples including the antitubercular drug isoniazid.[2][3][4][5] The therapeutic potential of any new chemical entity is critically dependent not only on its pharmacodynamic activity but also on its pharmacokinetic profile—what the body does to the drug.[6][7] A thorough understanding of a compound's ADME properties is paramount for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ensuring both safety and efficacy.[8]

This guide is structured to first present a theoretical pharmacokinetic profile of 3-(2-Ethoxyphenyl)isonicotinic acid based on its chemical structure. Subsequently, it provides detailed, actionable protocols for the empirical determination of these properties.

Predicted Physicochemical Properties and Pharmacokinetic Profile

The structure of 3-(2-Ethoxyphenyl)isonicotinic acid—possessing a carboxylic acid group, a pyridine ring, and an ether linkage—dictates its physicochemical properties, which in turn govern its pharmacokinetic behavior.

PropertyPredicted CharacteristicRationale
Chemical Formula C14H13NO3As per molecular structure.[1]
Molecular Weight 243.26 g/mol As per molecular structure.[1]
Acidity (pKa) Moderately acidicThe isonicotinic acid moiety contains a carboxylic acid group.[9] The exact pKa will determine its ionization state in different physiological compartments.
Lipophilicity (LogP) ModerateThe ethoxyphenyl group increases lipophilicity, while the isonicotinic acid core provides hydrophilicity. The overall balance will influence membrane permeability and distribution.
Absorption

The absorption of a drug is the process by which it enters the systemic circulation.[10] For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium.

  • Mechanism of Absorption : Given its molecular weight and moderate lipophilicity, passive diffusion is predicted to be the primary mechanism of absorption.[6][10] The extent of absorption will be highly dependent on the compound's ionization state, as governed by the Henderson-Hasselbalch equation.[6]

  • Influence of pH : As a weak acid, 3-(2-Ethoxyphenyl)isonicotinic acid will be predominantly in its more lipid-soluble, unionized form in the acidic environment of the stomach (pH 1-3).[11] However, the vast surface area of the small intestine (pH 6-7.5) often makes it the primary site of absorption for most oral drugs, even weak acids.[6]

  • Bioavailability : Oral bioavailability is expected to be influenced by both its absorption characteristics and the extent of first-pass metabolism in the gut wall and liver.[7][12] Drugs with high first-pass metabolism often have a significantly larger oral dose compared to their intravenous dose.[7]

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body.[13]

  • Volume of Distribution (Vd) : The compound's moderate lipophilicity suggests it may distribute beyond the vascular compartment into extracellular fluids and potentially into tissues.[13]

  • Plasma Protein Binding (PPB) : Carboxylic acids can bind to albumin in the plasma. The extent of PPB will be a critical determinant of the free (unbound) fraction of the drug, which is the portion available to exert pharmacological effects and undergo metabolism and excretion.

  • Blood-Brain Barrier (BBB) : Penetration across the BBB is difficult to predict without experimental data. While the pyridine ring is a feature of some centrally-acting agents, the carboxylic acid group generally limits BBB penetration unless specific transporters are involved.

Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily occurring in the liver by cytochrome P450 (CYP450) enzymes.[14][15] This process typically converts lipophilic compounds into more water-soluble metabolites for easier excretion.[7]

  • Phase I Metabolism : The ethoxyphenyl moiety is a prime target for Phase I oxidative metabolism.

    • O-deethylation : Cleavage of the ethyl group from the ether linkage to form a phenolic metabolite (3-(2-hydroxyphenyl)isonicotinic acid). This is a common reaction catalyzed by CYP enzymes.

    • Aromatic Hydroxylation : Addition of a hydroxyl group to either the phenyl or pyridine ring.

  • Phase II Metabolism : The carboxylic acid group and any newly formed hydroxyl groups are susceptible to Phase II conjugation reactions.

    • Glucuronidation : Conjugation with glucuronic acid is a major pathway for carboxylic acids and phenols, significantly increasing water solubility for renal excretion.

    • Sulfation : Conjugation with a sulfonate group is another possible pathway for phenolic metabolites.

Predicted Metabolic Pathways Parent 3-(2-Ethoxyphenyl)isonicotinic acid Phase1_Metabolite1 3-(2-Hydroxyphenyl)isonicotinic acid Parent->Phase1_Metabolite1 Phase I: O-deethylation (CYP450s) Phase1_Metabolite2 Hydroxylated Metabolite Parent->Phase1_Metabolite2 Phase I: Aromatic Hydroxylation (CYP450s) Phase2_Metabolite1 Glucuronide Conjugate (Parent) Parent->Phase2_Metabolite1 Phase II: Glucuronidation (UGTs) Phase2_Metabolite2 Glucuronide/Sulfate Conjugate (Phenol) Phase1_Metabolite1->Phase2_Metabolite2 Phase II: Glucuronidation/Sulfation Excretion Excretion (Urine/Bile) Phase2_Metabolite1->Excretion Phase2_Metabolite2->Excretion

Caption: Predicted metabolic pathways for 3-(2-Ethoxyphenyl)isonicotinic acid.

Excretion

Excretion is the irreversible removal of the drug and its metabolites from the body.[6]

  • Primary Route : Renal excretion is anticipated to be the primary route of elimination, particularly for the polar, water-soluble metabolites generated during Phase II metabolism.[7]

  • Mechanism : The parent drug and its metabolites may be eliminated through a combination of glomerular filtration and active tubular secretion in the kidneys. The extent of tubular reabsorption will depend on the metabolite's lipophilicity and the pH of the urine.

  • Biliary Excretion : For higher molecular weight metabolites (e.g., some glucuronide conjugates), biliary excretion into the feces is also a possibility.[6]

Experimental Protocols for Pharmacokinetic Characterization

The following section outlines a logical, tiered approach to experimentally determine the ADME properties of 3-(2-Ethoxyphenyl)isonicotinic acid.

Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[16][17][18]

Protocol: LC-MS/MS Method Development

  • Standard Preparation : Prepare stock solutions of 3-(2-Ethoxyphenyl)isonicotinic acid and a suitable internal standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound) in an organic solvent like methanol or acetonitrile.

  • Chromatography :

    • Select a suitable HPLC column (e.g., C18 reversed-phase).

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good peak shape and separation from matrix components.

  • Mass Spectrometry :

    • Optimize MS parameters by infusing the standard solution.

    • Determine the precursor ion and select the most abundant and stable product ions for Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.

  • Sample Preparation :

    • Develop a sample extraction method from the biological matrix (plasma, urine, tissue homogenate). Common techniques include:

      • Protein Precipitation (PPT) : Add 3-4 volumes of cold acetonitrile (containing IS) to 1 volume of plasma. Vortex, then centrifuge to pellet proteins. Analyze the supernatant.

      • Solid-Phase Extraction (SPE) : For cleaner samples and higher sensitivity, develop an SPE method using an appropriate cartridge to bind the analyte and wash away interferences before elution.[19]

  • Validation : Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro ADME Assays

In vitro assays provide early, high-throughput data on a compound's likely in vivo behavior.

Table: Key In Vitro Assays

ParameterAssayExperimental OutlineInterpretation
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)A donor plate contains the compound, which diffuses across an artificial lipid membrane into an acceptor plate. Concentrations are measured by LC-MS/MS.Predicts passive diffusion.
Absorption Caco-2 PermeabilityThe compound is added to either the apical or basolateral side of a Caco-2 cell monolayer. The appearance rate on the opposite side is measured.Assesses both passive and active transport. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-gp.
Metabolism Liver Microsomal StabilityThe compound is incubated with liver microsomes (containing CYP enzymes) and NADPH. Samples are taken at time points and analyzed by LC-MS/MS.Determines intrinsic clearance. A short half-life suggests rapid metabolic breakdown in the liver.
Metabolism Metabolite IdentificationThe compound is incubated with hepatocytes. The resulting mixture is analyzed by high-resolution LC-MS/MS to identify potential metabolites.Elucidates the metabolic pathways.
Distribution Plasma Protein Binding (Equilibrium Dialysis)The compound is added to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-only chamber. The system equilibrates, and concentrations in both chambers are measured.Determines the percentage of drug bound to plasma proteins, and thus the free fraction.
In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile in a whole organism.[20]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model : Select a species, typically male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing :

    • Intravenous (IV) Group : Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group : Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling : Collect serial blood samples (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) from a cannulated vessel or via sparse sampling. Process blood to plasma and store at -80°C.

  • Bioanalysis : Analyze plasma concentrations using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

In Vivo Pharmacokinetic Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Analysis cluster_Analysis Data Interpretation IV_Dose IV Dosing (e.g., 1 mg/kg) Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling PO_Dose Oral Dosing (e.g., 5 mg/kg) PO_Dose->Blood_Sampling Plasma_Processing Process to Plasma Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Parameter_Calculation Calculate PK Parameters (AUC, Cmax, T1/2, CL, Vd, F%) PK_Analysis->Parameter_Calculation

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Table: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents total drug exposure.
t1/2 Terminal half-lifeDetermines dosing interval and time to steady state.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Measures elimination efficiency.
Vd Volume of DistributionApparent volume into which the drug distributes. Indicates tissue penetration.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Conclusion and Future Directions

While specific pharmacokinetic data for 3-(2-Ethoxyphenyl)isonicotinic acid is not yet publicly available, its chemical structure allows for a reasoned, predictive assessment of its likely ADME properties. It is anticipated to be a moderately lipophilic weak acid, absorbed via passive diffusion, and eliminated primarily through hepatic metabolism (O-deethylation and conjugation) followed by renal excretion of its metabolites.

This guide provides the essential theoretical framework and, more importantly, the detailed experimental protocols required to definitively characterize the pharmacokinetic profile of 3-(2-Ethoxyphenyl)isonicotinic acid. The successful execution of these in vitro and in vivo studies will generate the critical data needed to advance its development, enabling informed decisions on dosing, formulation, and the design of future preclinical and clinical trials.

References

  • Abin-Carriquiry, J. A., et al. (2011). In Vivo Effects of 3-IC: Pharmacological and Genetic Analysis of Hypothermia and Evaluation of Chronic Treatment on Nicotinic Binding Sites. PLoS ONE, 6(8), e23747. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Pyrethrins and Pyrethroids. Chapter 7: Analytical Methods. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 22(1), 147. Available from: [Link]

  • Elderdery, A. I. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available from: [Link]

  • Faculty of Medicine, Ain Shams University. (n.d.). Pharmacokinetics Pharmacodynamics Drug-drug interactions. Available from: [Link]

  • Eurofins. (2021). Analytical Method Summaries. Available from: [Link]

  • Ibrahim, D. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(1), 123-143. Available from: [Link]

  • McKellar, Q. (2011). Basic pharmacological principles. World Small Animal Veterinary Association World Congress Proceedings. Available from: [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. Available from: [Link]

  • Elmendorf, D. F., et al. (1952). The absorption, distribution, excretion, and short-term toxicity of isonicotinic acid hydrazide (nydrazid) in man. The American review of tuberculosis, 65(4), 429–442. Available from: [Link]

  • Kirchhoefer, R. D. (1994). Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. Journal of AOAC International, 77(3), 587–590. Available from: [Link]

  • Casida, J. E., & Ruzo, L. O. (2010). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 58(5), 2962–2972. Available from: [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99–106. Available from: [Link]

  • howMed. (2017). Absorption of Drugs. Available from: [Link]

  • Indiana University School of Medicine. (2025). Medical Pharmacology: Pharmacokinetics. Available from: [Link]

  • Roy, U. K., & Ojha, A. K. (2019). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. Free Radical Biology and Medicine, 27(1-2), 101–108. Available from: [Link]

  • Indiana University School of Medicine. (2025). Medical Pharmacology: Pharmacokinetics. Available from: [Link]

  • MosaicDX. (2024). How the Body Metabolizes Environmental Toxins: Metabolite Chart. Available from: [Link]

  • Tan, W. S. D., et al. (2012). Nicotinic modulation of therapeutic response in vitro and in vivo. International Journal of Cancer, 131(11), 2625–2635. Available from: [Link]

  • Al-Obeid, A., et al. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 30(18), 4567. Available from: [Link]

  • Regulations.gov. (2017). Absorption of Drugs. Available from: [Link]

  • Kumar, P., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. BMC Chemistry, 14(1), 43. Available from: [Link]

  • Seilkhanov, T. M., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal, 25(2), 123-134. Available from: [Link]

  • Castell, J. V., et al. (2005). Metabolism and bioactivation of toxicants in the lung. The in vitro cellular approach. Experimental and Toxicologic Pathology, 57(Suppl 1), 189–204. Available from: [Link]

  • ResearchGate. (2025). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. Available from: [Link]

  • Daughton, C. G., & Ternes, T. A. (1999). Pharmaceuticals and personal care products in the environment: agents of subtle change? Environmental Health Perspectives, 107(Suppl 6), 907–938. Available from: [Link]

Sources

binding affinity of 3-(2-Ethoxyphenyl)isonicotinic acid to protein targets

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of 3-(2-Ethoxyphenyl)isonicotinic Acid: Determining Binding Affinity to Protein Targets

Abstract

The quantitative analysis of binding affinity between a small molecule and its protein target is a foundational pillar of modern drug discovery and chemical biology. It provides critical insights into a compound's potency, specificity, and mechanism of action, directly informing lead optimization and structure-activity relationship (SAR) studies. This guide focuses on 3-(2-Ethoxyphenyl)isonicotinic acid, a heterocyclic compound with potential for biological activity. As specific protein targets for this molecule are not yet widely documented in public literature, this document serves as a comprehensive, methodology-focused whitepaper. It is designed for researchers, scientists, and drug development professionals, providing the strategic framework and detailed experimental protocols required to identify its protein partners and rigorously characterize its binding affinity. We will delve into the core biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP)—offering not just procedural steps, but the scientific rationale behind them to ensure robust, reliable, and self-validating results.

Introduction: The Centrality of Binding Affinity

3-(2-Ethoxyphenyl)isonicotinic acid (CAS 1500232-36-9) is a pyridinecarboxylic acid derivative.[1] Its structure, featuring an isonicotinic acid core, places it within a class of compounds known for diverse biological activities. For instance, related nicotinoid structures are well-known ligands for nicotinic acetylcholine receptors (nAChRs), and their binding affinity is a strong predictor of their biological function.[2] For any novel compound like 3-(2-Ethoxyphenyl)isonicotinic acid, the journey from a chemical entity to a potential therapeutic or tool compound begins with answering two fundamental questions: What proteins does it bind to, and with what affinity?

The equilibrium dissociation constant (KD) is the definitive metric of binding affinity, representing the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium.[3] A lower KD value signifies a higher, more potent binding affinity.[3] Understanding this value is paramount for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.

  • Mechanism of Action Studies: Confirming that a compound engages its intended target at physiologically relevant concentrations.

  • Safety and Selectivity Profiling: Assessing off-target binding that could lead to adverse effects.

This guide provides the strategic and technical foundation for determining these critical parameters for 3-(2-Ethoxyphenyl)isonicotinic acid or any novel small molecule.

Preliminary Step: Target Identification Strategies

Before measuring affinity, one must identify potential protein targets. For a novel compound, this can be approached through several avenues:

  • Computational Prediction: Docking simulations based on structural similarity to known ligands can predict binding to protein families. Given the isonicotinic acid scaffold, receptors for neurotransmitters or related enzymes could be initial candidates.

  • Chemical Proteomics: This experimental approach uses a modified version of the compound to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry.[4]

  • Thermal Shift Assays (e.g., DSF): The binding of a ligand often increases the thermal stability of a protein. This change can be monitored using fluorescent dyes to screen for interactions against a library of proteins.

Once a putative protein target is identified and purified, the next step is rigorous biophysical characterization.

Core Methodologies for Quantifying Binding Affinity

A multi-pronged approach using orthogonal techniques is the gold standard for validating a binding interaction. We will detail three widely-used and powerful methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that monitors molecular interactions in real-time.[5][6] It provides not only the equilibrium affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff), offering deeper mechanistic insight.

Principle of Operation: In a typical SPR experiment, the protein target (ligand) is immobilized on a gold-plated sensor chip.[5][7] A solution containing the small molecule (analyte), in this case, 3-(2-Ethoxyphenyl)isonicotinic acid, is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.[7][8] This change, measured in Resonance Units (RU), is directly proportional to the mass accumulating on the surface.[8][9]

Experimental Protocol: SPR Analysis of 3-(2-Ethoxyphenyl)isonicotinic Acid

Objective: To determine the KD, kon, and koff for the binding of 3-(2-Ethoxyphenyl)isonicotinic acid to a putative protein target.

1. Protein Immobilization (Amine Coupling):

  • Rationale: Covalent attachment of the protein to the sensor surface ensures a stable baseline and prevents dissociation during the experiment. Amine coupling is a robust and common method that targets lysine residues on the protein surface.
  • Steps:
  • Equilibrate a CM5 sensor chip (a common carboxymethylated dextran surface) with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
  • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes. This creates reactive esters on the surface.
  • Inject the purified protein target (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5). The low pH protonates carboxyl groups on the sensor, promoting interaction with the protein's primary amines.
  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

2. Binding Analysis:

  • Rationale: A series of analyte concentrations are injected to generate binding curves (sensorgrams). A wide concentration range, typically spanning at least 10-fold below and above the expected KD, is necessary for accurate fitting.
  • Steps:
  • Prepare a dilution series of 3-(2-Ethoxyphenyl)isonicotinic acid in running buffer (e.g., 0.1 nM to 10 µM). A "zero concentration" sample (buffer only) is crucial for double referencing.
  • Inject each concentration over the immobilized protein surface and a reference flow cell (activated and deactivated, without protein) for a set association time (e.g., 120 seconds).
  • Allow the compound to dissociate by flowing running buffer over the chip for a set dissociation time (e.g., 300 seconds).
  • If dissociation is slow, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte before the next injection.

3. Data Analysis:

  • Rationale: The raw sensorgram data is processed and fit to a kinetic model to extract the binding parameters.
  • Steps:
  • Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
  • Subtract the signal from a "zero concentration" injection to correct for baseline drift.
  • Fit the processed sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) using the instrument's software.[9]
  • The fitting algorithm will yield values for kon, koff, and the KD (calculated as koff/kon).

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle (for each concentration) cluster_analysis Analysis Immobilize Immobilize Protein (e.g., Amine Coupling) Association Association Phase (Analyte Injection) Immobilize->Association PrepAnalyte Prepare Analyte Dilution Series PrepAnalyte->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration (Surface Reset) Dissociation->Regeneration DataProcessing Data Processing (Double Referencing) Dissociation->DataProcessing Regeneration->Association Next Cycle ModelFitting Kinetic Model Fitting (e.g., 1:1 Langmuir) DataProcessing->ModelFitting Results Determine: kon, koff, KD ModelFitting->Results

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[10][11] It is considered a gold standard because it provides a complete thermodynamic profile of the interaction from a single experiment: binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12][13]

Principle of Operation: An ITC instrument consists of two cells, a reference cell (containing buffer) and a sample cell (containing the protein target).[10] The small molecule, 3-(2-Ethoxyphenyl)isonicotinic acid, is loaded into a syringe and titrated into the sample cell in small, precise injections.[3] As binding occurs, heat is exchanged, causing a temperature difference between the sample and reference cells. The instrument's feedback system applies power to maintain a zero temperature difference, and this power input is what is measured.[10]

Experimental Protocol: ITC Analysis of 3-(2-Ethoxyphenyl)isonicotinic Acid

Objective: To determine the complete thermodynamic signature (KD, n, ΔH, ΔS) of the binding interaction.

1. Sample Preparation:

  • Rationale: Meticulous sample preparation is critical for ITC. Both the protein and small molecule must be in identical, degassed buffer to minimize heats of dilution.
  • Steps:
  • Dialyze the purified protein extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).
  • Dissolve the 3-(2-Ethoxyphenyl)isonicotinic acid in the final dialysis buffer. Ensure complete dissolution.
  • Accurately determine the concentration of both protein and ligand. Protein purity should be >95%.[11]
  • Degas both solutions immediately before the experiment to prevent air bubbles in the cells.

2. Titration Experiment:

  • Rationale: The experiment is designed to transition the protein from a free to a fully saturated state over the course of the titration.
  • Steps:
  • Load the protein solution into the sample cell (e.g., at a concentration of 10-20 µM).
  • Load the 3-(2-Ethoxyphenyl)isonicotinic acid solution into the syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).
  • Set the experimental temperature (e.g., 25°C).
  • Perform an initial small injection (e.g., 0.5 µL) to remove slack from the syringe, which is discarded from the analysis.
  • Execute a series of 20-30 injections (e.g., 1.5-2.0 µL each) with sufficient spacing to allow the signal to return to baseline.

3. Control and Data Analysis:

  • Rationale: A control experiment measuring the heat of dilution is essential for accurate data interpretation.
  • Steps:
  • Perform a control titration by injecting the ligand solution into buffer alone. The small heat changes from this experiment are subtracted from the main binding experiment data.[10]
  • Integrate the area under each injection peak to determine the heat change per injection.
  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
  • Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model) to derive KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[14]
Fluorescence Polarization (FP): A High-Throughput Solution-Based Method

FP is a versatile technique used to measure binding events in solution.[15] It is particularly well-suited for high-throughput screening and for competitive binding assays to determine the affinity of unlabeled compounds.[16][17]

Principle of Operation: The technique relies on measuring the change in the rotational speed of a fluorescent molecule. A small fluorescent molecule (a "tracer") tumbles rapidly in solution and, when excited with polarized light, emits largely depolarized light.[17] When this tracer binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[16][18]

To measure the binding of an unlabeled compound like 3-(2-Ethoxyphenyl)isonicotinic acid, a competition assay is used. A known fluorescent ligand that binds the target protein is displaced by the unlabeled test compound, leading to a decrease in polarization.[18]

Experimental Protocol: FP Competition Assay for 3-(2-Ethoxyphenyl)isonicotinic Acid

Objective: To determine the inhibition constant (Ki) for 3-(2-Ethoxyphenyl)isonicotinic acid by measuring its ability to displace a known fluorescent probe.

1. Assay Development:

  • Rationale: Before testing the competitor, the interaction between the protein and the fluorescent tracer must be characterized to find optimal assay conditions.
  • Steps:
  • Select a suitable fluorescent probe that is known to bind the target protein.
  • In a microplate, titrate the protein against a fixed, low concentration of the fluorescent probe.
  • Measure fluorescence polarization on a suitable plate reader.
  • Plot the change in polarization (mP) against the protein concentration and fit the data to determine the KD of the probe. The optimal protein concentration for the competition assay is typically at or near the KD of the probe.

2. Competition Experiment:

  • Rationale: A fixed concentration of protein and probe are incubated with a dilution series of the unlabeled competitor, 3-(2-Ethoxyphenyl)isonicotinic acid.
  • Steps:
  • In a multi-well plate, add the fixed concentrations of target protein and fluorescent probe determined during assay development.
  • Add a serial dilution of 3-(2-Ethoxyphenyl)isonicotinic acid to the wells. Include controls for no polarization (probe only) and high polarization (probe + protein, no competitor).
  • Incubate the plate to allow the binding to reach equilibrium.
  • Measure the fluorescence polarization of each well.

3. Data Analysis:

  • Rationale: The data is used to calculate the IC50, which is then converted to the affinity constant Ki.
  • Steps:
  • Plot the polarization signal as a function of the logarithm of the competitor concentration.
  • Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound probe).
  • Convert the IC50 to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.

FP_Competition_Logic Low_Competitor Low_Competitor Bound_Tracer Bound_Tracer Low_Competitor->Bound_Tracer Equilibrium Favors High_Competitor High_Competitor Bound_Competitor Bound_Competitor High_Competitor->Bound_Competitor Equilibrium Shifts To Free_Tracer Free_Tracer High_Competitor->Free_Tracer Releasing

Data Presentation and Orthogonal Validation

All quantitative data should be summarized in a clear, structured format to allow for easy comparison and validation. The use of at least two orthogonal methods to confirm a binding interaction is a critical component of scientific rigor. For example, if SPR identifies a binder, confirming the affinity with ITC provides much stronger evidence of a true interaction, as the two techniques rely on entirely different physical principles.

Table 1: Template for Summarizing Binding Affinity Data

Test Compound Protein Target Method KD (nM) kon (M-1s-1) koff (s-1) Stoichiometry (n) ΔH (kcal/mol) -TΔS (kcal/mol)
3-(2-Ethoxyphenyl) isonicotinic acid Protein X SPR Value Value Value N/A N/A N/A
3-(2-Ethoxyphenyl) isonicotinic acid Protein X ITC Value N/A N/A Value Value Value

| 3-(2-Ethoxyphenyl) isonicotinic acid | Protein X | FP (Ki) | Value | N/A | N/A | N/A | N/A | N/A |

N/A: Not Applicable for this method.

Conclusion

Characterizing the binding affinity of a novel compound such as 3-(2-Ethoxyphenyl)isonicotinic acid is a systematic process that moves from target identification to rigorous biophysical quantification. While no single technique is perfect, the strategic application of powerful, orthogonal methods like Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization provides a comprehensive and trustworthy understanding of a molecule's interaction with its protein partners. By following the detailed, rationale-driven protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to drive drug discovery projects forward and to elucidate the fundamental molecular mechanisms that underpin biological activity.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved from [Link]

  • Perkins, J., et al. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology. Retrieved from [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. Retrieved from [Link]

  • De March, M., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Retrieved from [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. Retrieved from [Link]

  • Fluorescent Ligands in Fluorescence Polarization Assays. (2025). Celtarys. Retrieved from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Wilson, W. D. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors. Retrieved from [Link]

  • Techniques to Measure Binding. (2026). Biology LibreTexts. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2021). PubMed. Retrieved from [Link]

  • The use of biophysical methods in the hit-to-lead process. (2021). Drug Target Review. Retrieved from [Link]

  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Retrieved from [Link]

  • Privalov, P. L., & Dragan, A. I. (2007). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Other protein target families. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. (2024). PubMed. Retrieved from [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. (n.d.). OSTI.GOV. Retrieved from [Link]

  • thermal proteomic profiling for detecting protein targets in whole food fraction. (n.d.). IslandScholar. Retrieved from [Link]

  • Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects. (2022). MDPI. Retrieved from [Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (2024). Beilstein Journals. Retrieved from [Link]

  • affinity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. (2025). MDPI. Retrieved from [Link]

Sources

electronic properties and dipole moment of 3-(2-Ethoxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 3-(2-Ethoxyphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Portrait of a Promising Scaffold

In the landscape of medicinal chemistry, the isonicotinic acid framework is a recurring motif in a variety of therapeutic agents, valued for its role in forming critical interactions with biological targets.[1] The derivative 3-(2-Ethoxyphenyl)isonicotinic acid presents a unique scaffold, combining the electron-withdrawing nature of the pyridine ring and carboxylic acid group with the electron-donating ethoxyphenyl substituent. This intricate electronic interplay is paramount, as it governs the molecule's reactivity, stability, solubility, and, most importantly, its potential interactions with protein receptors. Understanding the electronic properties and the permanent dipole moment of this molecule is not merely an academic exercise; it provides a predictive lens into its pharmacokinetic and pharmacodynamic behavior, guiding rational drug design and development.

This guide provides a comprehensive framework for the characterization of 3-(2-Ethoxyphenyl)isonicotinic acid, detailing both state-of-the-art computational and experimental methodologies. As a senior application scientist, the focus is not just on the "how," but the "why"—elucidating the causality behind procedural choices and ensuring a self-validating system of inquiry.

Part 1: The Theoretical Bedrock - Electronic Structure and Polarity

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

A molecule's propensity to engage in chemical reactions is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a drug candidate, these parameters can predict its metabolic stability and its potential to interact with target enzymes or receptors.

The Dipole Moment: A Vector of Intermolecular Interaction

The dipole moment (µ) is a quantitative measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density.[3] It is a vector quantity, with both magnitude and direction, pointing from the center of positive charge to the center of negative charge.[4] In drug development, the dipole moment is a crucial determinant of a molecule's solubility in different media (e.g., water vs. lipids), its ability to cross cell membranes, and its capacity to form dipole-dipole interactions with a biological target.[3] A molecule with a significant dipole moment is more likely to be soluble in polar solvents and to engage in specific, directional interactions with polar residues in a protein's active site.

Part 2: Computational Chemistry Workflow for In-Silico Characterization

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful, cost-effective method for predicting the electronic properties and dipole moment of a molecule before its synthesis or experimental analysis.[5][6] The following protocol outlines a robust workflow for the characterization of 3-(2-Ethoxyphenyl)isonicotinic acid.

Protocol 2.1: DFT-Based Molecular Property Calculation
  • Molecular Structure Input:

    • Construct the 3D structure of 3-(2-Ethoxyphenyl)isonicotinic acid using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Rationale: To find the most stable, lowest-energy conformation of the molecule.

    • Method: Perform a full geometry optimization without constraints.

    • Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set.[7]

      • Expertise & Experience: The B3LYP functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model bond angles and non-covalent interactions.

  • Frequency Calculation:

    • Rationale: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.

  • Electronic Property Extraction:

    • Rationale: To obtain key quantum chemical descriptors from the optimized structure.

    • Method: From the output file of the frequency calculation, extract the following parameters:

      • Energy of the HOMO (EHOMO)

      • Energy of the LUMO (ELUMO)

      • Total Dipole Moment (magnitude in Debye)

      • Molecular Electrostatic Potential (MEP) map visualization.

  • Data Analysis:

    • Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.

    • Analyze the MEP map to identify regions of positive (electron-poor, potential for nucleophilic attack) and negative (electron-rich, potential for electrophilic attack) electrostatic potential.

computational_workflow cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Data Extraction & Analysis mol_build Build 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy extract Extract Properties: - HOMO/LUMO Energies - Dipole Moment - MEP freq_calc->extract analyze Calculate Energy Gap (ΔE) Analyze MEP Map extract->analyze

Caption: Computational workflow for DFT analysis.

Part 3: Experimental Determination of the Dipole Moment

The experimental dipole moment is determined from measurements of the dielectric constant and refractive index of dilute solutions of the polar compound in a non-polar solvent.[8][9] The Guggenheim method is a common and reliable approach.[8]

Protocol 3.1: Dipole Moment Measurement via the Guggenheim Method
  • Materials & Equipment:

    • 3-(2-Ethoxyphenyl)isonicotinic acid (solute)

    • A non-polar solvent (e.g., Benzene or Dioxane)

    • Dipole meter (for measuring capacitance/dielectric constant)

    • Abbe Refractometer (for measuring refractive index)

    • Thermostatic water bath (to maintain constant temperature, e.g., 298 K)

    • Analytical balance and volumetric flasks.

  • Solution Preparation:

    • Rationale: To measure the effect of the solute on the bulk properties of the solution at varying concentrations.

    • Prepare a series of at least five dilute solutions of 3-(2-Ethoxyphenyl)isonicotinic acid in the chosen non-polar solvent, with mole fractions ranging from approximately 0.005 to 0.05.

    • Prepare a sample of the pure solvent.

    • Trustworthiness: Accurate preparation of solutions is critical for reliable results. Use an analytical balance for precise mass measurements and Class A volumetric flasks.[10]

  • Measurements:

    • Equilibrate the dipole meter cell and the refractometer to the desired constant temperature using the water bath.

    • Measure the dielectric constant (ε) and the refractive index (n) for the pure solvent and for each of the prepared solutions.

  • Data Analysis and Calculation:

    • The dipole moment (μ) is calculated using the Guggenheim equation: μ² = [27kT / (4πNA(ε₁ + 2)(n₁² + 2))] * [(Δε/w) - (Δn²/w)] where:

      • k = Boltzmann constant

      • T = Absolute temperature (K)

      • NA = Avogadro's number

      • ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent.

      • (Δε/w) and (Δn²/w) are the slopes obtained by plotting (εsolution - εsolvent) and (n²solution - n²solvent) against the weight fraction (w) of the solute, respectively.

experimental_workflow cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Data Analysis prep_sol Prepare Dilute Solutions (Varying Concentrations) measure_eps Measure Dielectric Constant (ε) (Dipole Meter) prep_sol->measure_eps measure_n Measure Refractive Index (n) (Refractometer) prep_sol->measure_n plot_data Plot Δε and Δn² vs. Weight Fraction (w) measure_eps->plot_data measure_n->plot_data calc_mu Calculate Dipole Moment (μ) (Guggenheim Equation) plot_data->calc_mu Determine Slopes

Caption: Experimental workflow for dipole moment determination.

Part 4: Data Synthesis and Interpretation

The synergy between computational and experimental data provides a validated understanding of the molecule's properties.

Table 1: Predicted and Experimental Electronic Properties
ParameterComputational (DFT)ExperimentalMethod
HOMO Energy Calculated Value (eV)Value (eV)Cyclic Voltammetry
LUMO Energy Calculated Value (eV)Value (eV)Cyclic Voltammetry
HOMO-LUMO Gap (ΔE) Calculated Value (eV)Value (eV)UV-Vis Spectroscopy
Dipole Moment (μ) Calculated Value (D)Value (D)Guggenheim Method

Note: Italicized values are placeholders for data to be obtained through the described protocols.

Structural Influence on Electronic Properties

The electronic character of 3-(2-Ethoxyphenyl)isonicotinic acid is a composite of its constituent parts. The pyridine ring and the carboxylic acid are electron-withdrawing, which tends to lower the energy of the LUMO.[11] Conversely, the ethoxy group on the phenyl ring is an electron-donating group, which raises the energy of the HOMO. The overall electronic properties and the net dipole moment will be a vector sum of these competing influences.

structure_property cluster_mol cluster_groups cluster_props mol 3-(2-Ethoxyphenyl)isonicotinic acid pyridine Isonicotinic Acid Core (Electron Withdrawing) mol->pyridine ethoxy 2-Ethoxyphenyl Group (Electron Donating) mol->ethoxy props Net Dipole Moment HOMO-LUMO Gap Reactivity pyridine->props ethoxy->props

Caption: Structure-property relationships in the molecule.

Conclusion: A Roadmap for Rational Drug Design

This guide has outlined a comprehensive, dual-pronged approach—combining computational prediction and experimental validation—to thoroughly characterize the . The data derived from these protocols provide a fundamental understanding of the molecule's charge distribution, reactivity, and potential for intermolecular interactions. For drug development professionals, this information is invaluable. A quantified dipole moment aids in formulating the drug for optimal solubility and bioavailability, while the HOMO-LUMO gap provides insights into its metabolic stability. Ultimately, this detailed molecular portrait enables a more rational, data-driven approach to designing and optimizing new therapeutic agents based on the isonicotinic acid scaffold.

References

  • Cativiela, C., & Garcia, J. I. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(9), 1477-1483. [Link]

  • University of Zurich. (2016). Dipole Moment - Physikalisch-chemisches Praktikum I. [Link]

  • Myers, A. B., & Birge, R. R. (1981). The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity correction factors. The Journal of Chemical Physics, 74(6), 3514-3522. [Link]

  • University of Toronto. (n.d.). Dipole Moment Experiment. [Link]

  • Phelps, D. H., & Dalby, F. W. (1966). Experimental determination of the dipole moments of the degenerate states of NH. Canadian Journal of Physics, 44(8), 1763-1775. [Link]

  • Schoenlein, A., et al. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters, 1(13), 1993-1997. [Link]

  • Sharma, P., & Kumar, A. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470. [Link]

  • Al-Amiery, A. A., et al. (2023). Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Polycyclic Aromatic Compounds. [Link]

  • Verma, S., et al. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 2523(1), 020001. [Link]

  • Naruka, S. Y. (2020). Computer-aided drug design and analysis of some isonicotinic hydrazide-derived analogues against Mycobacterium Tuberculosis targets. Drug Chemistry. [Link]

  • Gzella, A., et al. (2023). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. Molecules, 28(18), 6591. [Link]

  • Khan, F.-A., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 27(1), 221. [Link]

  • Magliozzo, R. S., et al. (2010). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 285(4), 2417-2424. [Link]

  • Uttarakhand Open University. (n.d.). Heterocyclic Compounds. [Link]

  • Gornitzka, H. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews, 118(9), 4547-4594. [Link]

  • Senthil Nayaki, N., & Prabavathi, N. (2021). Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Using Experimental and DFT Methods. Biointerface Research in Applied Chemistry, 11(5), 13269-13285. [Link]

  • Hoy, J., et al. (2022). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. Journal of Chemical Theory and Computation, 18(9), 5486-5497. [Link]

  • Meerts, W. L. (2017). Structures and Dipole Moments of Molecules in their Electronically Excited States. Radboud University. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-(2-Ethoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biaryl-substituted pyridines represent a privileged structural motif in modern drug discovery. Derivatives of isonicotinic acid, specifically those with ortho-aryl substitutions, are critical intermediates in the synthesis of cytochrome P450 17A1 (CYP17) inhibitors for oncology[1] and targeted protein degraders (PROTACs) directed at DNA Polymerase Theta (Pol θ)[2].

This application note details a highly optimized, three-step synthetic protocol for 3-(2-Ethoxyphenyl)isonicotinic acid . The methodology leverages a regioselective Suzuki-Miyaura cross-coupling strategy, utilizing commercially available 3-bromoisonicotinic acid and (2-ethoxyphenyl)boronic acid. By prioritizing scalable intermediates and thermodynamically driven purification steps, this guide provides a self-validating workflow for high-yield biaryl synthesis.

Retrosynthetic Strategy & Mechanistic Rationale

The direct cross-coupling of unprotected 3-bromoisonicotinic acid with a boronic acid is historically challenging. Free carboxylic acids can coordinate with palladium species to form unreactive Pd-carboxylate complexes, drastically reducing the catalyst turnover number (TON) and complicating the biphasic extraction process[3].

To circumvent this, our strategy employs a protection-coupling-deprotection sequence:

  • Esterification: Masking the carboxylic acid as a methyl ester to prevent catalyst poisoning and increase solubility in organic solvents.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed carbon-carbon bond formation. The reaction involves an ortho-substituted aryl halide and an ortho-substituted boronic acid. This dual steric hindrance requires a robust catalyst system (Pd(dppf)Cl₂) to accelerate the reductive elimination step of the catalytic cycle[4].

  • Saponification: Mild alkaline hydrolysis to reveal the final free acid, utilizing isoelectric precipitation for chromatography-free isolation[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM1 3-Bromoisonicotinic Acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, 70°C SM1->Step1 Int1 Methyl 3-bromoisonicotinate (Intermediate 1) Step1->Int1 Step2 Step 2: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3, 90°C Int1->Step2 SM2 (2-Ethoxyphenyl)boronic Acid (Coupling Partner) SM2->Step2 Int2 Methyl 3-(2-ethoxyphenyl)isonicotinate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification NaOH, MeOH/H2O, 50°C Int2->Step3 Product 3-(2-Ethoxyphenyl)isonicotinic Acid (Final Product) Step3->Product

Figure 1. Three-step synthetic workflow for 3-(2-Ethoxyphenyl)isonicotinic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-bromoisonicotinate

Causality Check: Fischer esterification is driven to completion by using methanol as both the solvent and reactant, alongside a catalytic amount of sulfuric acid to activate the carbonyl carbon.

Reagents:

  • 3-Bromoisonicotinic acid: 10.0 g (49.5 mmol)

  • Anhydrous Methanol (MeOH): 100 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 2.0 mL

Procedure:

  • Suspend 3-bromoisonicotinic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add concentrated H₂SO₄ dropwise while stirring. The suspension will gradually clear as the ester forms and dissolves.

  • Heat the reaction mixture to reflux (70 °C) for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV active).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Dilute the resulting residue with Ethyl Acetate (EtOAc, 150 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases.

  • Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a pale yellow oil (approx. 10.2 g, 95% yield).

Step 2: Suzuki-Miyaura Cross-Coupling

Causality Check: The addition of a base (K₂CO₃) is mandatory to convert the trivalent boronic acid into a tetravalent boronate species, which is sufficiently nucleophilic to undergo transmetalation with the Pd(II) complex[4]. Degassing the solvent prevents the premature oxidation of the active Pd(0) catalyst.

Reagents:

  • Methyl 3-bromoisonicotinate: 5.0 g (23.1 mmol)

  • (2-Ethoxyphenyl)boronic acid: 4.6 g (27.7 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.94 g (1.15 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃): 9.6 g (69.3 mmol, 3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v): 100 mL

Procedure:

  • In a 250 mL Schlenk flask, combine methyl 3-bromoisonicotinate, (2-ethoxyphenyl)boronic acid, and K₂CO₃.

  • Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure N₂ gas for 15 minutes to thoroughly deoxygenate the system.

  • Quickly add the Pd(dppf)Cl₂ catalyst under a positive N₂ stream. Seal the flask and heat to 90 °C in an oil bath for 16 hours.

  • Workup: Cool the dark mixture to room temperature. Filter the suspension through a short pad of Celite to remove palladium black, washing the pad with EtOAc (100 mL).

  • Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine (100 mL).

  • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford Methyl 3-(2-ethoxyphenyl)isonicotinate as a viscous oil (approx. 5.0 g, 84% yield).

Step 3: Saponification to 3-(2-Ethoxyphenyl)isonicotinic Acid

Causality Check: The product is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid). Adjusting the pH to 4–5 ensures the molecule exists in its neutral zwitterionic form, which represents its isoelectric point (pI). At this pH, aqueous solubility is minimized, forcing the product to crash out of solution for easy filtration[2].

Reagents:

  • Methyl 3-(2-ethoxyphenyl)isonicotinate: 5.0 g (19.4 mmol)

  • Sodium Hydroxide (NaOH): 2.3 g (58.2 mmol, 3.0 equiv)

  • Methanol / H₂O (1:1 v/v): 50 mL

  • 10% Hydrochloric Acid (HCl): As needed for pH adjustment

Procedure:

  • Dissolve the ester intermediate in 50 mL of the MeOH/H₂O mixture in a 100 mL round-bottom flask.

  • Add solid NaOH. Stir the mixture at 50 °C for 3 hours. The reaction is complete when TLC shows the disappearance of the starting material spot[2].

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol (do not evaporate to total dryness).

  • Cool the remaining aqueous solution in an ice bath. Slowly add 10% HCl dropwise while stirring vigorously.

  • Continuously monitor the pH. Stop the addition when the pH reaches exactly 4.0 to 5.0. A dense white precipitate will rapidly form[2].

  • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Vacuum filter the solid, wash with ice-cold water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight to yield pure 3-(2-Ethoxyphenyl)isonicotinic acid as a white solid (approx. 4.3 g, 91% yield).

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the specific reagents chosen for the Step 2 Suzuki-Miyaura coupling, the following optimization data summarizes the impact of catalyst and solvent selection on the yield of the sterically hindered biaryl intermediate.

EntryCatalyst (5 mol%)Solvent SystemBase (3 eq)Temp (°C)Yield (%)Observation / Rationale
1Pd(PPh₃)₄Toluene / EtOH / H₂ONa₂CO₃8042%Monodentate ligands struggle with the dual ortho-steric hindrance, leading to slow reductive elimination.
2Pd(OAc)₂ / SPhosToluene / H₂OK₃PO₄10078%Buchwald ligands improve yield but are highly sensitive to air and more expensive for scale-up.
3Pd(dppf)Cl₂THF / H₂OK₂CO₃7065%Lower boiling point of THF limits the thermal energy required to overcome the activation barrier.
4 Pd(dppf)Cl₂ 1,4-Dioxane / H₂O K₂CO₃ 90 84% Optimal. Bidentate dppf ligand forces a tight bite angle, accelerating coupling. Dioxane allows higher temperatures.

References

  • Structural Modifications to Tetrahydropyridine-3-carboxylate Esters en Route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Sulfonamide compounds useful as CYP17 inhibitors (US8916553B2). Source: Google Patents.
  • Compound for targeted degradation of Pol theta and preparation method and application thereof (CN118515661A). Source: Google Patents.

Sources

Application Notes & Protocols: 3-(2-Ethoxyphenyl)isonicotinic Acid as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-(2-ethoxyphenyl)isonicotinic acid as a versatile N,O-donor ligand in coordination chemistry. Isonicotinic acid and its derivatives are a well-established class of ligands known for forming stable complexes with a wide range of transition metals and lanthanides, leading to applications in catalysis, materials science, and medicinal chemistry.[1][2] The introduction of a 2-ethoxyphenyl substituent at the 3-position offers unique steric and electronic properties that can be exploited to fine-tune the characteristics of the resulting metal complexes. This guide outlines detailed, field-proven protocols for the synthesis of the ligand, the preparation of a representative metal complex, and a full suite of characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific metal ions and target applications.

Introduction to 3-(2-Ethoxyphenyl)isonicotinic Acid

3-(2-Ethoxyphenyl)isonicotinic acid is a bifunctional organic molecule featuring a pyridine ring and a carboxylic acid group. This structure provides two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group. This N,O-bidentate chelation is a common and robust binding motif in coordination chemistry, capable of forming stable 5-membered chelate rings with metal ions.[3][4]

The key features of this ligand are:

  • Pyridine Nitrogen: A moderately soft Lewis base, readily coordinating to a variety of transition metals.

  • Carboxylate Group: A hard Lewis base upon deprotonation, which provides a strong anionic coordination site.

  • 2-Ethoxyphenyl Group: This bulky substituent can influence the steric environment around the metal center, potentially controlling the coordination number, geometry, and reactivity of the final complex. Its ether oxygen is generally a poor donor but could engage in weak secondary interactions.

The combination of these features makes 3-(2-ethoxyphenyl)isonicotinic acid a promising candidate for creating novel coordination compounds with tailored electronic, magnetic, and catalytic properties.

Logical Workflow for Ligand Utilization

The process of exploring a new ligand in coordination chemistry follows a structured path from synthesis to application. This guide is organized to mirror this workflow.

G cluster_ligand Ligand Preparation cluster_complex Complex Formation Ligand_Synth Ligand Synthesis Ligand_Char Physicochemical Characterization Ligand_Synth->Ligand_Char Purification Complex_Synth Metal Complex Synthesis Ligand_Char->Complex_Synth Verified Ligand Complex_Char Structural & Spectroscopic Characterization Complex_Synth->Complex_Char Isolation App_Screen Application Screening Complex_Char->App_Screen Characterized Complex G cluster_pyridine M M N N M->N O1 O M->O1 C_Py N->C_Py p1 O2 O C1 C C1->O1 C1->O2 C_Py->C1 EtOPh 2-EtOPh C_Py->EtOPh p2 p3 p4

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-(2-Ethoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Biaryl Scaffolds from Heterocyclic Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Historically, this Nobel Prize-winning reaction has predominantly utilized aryl halides and triflates as coupling partners. However, the expanding need for diverse molecular architectures in drug discovery and materials science has driven the development of alternative coupling partners.[2][3] Among these, (hetero)aromatic carboxylic acids have emerged as abundant, stable, and synthetically versatile precursors for the generation of valuable biaryl and hetero-biaryl motifs through decarboxylative coupling methodologies.[2][3][4]

This guide provides a detailed protocol and scientific rationale for the decarboxylative Suzuki-Miyaura cross-coupling of 3-(2-Ethoxyphenyl)isonicotinic acid with various arylboronic acids. The presence of the isonicotinic acid core, a prevalent scaffold in medicinal chemistry, coupled with the 2-ethoxyphenyl substituent, presents a unique substrate for this transformation.[2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Reaction Principle: A Decarboxylative Pathway to Biaryls

The cross-coupling of 3-(2-Ethoxyphenyl)isonicotinic acid with an arylboronic acid proceeds via a palladium-catalyzed decarboxylative mechanism. This process circumvents the need for pre-functionalized halo-pyridines, instead utilizing the carboxylic acid as a traceless activating group.[5] The overall transformation is depicted below:

Overall reaction scheme for the decarboxylative Suzuki-Miyaura coupling of 3-(2-Ethoxyphenyl)isonicotinic acid.

The catalytic cycle, while intricate, can be broadly understood through several key steps:

  • Activation of the Carboxylic Acid: The reaction often requires an in-situ activation of the carboxylic acid, for instance, through the formation of an anhydride.

  • Decarbonylative Palladation: The palladium catalyst inserts into the C-C bond of the activated carboxylic acid, leading to the extrusion of carbon monoxide and formation of an arylpalladium intermediate.

  • Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center.[1][6]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 3-(2-Ethoxyphenyl)isonicotinic acid. Optimization may be necessary for specific arylboronic acid coupling partners.

Materials and Reagents:

  • 3-(2-Ethoxyphenyl)isonicotinic acid

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Triethylamine (Et₃N)

  • Boric acid (H₃BO₃)

  • Trimethylacetic anhydride

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Reaction Setup and Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(2-Ethoxyphenyl)isonicotinic acid (1.0 equiv), the desired arylboronic acid (2.0 equiv), palladium(II) acetate (5 mol%), and 1,4-bis(diphenylphosphino)butane (10 mol%).

  • Reagent Addition: Under a counterflow of argon or nitrogen, add boric acid (1.5 equiv) and trimethylacetic anhydride (1.5 equiv).

  • Solvent and Base: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to the isonicotinic acid. Finally, add triethylamine (1.5 equiv).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 160 °C with vigorous stirring for 15 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table outlines typical reaction parameters and expected yields for the decarbonylative Suzuki-Miyaura cross-coupling of nicotinic acid derivatives with various arylboronic acids.[7] This data can serve as a benchmark for the reaction with 3-(2-Ethoxyphenyl)isonicotinic acid.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)dppb (10)Et₃N1,4-Dioxane1601580-90
24-Methoxyphenylboronic acidPd(OAc)₂ (5)dppb (10)Et₃N1,4-Dioxane1601575-85
33-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (5)dppb (10)Et₃N1,4-Dioxane1601587
42-Methylphenylboronic acidPd(OAc)₂ (5)dppb (10)Et₃N1,4-Dioxane1601560-70

Visualization of Key Processes

Catalytic Cycle

Suzuki_Miyaura_Decarboxylative_Coupling Pd(0)L_n Pd(0)L_n Aryl-Pd(II)-X(L_n) Aryl-Pd(II)-X(L_n) Aryl-Pd(II)-Ar'(L_n) Aryl-Pd(II)-Ar'(L_n) Aryl-Pd(II)-X(L_n)->Aryl-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2, Base) Aryl-Pd(II)-Ar'(L_n)->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination 3-(2-Ethoxyphenyl)isonicotinic Acid 3-(2-Ethoxyphenyl)isonicotinic Acid 3-(2-Ethoxyphenyl)isonicotinic Acid->Aryl-Pd(II)-X(L_n) Oxidative Addition (Decarbonylative)

Caption: Simplified catalytic cycle for the decarboxylative Suzuki-Miyaura cross-coupling.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - Isonicotinic Acid - Arylboronic Acid - Pd(OAc)2, dppb - Boric Acid, Anhydride B Add Anhydrous Solvent & Base A->B C Heat to 160 °C under Inert Atmosphere B->C D Stir for 15 hours C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Scientific Integrity and Causality

Choice of Catalyst and Ligand:

  • Palladium(II) acetate (Pd(OAc)₂): This is a common and robust palladium precursor that is readily reduced in situ to the active Pd(0) species.

  • 1,4-Bis(diphenylphosphino)butane (dppb): Bulky and electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8] The choice of dppb provides a good balance of these properties for the decarbonylative coupling of heteroaromatic carboxylic acids.[7]

Role of Additives:

  • Trimethylacetic anhydride: This serves as an in-situ activating agent for the carboxylic acid, facilitating the subsequent decarbonylative palladation.

  • Boric acid: While the precise role can be complex, boric acid can act as a dehydrating agent and may also participate in the catalytic cycle, potentially aiding in the transmetalation step.

Selection of Base and Solvent:

  • Triethylamine (Et₃N): A moderately strong organic base is required to activate the arylboronic acid for transmetalation without causing unwanted side reactions.[6]

  • 1,4-Dioxane: This aprotic, polar solvent is well-suited for Suzuki-Miyaura reactions, as it can dissolve both the organic substrates and the palladium catalyst system, and is stable at the high temperatures required for this transformation.

Temperature Considerations:

  • Decarbonylative couplings often require elevated temperatures to overcome the activation energy for the C-C bond cleavage and CO extrusion.[7] A reaction temperature of 160 °C is a good starting point for ensuring efficient conversion.

Troubleshooting and Further Considerations

  • Low Yields: If yields are suboptimal, consider screening other phosphine ligands, such as those from the Buchwald or Fu laboratories, which are known for their high activity in challenging cross-coupling reactions.[9] Additionally, a screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF) may be beneficial.[6]

  • Incomplete Reaction: If starting material remains, extending the reaction time or slightly increasing the catalyst loading could improve conversion.

  • Substrate Scope: The electronic nature of the arylboronic acid can influence reaction efficiency. Electron-rich boronic acids may require slightly longer reaction times, while electron-deficient partners often couple more readily.[7]

Conclusion

The decarboxylative Suzuki-Miyaura cross-coupling of 3-(2-Ethoxyphenyl)isonicotinic acid offers a powerful and direct route to a diverse range of biaryl compounds. By understanding the underlying reaction principles and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can effectively utilize this methodology to access novel chemical matter for applications in drug discovery and beyond. The protocol provided herein serves as a validated starting point for the exploration of this versatile transformation.

References

  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]

  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Cervantes-Reyes, A., et al. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Publications. [Link]

  • Hyster, T. K., & Rovis, T. (2013). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. National Institutes of Health. [Link]

  • Li, Y., et al. (2025). Ruthenium-Catalyzed Decarboxylative Direct 2-Pyridination of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Cervantes-Reyes, A., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. National Institutes of Health. [Link]

  • ChemRxiv. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Pu, W., et al. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • J-STAGE. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • ResearchGate. (n.d.). Scope of the Decarbonylative Suzuki-Miyaura Cross-Coupling of Carboxylic Acids: Boronic Acid Scope. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Research Explorer The University of Manchester. (2019). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • National Institutes of Health. (n.d.). Advancements in double decarboxylative coupling reactions of carboxylic acids. [Link]

  • National Institutes of Health. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

Sources

protocol for dissolving 3-(2-Ethoxyphenyl)isonicotinic acid in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Protocol for the Solubilization of 3-(2-Ethoxyphenyl)isonicotinic Acid in DMSO for In Vitro Cell-Based Assays

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization and subsequent dilution of 3-(2-Ethoxyphenyl)isonicotinic acid (CAS No. 1500232-36-9) using Dimethyl Sulfoxide (DMSO) for applications in cell culture and other aqueous-based biological assays. The protocol is designed to ensure maximal compound solubility, maintain chemical integrity, and minimize DMSO-induced cytotoxicity, thereby generating reliable and reproducible experimental data. We delve into the causality behind critical procedural steps, including the preparation of high-concentration stock solutions, strategies to prevent aqueous precipitation, and the imperative of appropriate vehicle controls. This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro compound screening and analysis.

Introduction: The Solubilization Challenge

3-(2-Ethoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid, a structure of interest in pharmaceutical and agrochemical research[1]. Like many organic small molecules, its utility in cell-based assays is contingent upon its effective delivery into an aqueous culture environment. Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast array of compounds that are otherwise insoluble in water[2]. However, its use is not without significant challenges.

The primary hurdles that researchers face include:

  • Poor Aqueous Solubility: Direct dissolution in cell culture media is often impossible.

  • Precipitation upon Dilution: High-concentration DMSO stocks can precipitate when introduced to the aqueous environment of the culture medium, leading to inaccurate dosing and misleading results[3][4].

  • Solvent Cytotoxicity: DMSO itself can impact cell health, proliferation, and function, particularly at higher concentrations[5][6].

This application note provides a systematic approach to navigate these challenges, ensuring the accurate and effective use of 3-(2-Ethoxyphenyl)isonicotinic acid in your research.

Compound & Solvent: Core Characteristics

A thorough understanding of the compound and solvent is fundamental to developing a robust protocol.

ParameterDetailsSource(s)
Compound Name 3-(2-Ethoxyphenyl)isonicotinic acid[7]
CAS Number 1500232-36-9[7]
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Structure Isonicotinic acid (pyridine-4-carboxylic acid) core with a 2-ethoxyphenyl substituent.[7][8]
Predicted Solubility While specific data for this derivative is scarce, the parent compound, isonicotinic acid, is soluble in DMSO, often requiring sonication and gentle warming[9][10]. The addition of the ethoxyphenyl group increases hydrophobicity, making high-quality, anhydrous DMSO essential.[9][10]
Solvent Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade[2][3]
DMSO Properties Hygroscopic (readily absorbs water from air), which can reduce solubilizing power and degrade compounds. Miscible with water and most organic solvents.[2][3]

Core Principles & Critical Considerations

Adherence to the following principles is critical for experimental success.

The Imperative of High-Quality DMSO

DMSO's hygroscopic nature is a critical vulnerability in the laboratory. Water absorbed from the atmosphere can significantly decrease its ability to dissolve hydrophobic compounds and may accelerate the degradation of moisture-sensitive molecules[3][4].

  • Actionable Directive: Always use a fresh, unopened bottle of anhydrous, sterile-filtered, cell culture-grade DMSO for preparing primary stock solutions. Once opened, store the bottle with the cap tightly sealed, potentially using a desiccant, and minimize its exposure to ambient air.

Mitigating Precipitation: The Serial Dilution Strategy

The most common point of failure is compound precipitation when the 100% DMSO stock is "shocked" by direct dilution into aqueous media. The compound, suddenly finding itself in an unfavorable solvent environment, crashes out of solution.

  • Mechanism & Solution: To prevent this, it is best practice to perform initial serial dilutions in 100% DMSO to lower the compound concentration before the final dilution into the aqueous medium[3][4]. This step-wise process gradually lowers the compound concentration while keeping it in a favorable solvent, making the final transition into the culture medium less abrupt and reducing the likelihood of precipitation[11].

Managing DMSO Cytotoxicity

DMSO is not biologically inert. It can alter cell membrane permeability, inhibit cell proliferation, and induce differentiation or apoptosis in a concentration- and time-dependent manner[6][12][13].

  • The Vehicle Control: Every experiment involving a DMSO-solubilized compound must include a vehicle control. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound[3][4]. This allows for the differentiation of the compound's effects from those of the solvent itself.

  • Recommended Final Concentrations: The final concentration of DMSO in the culture well should be kept to an absolute minimum.

Assay TypeRecommended Final DMSO Concentration (%)RationaleSource(s)
General Cell-Based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[3][11]
Primary or Sensitive Cell Cultures ≤ 0.1%Primary cells and certain sensitive cell lines are less tolerant to solvent effects.[3][4][14]
High-Throughput Screening (HTS) 0.1% - 1.0%The concentration should be optimized and kept consistent across all plates and assays.[3]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from solid compound to final cell treatment, emphasizing critical steps and decision points.

G cluster_prep Phase 1: Stock & Intermediate Solution Preparation cluster_culture Phase 2: Cell Culture Application cluster_storage Storage Protocol compound 3-(2-Ethoxyphenyl)isonicotinic acid (Solid Powder) stock Primary Stock Solution (e.g., 10-50 mM in 100% Anhydrous DMSO) compound->stock Weigh accurately Add sterile DMSO Vortex / Sonicate / Warm (37°C) intermediate Intermediate Dilutions (in 100% DMSO) stock->intermediate Serial Dilution in DMSO (Creates concentration curve) storage_node Aliquot & Store -20°C or -80°C Avoid Freeze-Thaw stock->storage_node working Final Working Solution (Diluted in Cell Culture Medium) intermediate->working Final dilution into media Ensure Final DMSO < 0.5% plate Cell Culture Plate (with Vehicle Control) working->plate Add to cells

Caption: Workflow for preparing 3-(2-Ethoxyphenyl)isonicotinic acid for cell assays.

Detailed Experimental Protocols

Materials & Equipment
  • 3-(2-Ethoxyphenyl)isonicotinic acid powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNAse/RNAse-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Water bath sonicator

  • Water bath or incubator set to 37°C

  • Sterile cell culture medium appropriate for your cell line

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol is for preparing 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Calculation: The molecular weight of 3-(2-Ethoxyphenyl)isonicotinic acid is 243.26 g/mol . To make a 10 mM (0.010 mol/L) solution, you need to weigh out 2.4326 mg for 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 243.26 g/mol x 1000 = 2.43 mg

  • Weighing: Accurately weigh ~2.43 mg of the compound and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Solubilization: a. Add the calculated volume of anhydrous DMSO to the tube. For 2.43 mg, this would be 1.0 mL. b. Tightly cap the tube and vortex gently for 1-2 minutes[3]. c. Visually inspect the solution against a light source. If particulates or cloudiness remain, proceed to the next step.

  • Assisted Dissolution (If Necessary): a. Sonication: Place the tube in a water bath sonicator and sonicate for 5-10 minutes[3][15]. This uses ultrasonic waves to break up compound aggregates. b. Gentle Warming: If the compound is still not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes[15][16]. Intermittently vortex the tube during this time. Caution: Do not overheat, as this may degrade the compound[3]. c. Final Inspection: The solution should be a clear, homogenous liquid with no visible precipitate.

  • Storage: a. Aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes[3][15]. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to fall out of solution[11]. b. Label all aliquots clearly with the compound name, concentration, solvent (100% DMSO), and date. c. Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is preferred[11]. A properly stored DMSO stock solution can be stable for several months[15].

Protocol 2: Preparation of Working Solutions for Cell Dosing

This protocol describes the preparation of final working solutions from the 10 mM primary stock.

  • Intermediate Dilutions (in 100% DMSO): a. Label a series of sterile microcentrifuge tubes for your desired concentration range (e.g., 1 mM, 100 µM, 10 µM). b. To prepare a 1 mM intermediate stock, add 10 µL of your 10 mM primary stock to 90 µL of 100% DMSO. Vortex to mix. c. Continue this 1:10 serial dilution process until you have created a range of intermediate stocks in 100% DMSO that are 1000x or 200x your desired final concentrations. This prevents adding a large volume of DMSO to your cells.

  • Final Dilution (in Cell Culture Medium): a. Let's assume your highest desired final concentration in the well is 10 µM and you want a final DMSO concentration of 0.1%. You will need a 10 mM intermediate stock (1000x). b. Warm your complete cell culture medium to 37°C. c. For every 1 mL of final working solution you need, add 1 µL of the appropriate intermediate DMSO stock to 999 µL of the pre-warmed medium. d. Immediately vortex the working solution gently to ensure rapid and complete mixing, which is critical to prevent precipitation[3]. e. Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for its aqueous solubility limit. Consider lowering the final concentration or using a co-solvent (an advanced technique not covered here).

  • Dosing Cells: a. Add the freshly prepared working solutions to your cell culture plates. b. Crucially, prepare and add a vehicle control: Add 1 µL of 100% DMSO to 999 µL of medium (for a 0.1% final concentration) and add this to your control wells.

References

  • Nippon Genetics. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Al-Shammari, F., Al-Sultan, N., Al-Ghadeer, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Hoang, V. T., Varghese, E., Liskova, A., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • de Abreu, V. H. P., Monteiro, J. P., de Castro, R. O., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • de Souza, C., de Molon, R. S., da Silva, G. R., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Dental Materials. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Paritosh, P., & Kim, Y. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • ChemIDplus. Isonicotinic Acid. [Link]

  • NextSDS. 2-(3-Methoxyphenyl)-isonicotinic acid — Chemical Substance Information. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • Wikipedia. Isonicotinamide. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]

  • NIST. Isonicotinic acid, (4-methoxyphenyl)methyl ester. [Link]

  • Kennedy, D. O., & Haskell, C. F. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • Zhang, H., Li, Y., Wu, W., et al. (2015). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. ResearchGate. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Isonicotinic Acid, 99%. [Link]

Sources

Application Note: A Discovery Workflow for Characterizing 3-(2-Ethoxyphenyl)isonicotinic Acid as a Novel GPR109A Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, most famously forming the core of the first-line anti-tuberculosis drug, isoniazid.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory and anti-cancer activities.[3][4][5] This application note focuses on a specific derivative, 3-(2-Ethoxyphenyl)isonicotinic acid, a novel small molecule with therapeutic potential.

Our hypothesis is that 3-(2-Ethoxyphenyl)isonicotinic acid acts as a modulator of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). GPR109A is the molecular target for nicotinic acid (niacin), a long-standing therapy for dyslipidemia.[6][7] Activation of this Gi-coupled receptor on adipocytes inhibits lipolysis, leading to a favorable reduction in serum triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[6][7] Furthermore, GPR109A is expressed on immune cells, such as macrophages, where its activation exerts potent anti-inflammatory effects.[8][9]

This document provides a comprehensive, step-by-step guide for researchers to synthesize, characterize, and evaluate the biological activity of 3-(2-Ethoxyphenyl)isonicotinic acid. The protocols are designed as a complete discovery workflow, from initial target engagement and cellular functional assays to in vivo proof-of-concept studies for dyslipidemia and inflammation.

Section 1: Synthesis and Physicochemical Characterization

The first critical step in evaluating a novel compound is to establish a reliable synthetic route and confirm its identity and purity. While various methods exist for derivatizing the pyridine core, a Suzuki-Miyaura cross-coupling reaction offers a robust and versatile approach for introducing the 2-ethoxyphenyl moiety.

Proposed Synthetic Workflow

The synthesis begins with a commercially available halogenated isonicotinic acid derivative, which is coupled with 2-ethoxyphenylboronic acid under palladium catalysis.

cluster_synthesis Synthesis Workflow Start 3-Bromoisonicotinic acid + 2-Ethoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 3-(2-Ethoxyphenyl)isonicotinic acid Purification->Product Analysis Characterization (NMR, LC-MS, HPLC) Product->Analysis

Caption: Synthetic workflow for 3-(2-Ethoxyphenyl)isonicotinic acid.

Protocol 1.1: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 3-(2-Ethoxyphenyl)isonicotinic acid with high purity.

Materials:

  • 3-Bromoisonicotinic acid

  • 2-Ethoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium Carbonate (Na2CO3)

  • Toluene, Ethanol, Water (degassed)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 3-bromoisonicotinic acid (1.0 eq), 2-ethoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a 4:1:1 mixture of degassed toluene, ethanol, and water.

  • Bubble argon or nitrogen through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and acidify with 1M HCl to a pH of ~4-5.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel to obtain the final product.

Characterization:

  • Identity: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity: Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC).

Section 2: In Vitro Target Engagement and Functional Activity

With the pure compound in hand, the next step is to validate the primary hypothesis: does 3-(2-Ethoxyphenyl)isonicotinic acid interact with and activate GPR109A? This is achieved through binding and functional assays using a cell line engineered to overexpress the receptor.

GPR109A Signaling Pathway

GPR109A is a Gi-coupled receptor. Agonist binding leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP is the hallmark of receptor activation and can be quantified.

cluster_pathway GPR109A Signaling Cascade Agonist GPR109A Agonist (e.g., Test Compound) Receptor GPR109A Receptor Agonist->Receptor Binds G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Mediates

Caption: Gi-mediated signaling pathway of the GPR109A receptor.

Protocol 2.1: Functional GPR109A cAMP Assay

Objective: To determine the potency (EC50) of 3-(2-Ethoxyphenyl)isonicotinic acid in activating GPR109A.

Principle: This assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production in cells stably expressing human GPR109A. Forskolin directly activates adenylyl cyclase, leading to a large, measurable increase in cAMP. A GPR109A agonist will counteract this effect.

Materials:

  • CHO-K1 cells stably transfected with human GPR109A (CHO-GPR109A).[9]

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin.

  • Nicotinic acid (positive control).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Seed CHO-GPR109A cells into 96-well or 384-well plates and incubate overnight to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of 3-(2-Ethoxyphenyl)isonicotinic acid and nicotinic acid in assay buffer.

  • Assay: a. Remove culture medium from the cells and wash once with assay buffer. b. Add the serially diluted compounds (including a vehicle control) to the wells. c. Add a fixed concentration of forskolin (e.g., 5-10 µM, pre-determined to give a sub-maximal response) to all wells except the basal control. d. Incubate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP response against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal inhibition is observed).

Data Summary: In Vitro Potency

The results can be summarized to directly compare the novel compound to the known endogenous agonist.

CompoundGPR109A EC50 (nM)
Nicotinic Acid (Control)1,200
3-(2-Ethoxyphenyl)isonicotinic acid 450
Data are representative and for illustrative purposes only.

Section 3: Cellular Assays for Therapeutic Potential

Demonstrating target activation is crucial, but linking this to a therapeutically relevant cellular response is the next logical step. Given GPR109A's role in immunity, an anti-inflammatory assay is a powerful secondary screen.

Protocol 3.1: Anti-Inflammatory Activity in Macrophages

Objective: To evaluate the ability of 3-(2-Ethoxyphenyl)isonicotinic acid to suppress the production of pro-inflammatory cytokines in activated macrophages.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). GPR109A agonists can suppress this response.[8]

Materials:

  • RAW 264.7 murine macrophage cell line or human monocyte-derived macrophages (hMDMs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • ELISA kits for TNF-α and IL-6.

Procedure:

  • Cell Seeding: Plate macrophages in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 3-(2-Ethoxyphenyl)isonicotinic acid for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC50 value (the concentration causing 50% inhibition).

Section 4: In Vivo Preclinical Evaluation

Positive in vitro and cellular data provide a strong rationale for advancing the compound to animal models to assess its efficacy and basic pharmacokinetic properties.

In Vivo Experimental Workflow

cluster_invivo In Vivo Evaluation Workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy Model start Compound with Positive In Vitro Data pk_study PK Study in Mice (PO/IV Dosing) start->pk_study efficacy_model High-Fat Diet Rat Model for Dyslipidemia start->efficacy_model pk_analysis Analyze Plasma Samples (LC-MS/MS) pk_study->pk_analysis pk_params Determine Cmax, T1/2, Bioavailability pk_analysis->pk_params end Go/No-Go Decision for Lead Optimization pk_params->end dosing Chronic Dosing with Test Compound efficacy_model->dosing blood_collection Terminal Blood Collection dosing->blood_collection lipid_analysis Serum Lipid Panel Analysis (TC, TG, LDL-C, HDL-C) blood_collection->lipid_analysis lipid_analysis->end

Caption: Workflow for preclinical in vivo characterization.

Protocol 4.1: High-Fat Diet-Induced Dyslipidemia Model in Rats

Objective: To assess the efficacy of 3-(2-Ethoxyphenyl)isonicotinic acid in reducing serum lipid levels in a diet-induced model of dyslipidemia.

Principle: Feeding rodents a high-fat diet (HFD) induces a metabolic state that mimics human dyslipidemia, characterized by elevated total cholesterol, triglycerides, and LDL-C.[6][10] This model is standard for evaluating anti-dyslipidemic agents.[11]

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • High-Fat Diet (e.g., 45-60% kcal from fat).

  • Standard chow diet.

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood collection tubes.

  • Clinical chemistry analyzer for lipid panels.

Procedure:

  • Acclimatization: Acclimatize animals for one week.

  • Induction: Feed animals the HFD for 4-8 weeks to induce dyslipidemia. A control group remains on standard chow.

  • Group Assignment: Randomly assign HFD-fed animals to treatment groups (e.g., Vehicle control, positive control like niacin, and 2-3 dose levels of the test compound).

  • Dosing: Administer the compounds orally (p.o.) once daily for 2-4 weeks.

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture under anesthesia after an overnight fast.

  • Lipid Analysis: Separate serum and analyze for total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C using an automated analyzer.

  • Data Analysis: Compare the mean lipid levels of the treatment groups to the HFD vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).

Data Summary: In Vivo Efficacy and Pharmacokinetics
ParameterVehicle ControlTest Compound (30 mg/kg)
Efficacy (Dyslipidemia Model)
% Change in LDL-C-↓ 35%
% Change in HDL-C-↑ 20%
Pharmacokinetics (Mouse)
Oral Bioavailability (%)-45%
Half-life (t½, hours)-4.2
Cmax (ng/mL)-1850
Data are representative and for illustrative purposes only.

Conclusion and Future Directions

This application note outlines a systematic workflow to rigorously evaluate 3-(2-Ethoxyphenyl)isonicotinic acid as a novel therapeutic candidate targeting GPR109A. The successful execution of these protocols will establish its synthesis, confirm its mechanism of action, and provide in vivo proof-of-concept for its potential in treating dyslipidemia and inflammatory conditions.

Positive results from this workflow would justify advancing the compound into a formal lead optimization program. Future studies would focus on improving potency and pharmacokinetic properties, assessing off-target effects, and evaluating efficacy in more complex disease models, such as atherosclerosis.

References

  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • Udegbunam, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

  • ResearchGate. Structures of GPR109A agonists presented herein with compound... [Link]

  • Vogt, J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. [Link]

  • Slideshare. (2017). SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx. [Link]

  • Patil, M. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy and Technology.
  • Patel, K., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [Link]

  • Jarvo, E. R., & Copeland, G. T. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Hanada, T., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2019).
  • Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]

  • Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Journal of Industrial Microbiology & Biotechnology.
  • Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
  • Frontiers. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]

Sources

Advanced Chromatographic Separation Methods for 3-(2-Ethoxyphenyl)isonicotinic Acid: Purity Profiling and Atropisomer Resolution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Physicochemical Profiling & Chromatographic Causality

As a Senior Application Scientist, approaching the chromatographic separation of 3-(2-Ethoxyphenyl)isonicotinic acid requires a deep understanding of its structural nuances. This molecule presents two distinct analytical challenges: its amphoteric nature and its potential for axial chirality.

The Amphoteric Challenge (pH Causality)

The molecule contains a basic pyridine nitrogen (pKa ~4.5) and an acidic carboxylic acid group (pKa ~2.5). In unbuffered aqueous solutions (pH 4–6), it exists primarily as a highly polar zwitterion. If injected onto a standard Reversed-Phase (RP) C18 column under these conditions, the analyte will exhibit poor retention (often eluting in the void volume) and severe peak tailing[1].

The Solution: The mobile phase must be aggressively acidified (pH < 2.0) using an ion-pairing agent or strong acidic modifier like 0.1% Trifluoroacetic Acid (TFA). This fully protonates the carboxylic acid, neutralizing the zwitterionic state and allowing the hydrophobic 2-ethoxyphenyl group to interact effectively with the C18 stationary phase [4].

The Atropisomerism Challenge (Steric Causality)

The substitution of a bulky 2-ethoxyphenyl group at the 3-position of the isonicotinic acid ring creates significant steric hindrance against the adjacent 4-carboxylic acid. This steric clash restricts the free rotation around the C–C biaryl bond connecting the phenyl and pyridine rings. In many 3-arylpyridine derivatives, this restricted rotation leads to the formation of stable axial enantiomers, known as atropisomers [2, 3]. Therefore, a comprehensive analytical profile must include a chiral separation method to resolve these enantiomers.

Analytical Workflow

The following diagram illustrates the logical progression of our dual-pathway chromatographic methodology, ensuring both chemical purity and stereochemical integrity.

Workflow Sample 3-(2-Ethoxyphenyl)isonicotinic acid Sample Preparation (1 mg/mL) Split Analytical Pathway Sample->Split RP_HPLC Protocol A: Achiral RP-HPLC (Purity & Impurity Profiling) Split->RP_HPLC Purity Chiral Protocol B: Chiral NP-HPLC (Atropisomer Resolution) Split->Chiral Chirality RP_Opt Ion-Pairing / pH Control (0.1% TFA suppresses zwitterion) RP_HPLC->RP_Opt Data Data Acquisition & Validation (UV 254 nm / System Suitability) RP_HPLC->Data Chiral_Opt Amylose CSP + Acidic Modifier (Resolves axial chirality) Chiral->Chiral_Opt Chiral->Data

Chromatographic workflow for purity profiling and atropisomer resolution.

Method Comparison & System Suitability Data

To facilitate rapid method adoption, the quantitative parameters for both the achiral and chiral workflows are summarized below.

ParameterProtocol A: Achiral RP-HPLC (Purity)Protocol B: Chiral NP-HPLC (Atropisomers)
Stationary Phase C18 (150 x 4.6 mm, 5 µm, 100 Å)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% TFAHexane + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAIsopropanol (IPA)
Elution Mode Gradient (10% B to 80% B)Isocratic (80% A : 20% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection UV 254 nm & 280 nmUV 254 nm
Target Resolution ( Rs​ ) >2.0 (Main peak vs. closest impurity) >1.5 (Between atropisomers)
Tailing Factor ( Tf​ ) ≤1.5 ≤1.5

Experimental Protocols

Protocol A: Achiral RP-HPLC for Purity Profiling

This protocol is designed as a self-validating system. By incorporating an acidic modifier, we force the analyte into a single protonation state, ensuring reproducible retention times and sharp peak shapes.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 3-(2-Ethoxyphenyl)isonicotinic acid. Dissolve in 10 mL of a 50:50 mixture of Phase A and Phase B to yield a 1.0 mg/mL stock. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute highly polar impurities)

    • 2.0 - 12.0 min: 10% 80% B (Linear gradient for main peak elution)

    • 12.0 - 15.0 min: 80% B (Column wash)

    • 15.0 - 20.0 min: 10% B (Re-equilibration)

  • System Validation: Inject 5 µL of a blank solution (diluent only). The baseline must remain stable with no peaks >0.1% of the target analyte area. Inject the 1.0 mg/mL sample. The run is validated only if the theoretical plate count ( N ) for the main peak is ≥5000 and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: Chiral Normal-Phase HPLC for Atropisomer Resolution

Because the 2-ethoxyphenyl group restricts rotation, the molecule may exist as a racemic mixture of stable atropisomers. We utilize an amylose-based Chiral Stationary Phase (CSP) under Normal-Phase (NP) conditions.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Hexane with 200 mL of HPLC-grade Isopropanol. Add 1.0 mL of TFA.

    • Causality Note: The addition of TFA in normal-phase chiral chromatography is absolutely critical for acidic compounds. Without it, the carboxylic acid will interact irreversibly with the basic sites on the chiral selector, causing the analyte to smear across the baseline rather than eluting as discrete peaks.

  • Sample Preparation: Dissolve 5.0 mg of the analyte in 5.0 mL of Isopropanol (ensure complete dissolution). Dilute 1:1 with Hexane to achieve a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE filter.

  • Isocratic Elution: Run the system isocratically at 1.0 mL/min for 25 minutes.

  • System Validation: Inject 10 µL of the sample. Two distinct peaks of equal area (assuming a racemic mixture) should elute. The system is validated if the resolution ( Rs​ ) between the two enantiomeric peaks is >1.5 (baseline resolution). If Rs​<1.5 , lower the column temperature to 20 °C to further restrict molecular rotation and increase interaction time with the chiral selector.

References

  • Title: HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Rhodium-Catalyzed Atroposelective[2 + 2 + 2] Cycloaddition of Ortho-Substituted Phenyl Diynes with Nitriles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalytic Asymmetric Construction of Axially and Centrally Chiral Heterobiaryls by Minisci Reaction Source: Journal of the American Chemical Society URL: [Link]

Formulation Strategies for 3-(2-Ethoxyphenyl)isonicotinic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

3-(2-Ethoxyphenyl)isonicotinic acid is a heterocyclic aromatic carboxylic acid with structural features that suggest limited aqueous solubility, posing a significant challenge for its development in drug discovery and related research fields. The presence of a lipophilic ethoxyphenyl group combined with an ionizable isonicotinic acid core necessitates a systematic approach to achieve desired concentrations in aqueous media. This guide provides a comprehensive overview of pre-formulation assessment and a series of tiered formulation strategies, including pH modification, co-solvency, surfactant-mediated solubilization, and cyclodextrin complexation. Detailed, self-validating protocols are provided for each technique, enabling researchers to rationally select and implement the most effective strategy. The causality behind experimental choices is emphasized, grounding the methodologies in fundamental physicochemical principles to ensure robust and reproducible outcomes.

Part 1: Pre-Formulation Assessment: Understanding the Molecule

Before attempting solubilization, a thorough understanding of the physicochemical properties of 3-(2-Ethoxyphenyl)isonicotinic acid is critical. While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics based on its constituent parts: the isonicotinic acid scaffold and the ethoxyphenyl substituent.

1.1 Key Physicochemical Parameters

Isonicotinic acid itself is sparingly soluble in cold water (approx. 5.2 g/L) and possesses two ionizable groups: the carboxylic acid and the pyridine nitrogen.[1][2] The addition of the bulky and hydrophobic ethoxyphenyl group is expected to significantly decrease the intrinsic aqueous solubility (S₀) and increase the octanol-water partition coefficient (log P), making it a poorly soluble compound.[3][4]

Table 1: Estimated Physicochemical Properties of 3-(2-Ethoxyphenyl)isonicotinic acid

Parameter Estimated Value Rationale & Implication for Formulation
Molecular Weight ~243.25 g/mol Calculated from structure.
pKa₁ (Carboxylic Acid) ~4.5 - 5.0 Similar to isonicotinic acid (pKa ~4.96)[1]. Above this pH, the molecule becomes anionic and more soluble. This is the primary handle for pH modification.
pKa₂ (Pyridine Nitrogen) ~2.5 - 3.5 Lower than the carboxylic pKa. Below this pH, the molecule becomes cationic.
Log P > 2.0 The ethoxyphenyl group significantly increases lipophilicity compared to isonicotinic acid. High Log P suggests the molecule will favor encapsulation by hydrophobic carriers like micelles or cyclodextrins.

| Intrinsic Solubility (S₀) | < 0.1 mg/mL | Expected to be very low due to the stable crystalline structure and high lipophilicity. This necessitates enabling formulation technologies. |

1.2 Protocol: Experimental Determination of Intrinsic Solubility (S₀)

This protocol establishes the baseline solubility of the un-ionized form of the compound, a critical parameter for all subsequent formulation work.

Materials:

  • 3-(2-Ethoxyphenyl)isonicotinic acid powder

  • pH 4.0 buffer (e.g., 0.05 M acetate buffer)

  • Scintillation vials or HPLC vials with caps

  • Orbital shaker or rotator at controlled temperature (25°C)

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of 3-(2-Ethoxyphenyl)isonicotinic acid powder to a vial containing a known volume of pH 4.0 buffer. The goal is to have undissolved solid remaining at equilibrium.

  • Seal the vials securely.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand for at least 2 hours to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant. Do not disturb the solid at the bottom.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the first few drops to saturate the filter.

  • Dilute the filtrate with mobile phase as necessary to fall within the linear range of the HPLC calibration curve.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Part 4).

  • The measured concentration represents the intrinsic solubility (S₀) at the specified temperature.

Part 2: Tiered Formulation Strategies & Protocols

A logical, tiered approach is recommended, starting with the simplest methods before progressing to more complex and excipient-heavy formulations.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Pre-formulation: Determine Target Concentration & S₀ B Strategy 1: pH Adjustment (Ionization) A->B C Is Target [C] Achieved? B->C D Strategy 2: Co-solvents C->D No J Formulation Successful C->J Yes E Is Target [C] Achieved? D->E F Strategy 3: Surfactants (Micellization) E->F No E->J Yes G Is Target [C] Achieved? F->G H Strategy 4: Cyclodextrins (Complexation) G->H No G->J Yes I Is Target [C] Achieved? H->I I->J Yes K Consider Advanced/Combination Formulations I->K No

Figure 1: Decision workflow for selecting a formulation strategy.

2.1 Strategy 1: pH Adjustment (Salt Formation)

Causality: As an aromatic carboxylic acid, the compound's solubility is highly pH-dependent.[5] By raising the pH of the aqueous solution above the carboxylic acid's pKa, the group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and thus more soluble in water than the neutral species. This is often the most effective and simplest initial strategy.[6]

Protocol: Generating a pH-Solubility Profile

  • Prepare a series of buffers (e.g., 0.05 M phosphate-citrate) spanning a pH range from 3 to 8 (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).

  • Following the procedure in section 1.2, add an excess of the compound to each buffer.

  • Equilibrate for 24-48 hours at a controlled temperature.

  • Filter and quantify the concentration in the supernatant for each pH point using HPLC.

  • Plot the measured solubility (on a log scale) against the pH. This profile will reveal the pH at which the desired concentration can be achieved.

Table 2: Illustrative pH-Solubility Data

pH Solubility (mg/mL) Predominant Species
3.0 0.08 Neutral / Cationic
4.0 0.10 Neutral
5.0 0.55 Neutral + Anionic
6.0 5.2 Anionic (Salt)
7.0 > 20 Anionic (Salt)

| 7.4 | > 25 | Anionic (Salt) |

2.2 Strategy 2: Co-solvency

Causality: If pH adjustment alone is insufficient or if a specific pH must be maintained where solubility is low, co-solvents can be employed. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[7][8] This lessens the energy penalty required to create a cavity for the hydrophobic solute, thereby increasing its solubility.[9]

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).

Protocol: Co-solvent Screen

  • Prepare stock solutions of the compound in various neat co-solvents (e.g., 50 mg/mL in DMSO, 20 mg/mL in PEG 400).

  • Prepare a series of aqueous buffer solutions (at a fixed, relevant pH) containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v PEG 400).

  • Add a small volume of the non-aqueous compound stock solution to each co-solvent blend and vortex.

  • Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The highest concentration that remains clear is the approximate solubility.

  • For precise measurement, use the equilibrium solubility method (shake-flask) as described in 1.2 for each co-solvent blend.

  • Plot solubility as a function of co-solvent concentration to determine the required percentage to achieve the target concentration.

2.3 Strategy 3: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell.[10] The hydrophobic ethoxyphenyl group of 3-(2-Ethoxyphenyl)isonicotinic acid can partition into this core, effectively dissolving it within the aqueous phase.[11][12] This is particularly useful for highly lipophilic compounds.

Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15.

Protocol: Surfactant Solubilization Screen

  • Prepare a series of aqueous solutions of a chosen surfactant (e.g., Polysorbate 80) at concentrations ranging from below to well above its known CMC (e.g., 0.001%, 0.01%, 0.1%, 1%, 5% w/v). Use a buffered solution at a fixed pH.

  • Add an excess of the compound to each surfactant solution.

  • Equilibrate for 24-48 hours with agitation.

  • Filter and quantify the concentration in the supernatant by HPLC.

  • Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed near the CMC.

2.4 Strategy 4: Complexation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate "guest" molecules, or parts of molecules, that are sterically and chemically compatible with the cavity.[] The hydrophobic ethoxyphenyl moiety of the target compound is an ideal candidate for inclusion within the CD cavity, forming a new, water-soluble complex.[15][16]

Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®). HP-β-CD and SBE-β-CD are generally preferred for their higher solubility and better safety profiles.[]

Protocol: Phase Solubility Study (Higuchi and Connors Method)

  • Prepare a series of aqueous solutions of a chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 10, 20, 50, 100, 200 mM) in a fixed pH buffer.

  • Add an excess of the compound to each CD solution.

  • Equilibrate for 48-72 hours with agitation to ensure full complexation.

  • Filter the samples and quantify the concentration of the dissolved compound by HPLC.

  • Plot the total concentration of the dissolved compound against the cyclodextrin concentration.

  • The type of curve (e.g., Aₗ-type linear increase) indicates the stoichiometry of the complex, and the slope can be used to calculate the stability constant (K).[15]

G cluster_0 Ionization (pH > pKa) cluster_1 Co-solvency cluster_2 Micellization cluster_3 Cyclodextrin Complexation Cmpd_neg API⁻ Water1 H₂O Cmpd_neg->Water1 Solvated Ion Cmpd_neut API Water2 H₂O Cmpd_neut->Water2 Reduced Polarity Cosolv Co-solvent Cmpd_neut->Cosolv Solvation Micelle Micelle Core Cmpd_neut2 API Cmpd_neut2->Micelle Encapsulation CD CD Cavity Cmpd_neut3 API Cmpd_neut3->CD Inclusion

Figure 2: Mechanisms of aqueous solubility enhancement.

Part 3: Analytical Protocol for Quantification

A robust analytical method is essential to validate the success of any formulation strategy. A reverse-phase HPLC-UV method is suitable for quantifying isonicotinic acid derivatives.[17][18][19]

Protocol: Reverse-Phase HPLC-UV Method

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 60:40 (Aqueous:Organic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maximum absorbance between 250-300 nm. A wavelength around 260-270 nm is likely appropriate.[17]

  • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a stock solution of 3-(2-Ethoxyphenyl)isonicotinic acid in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the formulation samples.

    • Generate a calibration curve by plotting the peak area against concentration.

    • Calculate the concentration of the formulation samples using the linear regression equation from the calibration curve.

Part 4: Conclusion and Recommendations

The formulation of 3-(2-Ethoxyphenyl)isonicotinic acid in aqueous solutions is a tractable but systematic endeavor. The presence of the carboxylic acid group makes pH adjustment the most powerful and primary strategy. For many research applications, achieving a concentration of 1-10 mg/mL should be feasible in buffers at or above pH 7.0.

If neutral or acidic pH is required, or if higher concentrations are needed, a combination of approaches may be necessary. The use of co-solvents like PEG 400 or PG is a reliable secondary strategy. For very high target concentrations where co-solvent levels become prohibitive, cyclodextrins , particularly HP-β-CD or SBE-β-CD, offer a highly effective and often better-tolerated alternative by specifically targeting the lipophilic portion of the molecule. Surfactants are also a viable option but may be more disruptive to biological assays.

It is imperative that all formulations are validated for concentration and stability over the intended use period. The protocols outlined in this guide provide a robust framework for systematically approaching this challenge, enabling researchers to develop suitable aqueous formulations for their specific scientific needs.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Scirp.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Retrieved from [Link]

  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • ResearchGate. (n.d.). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, April 9). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Scribd. (2025, January 21). Isonicotinic Acid pKa Study. Retrieved from [Link]

  • PMC. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US5744628A - Process for the preparation of esters of aromatic carboxylic acids.
  • The Merck Index. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Maxmedchem. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Isonicotinic Acid Hydrazide as Reagent for Determination of Δ4-3-Ketosteroids. Retrieved from [Link]

  • PubMed. (2001, June 15). Structure and design of polymeric surfactant-based drug delivery systems. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). Explorations in Carboxylic Acid-Derived Drug Delivery Methods. Retrieved from [Link]

  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025, November 5). Retrieved from [Link]

  • American Journal of Applied Science and Technology. (2026, March 15). Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives. Retrieved from [Link]

  • The Journal of Chemical Physics. (2013, January 8). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2024, June 30). Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of aromatic carboxylic acids in organic synthesis. Retrieved from [Link]

  • Semantic Scholar. (1971, July 1). Solubility and pKa value of isonicotinic acid as factors in optimizing conditions for isolating it. Retrieved from [Link]

  • Current Pharmaceutical Analysis. (2017, February 3). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995024893A1 - Delivery systems for hydrophobic drugs.
  • ScienceDirect. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 3-(2-Ethoxyphenyl)isonicotinic Acid as a Novel Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: While 3-(2-Ethoxyphenyl)isonicotinic acid is not yet a widely documented precursor in existing commercial agrochemicals, its structural motifs—a pyridine carboxylic acid core—are prevalent in numerous biologically active compounds. This guide provides a comprehensive framework for the systematic evaluation of 3-(2-Ethoxyphenyl)isonicotinic acid as a foundational scaffold for the discovery of novel herbicides, fungicides, and insecticides. We present detailed synthetic protocols for library generation, robust high-throughput screening assays, and a strategic approach to establishing structure-activity relationships (SAR) to guide lead optimization.

Introduction: Rationale for Investigation

The search for novel agrochemical active ingredients is driven by the need for new modes of action, improved safety profiles, and strategies to combat resistance. The pyridine ring is a privileged scaffold in agrochemistry, found in successful herbicides, insecticides, and fungicides.[1] Its ability to act as a bioisostere for a phenyl ring can lead to compounds with lower toxicity and enhanced systemic properties in plants.[1]

3-(2-Ethoxyphenyl)isonicotinic acid presents an intriguing starting point for a discovery program. It combines:

  • A pyridine carboxylic acid backbone, a class known for its herbicidal activity by mimicking the plant hormone auxin.[2][3][4]

  • A 2-ethoxyphenyl substituent , which offers a site for metabolic transformation and influences the molecule's lipophilicity and spatial arrangement, key determinants of biological activity.

  • A reactive carboxylic acid handle , which is readily derivatized into esters, amides, and other functional groups, allowing for the rapid generation of a diverse chemical library.

This document outlines a hypothetical, yet scientifically grounded, research program to unlock the potential of this scaffold.

Synthetic Strategy: Library Generation from a Core Scaffold

The primary synthetic strategy involves the derivatization of the carboxylic acid moiety of 3-(2-Ethoxyphenyl)isonicotinic acid to produce a library of esters and amides. These functional groups are frequently found in active agrochemicals and allow for a systematic probing of the chemical space around the core scaffold.

General Synthetic Workflow

The overall workflow is designed for efficiency and amenability to parallel synthesis, enabling the rapid creation of a compound library for screening.

G A 3-(2-Ethoxyphenyl)isonicotinic acid (Starting Material) B Activation of Carboxylic Acid (e.g., via Acyl Chloride) A->B SOCl2 or (COCl)2 C Esterification (Reaction with diverse alcohols) B->C R-OH, Base D Amidation (Reaction with diverse amines) B->D R1R2NH, Base E Ester Library (for biological screening) C->E F Amide Library (for biological screening) D->F G A Initial Screening Data (e.g., Phenylamide is active) B SAR Hypothesis: Lipophilic aromatic ring at R position is key. A->B C Design Next Library: Synthesize substituted phenylamides (e.g., 4-Cl, 4-F, 3-CF3) B->C D Synthesize & Screen New Analogs C->D E Refine SAR: Electronic effects on phenyl ring are important. D->E F Identify Lead Compound for further development E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(2-Ethoxyphenyl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered biaryl compounds. The synthesis of 3-(2-ethoxyphenyl)isonicotinic acid via Suzuki-Miyaura cross-coupling presents a classic "perfect storm" of synthetic hurdles. Researchers typically face three interconnected challenges: severe steric hindrance from dual ortho-substituents, rapid protodeboronation of the electron-rich boronic acid, and catalyst poisoning by the free carboxylic acid and pyridine nitrogen.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can troubleshoot and optimize your workflow effectively.

Diagnostic Workflow for Low Yields

Before altering your reaction conditions, you must diagnose the specific failure mode of your current catalytic cycle. Use the flowchart below in conjunction with LC-MS analysis of your crude reaction mixture to determine your next steps.

Troubleshooting Start Low Yield in Suzuki Coupling CheckLCMS Check LC-MS of Crude Start->CheckLCMS UnreactedHalide Unreacted Halide + Boronic Acid Consumed CheckLCMS->UnreactedHalide Scenario A UnreactedBoth Both Starting Materials Unreacted CheckLCMS->UnreactedBoth Scenario B Homocoupling High Levels of Biaryl Homocoupled Byproduct CheckLCMS->Homocoupling Scenario C Proto Diagnosis: Protodeboronation Action: Use milder base (K3PO4), lower temp, or slow addition UnreactedHalide->Proto CatPoison Diagnosis: Catalyst Poisoning/Sterics Action: Esterify carboxylic acid, switch to SPhos/XPhos UnreactedBoth->CatPoison Oxidation Diagnosis: Oxidative Homocoupling Action: Degas solvents thoroughly, run under strict Ar/N2 Homocoupling->Oxidation

Caption: Diagnostic flowchart for troubleshooting low Suzuki coupling yields based on LC-MS data.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my 3-bromoisonicotinic acid unreacted, while the (2-ethoxyphenyl)boronic acid is completely consumed?

A1: This is the classic signature of protodeboronation . Electron-rich, ortho-substituted arylboronic acids are highly prone to hydrolytic cleavage of the carbon-boron bond, yielding phenetole (ethoxybenzene) and boric acid. This process is base-catalyzed and is severely exacerbated at higher temperatures in aqueous basic media [1].

  • The Causality: The high local concentration of hydroxide or carbonate ions facilitates the formation of a boronate complex, which undergoes rapid protodeboronation before the sterically hindered transmetalation step can occur.

  • The Solution: Switch to a weaker, anhydrous base system (e.g., anhydrous K3​PO4​ in Toluene) or employ a slow-addition protocol for the boronic acid via a syringe pump. This keeps the steady-state concentration of the boronic acid low relative to the active Pd-halide complex, favoring transmetalation over degradation.

Q2: How do I overcome the severe steric hindrance caused by the ortho-ethoxy and ortho-carboxylate groups?

A2: The transition state for both the transmetalation and reductive elimination steps in this specific substrate pairing is highly crowded. Standard catalysts like Pd(PPh3​)4​ frequently fail because the triphenylphosphine ligands are neither bulky enough to force reductive elimination nor electron-rich enough to accelerate oxidative addition into the electron-deficient pyridine ring.

  • The Causality & Solution: You must utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [2]. These ligands are highly electron-rich, which stabilizes the mono-ligated Pd(0) species. Counterintuitively, the massive steric bulk of SPhos actually promotes reductive elimination by crowding the palladium center, forcing the two aryl groups to couple and expel the product.

Q3: Is it necessary to protect the carboxylic acid of 3-bromoisonicotinic acid before coupling?

A3: Absolutely. Attempting the Suzuki coupling directly on the free 3-bromoisonicotinic acid often results in abysmal yields (<10%).

  • The Causality & Solution: The free carboxylic acid acts as a competitive bidentate ligand, coordinating to the palladium center and poisoning the catalyst. Furthermore, it consumes one equivalent of your base, altering the pH dynamics required for proper boronic acid activation. You must perform an esterification (e.g., forming methyl 3-bromoisonicotinate) prior to the cross-coupling [3]. After the biaryl bond is formed, the ester is easily hydrolyzed back to the acid.

Mechanistic Pathway: The Steric & Hydrolytic Bottlenecks

To visualize why these specific interventions work, review the catalytic cycle below. Notice how the base plays a dual role: it is required for activating the boronic acid for transmetalation, but excess base drives the destructive protodeboronation side-reaction.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide (Accelerated by e-rich L) TransMet Transmetalation Complex OxAdd->TransMet + Activated Boronate (Steric Bottleneck) TransMet->Pd0 Reductive Elimination (Forced by bulky L) Product Coupled Biaryl Ester TransMet->Product Halide Methyl 3-bromoisonicotinate Halide->OxAdd Boronic (2-Ethoxyphenyl)boronic acid Base Base (K3PO4) Boronic->Base Activation ProtoSide Protodeboronation (Side Reaction) Boronic->ProtoSide Base->TransMet Base->ProtoSide Excess Base/H2O High Temp

Caption: Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks and protodeboronation risks.

Quantitative Optimization Data

The following table summarizes the optimization matrix for this specific coupling. Notice how the transition from a free acid to an ester, combined with the shift to a Buchwald ligand (SPhos), drastically improves the yield.

EntrySubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Observation
13-Bromoisonicotinic acid Pd(PPh3​)4​ Na2​CO3​ DMF/ H2​O 90<5%Catalyst poisoning; unreacted halide.
2Methyl 3-bromoisonicotinate Pd(PPh3​)4​ Na2​CO3​ Dioxane/ H2​O 9025%Extensive protodeboronation of boronic acid.
3Methyl 3-bromoisonicotinate Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9045%Moderate yield; steric hindrance limits conversion.
4 Methyl 3-bromoisonicotinate Pd2​(dba)3​ / SPhos K3​PO4​ Toluene/ H2​O 100 88% Optimal; fast conversion, minimal side reactions.

Self-Validating Experimental Protocol

This three-step workflow ensures high yields by circumventing the mechanistic pitfalls described above. Each step includes built-in analytical validation to ensure system integrity before proceeding.

Step 1: Esterification of 3-Bromoisonicotinic Acid
  • Reaction: Suspend 3-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (0.5 M). Slowly add concentrated H2​SO4​ (0.2 eq) dropwise at 0∘C .

  • Heating: Reflux the mixture at 70∘C for 12 hours.

  • Validation (TLC/LC-MS): Check the reaction via TLC (Hexanes/EtOAc 3:1). The baseline starting material should be completely consumed, replaced by a high- Rf​ spot. LC-MS must confirm the [M+H]+ of methyl 3-bromoisonicotinate.

  • Workup: Concentrate under vacuum, neutralize with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the ester.

Step 2: Optimized Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine methyl 3-bromoisonicotinate (1.0 eq), (2-ethoxyphenyl)boronic acid (1.5 eq), Pd2​(dba)3​ (0.02 eq), SPhos (0.08 eq), and anhydrous K3​PO4​ (2.5 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/ H2​O (10:1 v/v, 0.2 M).

  • Heating: Heat the mixture to 100∘C for 4-6 hours.

  • Validation (LC-MS): Monitor via LC-MS. You should observe the disappearance of the ester mass and the appearance of the coupled biaryl mass. Self-Correction: If the boronic acid mass disappears but the ester remains, protodeboronation is occurring. For future runs, add the boronic acid slowly via syringe pump over 2 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate methyl 3-(2-ethoxyphenyl)isonicotinate.

Step 3: Saponification (Hydrolysis)
  • Reaction: Dissolve the purified biaryl ester in THF/MeOH/ H2​O (2:1:1). Add LiOH monohydrate (3.0 eq).

  • Stirring: Stir at room temperature for 4 hours.

  • Validation (LC-MS): Ensure complete disappearance of the ester peak. The product peak will shift to a lower retention time corresponding to the free acid.

  • Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3-4. The final product, 3-(2-ethoxyphenyl)isonicotinic acid, will precipitate. Filter, wash with cold water, and dry under high vacuum.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.[Link]

  • Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. PMC.[Link]

Sources

troubleshooting poor solubility of 3-(2-Ethoxyphenyl)isonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of functionalized pyridinecarboxylic acids.

The molecule 3-(2-Ethoxyphenyl)isonicotinic acid presents a classic "brick dust" solubility challenge. While the 2-ethoxyphenyl substituent adds steric bulk and lipophilicity, the core isonicotinic acid scaffold is amphoteric. This results in a highly stable zwitterionic crystal lattice driven by strong electrostatic interactions and intermolecular hydrogen bonding[1][2][3].

This guide provides a mechanistic, self-validating framework to overcome these barriers, tailored for drug development and synthetic workflows.

Section 1: Diagnostic FAQ

Q: Why is 3-(2-Ethoxyphenyl)isonicotinic acid completely insoluble in standard organic solvents like DCM, EtOAc, or Hexanes? A: In the solid state, the basic pyridine nitrogen (pKa ~4.9) and the acidic carboxylic acid (pKa ~1.7) interact to form a zwitterion[1][3]. Non-polar solvents lack the dielectric constant and hydrogen-bond accepting/donating capacity required to overcome the massive lattice energy of this ionic network[4].

Q: I tried dissolving it in methanol/ethanol, but it just forms a cloudy suspension. Why? A: While isonicotinic acid derivatives show marginal solubility in lower alcohols upon heating[5][6], their solubility drops precipitously at room temperature. Because the molecule is near its isoelectric point (pI ~3.3) in neutral alcohols, the zwitterionic species dominates, which inherently possesses the lowest solubility profile of all its charge states[4][7][8].

Q: How do I break the zwitterionic lattice for organic extraction or synthesis? A: You must disrupt the charge neutrality. By deliberately adjusting the pH to fully protonate or deprotonate the molecule, and pairing it with a bulky, lipophilic counterion (e.g., tetrabutylammonium), you prevent the crystal lattice from reforming. This drastically increases solubility in organic phases[4][8].

Section 2: Troubleshooting Workflows

To systematically resolve this, we employ two distinct workflows depending on your downstream requirements: HSP Co-Solvent Blending (for biological assays) and Isoelectric Disruption (for organic synthesis/chromatography).

ZwitterionSolubility Start 3-(2-Ethoxyphenyl)isonicotinic acid (Insoluble Zwitterion) CheckApp Determine Downstream Solvent Requirement Start->CheckApp PathA Polar Aprotic / Aqueous Tolerated? CheckApp->PathA PathB Strictly Non-Polar / Moderately Polar Organic? CheckApp->PathB HSPBlend Apply HSP Co-solvent Blend (e.g., 10% DMSO / 90% PEG) PathA->HSPBlend Yes AddBase Add Organic Base (e.g., Et3N, TBAH) PathB->AddBase Deprotonate -COOH AddAcid Add Organic Acid (e.g., MsOH, HCl in Dioxane) PathB->AddAcid Protonate Pyridine SaltSoluble Lipophilic Salt Formed (Soluble in DCM/THF) AddBase->SaltSoluble AddAcid->SaltSoluble

Workflow for overcoming zwitterionic insolubility via HSP blending or lipophilic salt formation.

Section 3: Data Presentation

Understanding the physicochemical parameters is critical for predicting solvent interactions. Below is a summary of the compound's properties and empirical solvent compatibility.

Table 1: Physicochemical Properties & Solvent Compatibility Matrix

Property / SolventValue / ObservationMechanistic Rationale
Predicted pKa (Pyridine) ~4.5 - 5.0Protonation occurs at low pH, yielding a net cation.
Predicted pKa (Carboxyl) ~1.5 - 2.0Deprotonation occurs at moderate/high pH, yielding a net anion.
Isoelectric Point (pI) ~3.0 - 3.5Point of minimum solubility; zwitterion tightly packs[4].
Water / Saline Poor (<0.1 mg/mL)High lattice energy resists hydration despite polar groups[2][3].
DCM / Hexanes InsolubleInsufficient polar (δP) and H-bonding (δH) forces to break lattice[9].
DMSO / DMF Soluble (>10 mg/mL)High δP disrupts ionic interactions; strong H-bond acceptors.
10% DMSO / 90% PEG300 Soluble (Clear solution)Synergistic HSP match for complex pharmaceutical agents[10].

Section 4: Experimental Protocols

Protocol A: Co-Solvent Solubilization for Biological Assays

Causality: This protocol utilizes Hansen Solubility Parameters (HSP)[9][11]. DMSO provides the high polar cohesive energy (δP) required to disrupt the ionic lattice, while PEG300 stabilizes the hydrophobic ethoxyphenyl group and provides hydrogen bonding (δH)[12][10].

  • Primary Dissolution: Accurately weigh 2.5 mg of 3-(2-Ethoxyphenyl)isonicotinic acid into a clean glass vial. Add 100 µL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If a micro-suspension persists, sonicate in a water bath at 30°C for 5 minutes.

    • Self-Validation Check: The solution must be completely clear before proceeding. If it is cloudy, the crystal lattice is not fully disrupted, and subsequent steps will fail.

  • Excipient Addition: Slowly add 400 µL of PEG300 dropwise while continuously vortexing to prevent localized precipitation.

  • Aqueous Phase Integration: Add 50 µL of Tween-80, vortex, and finally add 450 µL of Saline (0.9% NaCl) dropwise[10].

  • Optical Verification: Inspect the vial for Tyndall scattering using a laser pointer. A true solution will allow the beam to pass through without scattering light.

Protocol B: Lipophilic Salt Formation for Organic Extraction

Causality: By reacting the carboxylic acid with a bulky organic base, the zwitterion is destroyed[4][7]. The resulting bulky counterion prevents close crystal packing, drastically lowering the melting point and increasing solubility in non-polar solvents like DCM[4].

  • Suspension: Suspend 1.0 mmol of the compound in 10 mL of Dichloromethane (DCM). The mixture will be visibly cloudy (insoluble zwitterion).

  • Ionization: Add 1.05 mmol of Tetrabutylammonium hydroxide (TBAH) solution (or Triethylamine, Et3N) dropwise under continuous magnetic stirring.

  • Observation & Reaction: As the acid-base reaction proceeds, the zwitterion is converted to the tetrabutylammonium (or triethylammonium) salt. The suspension will transition into a clear, homogeneous solution.

  • Extraction (If applicable): If you are extracting the compound from an aqueous reaction mixture, adjust the aqueous phase to pH 8-9 in the presence of the lipophilic counterion, then extract with DCM[4][8]. The organic layer will now contain the fully solubilized salt.

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 3-(2-Ethoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 3-(2-Ethoxyphenyl)isonicotinic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Because this molecule features both a basic pyridine ring and an acidic carboxylic acid group, it exhibits complex amphoteric behavior. The addition of the lipophilic 2-ethoxyphenyl moiety enhances overall retention but does not mitigate the core's susceptibility to secondary column interactions. This guide synthesizes chromatographic theory with field-proven causality to help you achieve symmetrical peaks, stable retention times, and reproducible quantitation.

Part 1: Diagnostic Workflow

When optimizing methods for amphoteric compounds, visual diagnostics are your first line of defense. Follow this logical progression to isolate the root cause of poor chromatography.

HPLC_Troubleshooting Start Symptom: Peak Tailing or Splitting CheckPH Is Mobile Phase pH within 3.0 - 5.5? Start->CheckPH ActionPH Adjust pH to < 2.5 or > 7.0 (Apply 2-pH Unit Rule) CheckPH->ActionPH Yes CheckSilanol Residual Silanol Interactions? CheckPH->CheckSilanol No ActionPH->CheckSilanol ActionSilanol Use End-Capped C18 or Add 0.1% TFA CheckSilanol->ActionSilanol Yes CheckSolvent Sample Solvent Stronger Than Mobile Phase? CheckSilanol->CheckSolvent No ActionSilanol->CheckSolvent ActionSolvent Dilute Sample in Initial Mobile Phase CheckSolvent->ActionSolvent Yes End Optimal Peak Shape and Resolution Achieved CheckSolvent->End No ActionSolvent->End

Diagnostic workflow for resolving peak shape anomalies in amphoteric pyridinecarboxylic acids.

Part 2: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I observing severe peak tailing and broad peak shapes for 3-(2-Ethoxyphenyl)isonicotinic acid on a standard C18 column? A1: Peak tailing in pyridinecarboxylic acids is primarily caused by secondary electrostatic interactions between the basic analyte and active sites on the stationary phase[1][2]. Silica-based columns contain residual silanol groups (-Si-OH). When the mobile phase pH exceeds 3.5, these silanols deprotonate into negatively charged species (-Si-O⁻)[3]. Simultaneously, the basic pyridine nitrogen of your analyte (pKa ~4.96) remains protonated (NH⁺)[4][5]. This creates a strong cation-exchange interaction that delays the elution of a fraction of the analyte molecules, manifesting as a chromatographic "tail"[3]. Solution: Suppress silanol ionization by operating at a highly acidic pH (< 2.5) using modifiers like Trifluoroacetic acid (TFA), which prevents interaction with free -OH groups on the stationary phase[6].

Q2: How do I select the optimal mobile phase pH to prevent peak splitting? A2: Peak splitting in amphoteric compounds often occurs when the mobile phase pH is too close to the molecule's pKa, causing the analyte to exist in multiple ionization states (e.g., a mixture of zwitterionic and cationic forms) that partition differently into the stationary phase. To ensure a single, uniform ionization state, you must apply the "2-pH Unit Rule," adjusting the mobile phase pH at least 2 units above or below the pKa of the ionizable functional group[6]. Because the acidic pKa of the isonicotinic core is ~1.77[4] and the basic pKa is ~4.96[5], the worst possible mobile phase pH is between 3.0 and 5.5. You must buffer the mobile phase to either pH < 2.5 (yielding a fully protonated, cationic state) or pH > 7.0 (yielding a fully deprotonated, anionic state).

Q3: My retention times are drifting continuously between injections. What is the root cause? A3: Retention time drift is a hallmark of inadequate buffering capacity or column equilibration failure. If you are using water with a weak acid near the analyte's pKa, microscopic pH fluctuations at the column head will drastically alter the ionization ratio of the carboxylic acid group. Solution: Switch to a stronger buffer system or ensure your acidic modifier concentration is strictly controlled (e.g., exactly 0.1% v/v TFA). Additionally, verify that your column is fully equilibrated with the mobile phase prior to the first injection to ensure a stable column bed[2].

Q4: Does the sample diluent (injection solvent) affect the peak shape? A4: Yes, profoundly. If 3-(2-Ethoxyphenyl)isonicotinic acid is dissolved in 100% organic solvent (e.g., pure acetonitrile) but injected into a highly aqueous mobile phase, the analyte will travel rapidly through the column before the solvent plug mixes with the mobile phase. This solvent mismatch causes early band broadening and fronting[2]. Always dilute your sample in a solvent that is equal to or weaker than the initial mobile phase conditions[2].

Part 3: Quantitative Data & Selection Matrices

Table 1: Physicochemical Profile & Chromatographic Impact

PropertyValue / DescriptionChromatographic Impact
Core Structure Pyridine-4-carboxylic acidAmphoteric behavior; highly sensitive to mobile phase pH.
Substituent 2-Ethoxyphenyl groupIncreases overall lipophilicity; enhances retention on reversed-phase (C18) columns.
Acidic pKa ~1.77 (Carboxyl)Requires pH < 1.0 (impractical) or pH > 3.7 to be fully ionized.
Basic pKa ~4.96 (Pyridine)Requires pH < 3.0 to be fully protonated, or pH > 7.0 to be neutral.

Table 2: Mobile Phase Optimization Matrix

Mobile Phase pHDominant Ionization StateColumn InteractionRecommendation
pH < 2.5 (e.g., 0.1% TFA)Cationic (COOH, NH⁺)Strong hydrophobic retention, minimal silanol interaction.Optimal. Use TFA as an ion-pairing agent for best peak shape.
pH 3.5 - 5.5 (e.g., Acetate)Zwitterionic (COO⁻, NH⁺)Mixed-mode retention, severe peak tailing due to ionized silanols.Avoid. Buffer pH is too close to the molecule's dual pKa values.
pH > 7.0 (e.g., Phosphate)Anionic (COO⁻, N)Repulsion from ionized silanols, reduced hydrophobic retention.Acceptable. Requires a column stable at high pH (e.g., hybrid silica).

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Step-by-Step Mobile Phase Optimization and System Equilibration

Step 1: Mobile Phase Preparation (Acidic Suppression Strategy)

  • Action: Prepare Mobile Phase A (0.1% v/v TFA in LC-MS grade Water) and Mobile Phase B (0.1% v/v TFA in LC-MS grade Acetonitrile).

  • Causality: TFA lowers the pH to ~2.0, ensuring the pyridine ring is protonated and the carboxylic acid is un-ionized. The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge of the pyridine and increasing hydrophobic retention.

  • Validation Checkpoint: Measure the pH of Mobile Phase A using a calibrated pH meter. The reading must be 1.90 ± 0.10 . If the pH is > 2.1, discard and remake to prevent zwitterion formation.

Step 2: Column Equilibration & Baseline Stabilization

  • Action: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Pump the initial gradient composition (e.g., 90% A / 10% B) at 1.0 mL/min for a minimum of 15 column volumes (~25 minutes).

  • Causality: End-capped columns have secondary silanization that blocks residual -Si-OH groups, preventing cation-exchange interactions[6]. Thorough equilibration ensures the stationary phase is fully saturated with the ion-pairing agent (TFA).

  • Validation Checkpoint: Monitor the UV baseline at 254 nm and system backpressure. The system is validated for injection ONLY when baseline drift is < 1 mAU/min and pressure fluctuations are < 1% over a continuous 5-minute window.

Step 3: Sample Preparation & Solvent Matching

  • Action: Dissolve the 3-(2-Ethoxyphenyl)isonicotinic acid reference standard to a concentration of 0.1 mg/mL. The final diluent must match the initial mobile phase composition (90% Water / 10% Acetonitrile).

  • Causality: Injecting a sample dissolved in a strong solvent disrupts the local partitioning equilibrium at the column head, causing the analyte band to smear before it can focus[2].

  • Validation Checkpoint: Perform a blank injection (diluent only). The chromatogram must show a flat baseline at the expected retention time of the analyte, confirming zero carryover and validating the diluent's purity.

Step 4: Gradient Execution & Peak Symmetry Evaluation

  • Action: Execute a linear gradient from 10% B to 90% B over 15 minutes.

  • Causality: A linear gradient ensures that the bulky, lipophilic 2-ethoxyphenyl group is efficiently eluted without excessive band broadening, while the initial highly aqueous conditions focus the polar isonicotinic acid core at the column head.

  • Validation Checkpoint: Calculate the USP Tailing Factor (T) of the analyte peak[3]. The protocol is considered successful and validated if T ≤ 1.2 . If T > 1.5, re-verify column end-capping integrity or increase TFA concentration to 0.15%.

Part 5: References

  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Isonicotinic Acid - DrugFuture Chemical Data Source: DrugFuture URL:[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex Source: Phenomenex URL:[Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate Source: ResearchGate URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation Source: Waters Corporation URL:[Link]

Sources

preventing thermal degradation of 3-(2-Ethoxyphenyl)isonicotinic acid during reflux

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for handling 3-(2-Ethoxyphenyl)isonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide actionable insights and troubleshooting for experiments involving this compound, with a specific focus on preventing thermal degradation during reflux conditions. Our guidance is rooted in established chemical principles and validated laboratory practices to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most likely thermal degradation pathway for 3-(2-Ethoxyphenyl)isonicotinic acid during reflux?

The primary and most anticipated degradation pathway for 3-(2-Ethoxyphenyl)isonicotinic acid under heating is thermal decarboxylation.[1][2] This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂). Aromatic carboxylic acids, including derivatives of isonicotinic acid, are susceptible to this process at elevated temperatures.[1][3] The stability of the resulting aryl anion or radical intermediate, influenced by the molecule's electronic structure, plays a key role in the propensity for this degradation.

Q2: At what temperature should I become concerned about degradation?

While specific data for 3-(2-Ethoxyphenyl)isonicotinic acid is not extensively published, data from analogous compounds provide a useful reference. Nicotinic acid (a related pyridine carboxylic acid) shows sublimation and evaporation processes at temperatures approaching and exceeding 200°C.[4] Aromatic carboxylic acids generally show increased decarboxylation at temperatures above 150°C, with some being stable up to 300°C, depending on their structure.[1] Therefore, prolonged reflux in high-boiling solvents (e.g., DMF, DMSO) should be approached with caution.

Q3: How can I visually or analytically detect if degradation is occurring during my experiment?

Detecting degradation often requires a combination of observation and analytical techniques:

  • Visual Cues : Unexplained color changes (e.g., darkening or charring) in the reaction mixture can be an initial sign of decomposition.

  • Gas Evolution : Decarboxylation produces CO₂ gas. While often subtle, you may observe unexpected or vigorous bubbling that is not attributable to boiling.

  • TLC/LC-MS Monitoring : The most reliable method is to monitor the reaction progress. Take small aliquots from the reaction mixture at regular intervals. The appearance of a new, unexpected spot on a TLC plate or a new peak in an LC-MS chromatogram corresponding to the decarboxylated product is a clear indicator of degradation.

Q4: Why is reflux a common technique if it can cause degradation?

Refluxing allows a reaction to be heated at a constant, controlled temperature (the boiling point of the solvent) for an extended period without loss of solvent.[5] This is crucial for many organic reactions that are slow at room temperature, as higher temperatures increase the reaction rate.[5] The challenge lies in balancing the need for a sufficiently high temperature to drive the desired reaction forward in a reasonable timeframe against the risk of thermally degrading the starting material or product.

Troubleshooting Guide: Mitigating Thermal Degradation

This section provides in-depth solutions to common problems encountered when refluxing 3-(2-Ethoxyphenyl)isonicotinic acid.

Issue 1: Low Yield and Presence of Byproducts Consistent with Decarboxylation

If you are experiencing low yields and analytical data (e.g., NMR, Mass Spec) suggests the formation of 2-ethoxy-3-phenylpyridine, thermal decarboxylation is the likely culprit.

Root Cause Analysis: The energy supplied during prolonged reflux in a high-boiling solvent is sufficient to overcome the activation energy for the decarboxylation reaction. This process can sometimes be accelerated by trace amounts of acid, base, or oxidative species in the reaction medium.

Solution A: Optimize Solvent Choice and Reflux Temperature

The most direct way to combat thermal degradation is to lower the reaction temperature. Since the reflux temperature is dictated by the solvent's boiling point, selecting a solvent with a lower boiling point is a primary optimization step.

Quantitative Data Summary: Solvent Properties

SolventBoiling Point (°C)Dielectric Constant (20°C)Notes
Tetrahydrofuran (THF)667.6Good for many reactions, but may be too low for some transformations.
Acetonitrile8237.5Polar aprotic solvent, suitable for a range of reactions.
Toluene1112.4Common choice for moderate temperature reflux.
Dioxane1012.2Useful ether solvent with a boiling point higher than THF.
Dimethylformamide (DMF)15336.7Use with caution. High boiling point increases risk of decarboxylation.
Dimethyl Sulfoxide (DMSO)18946.7Use with caution. Very high boiling point, significant risk of degradation.

Experimental Protocol: Solvent Screening

  • Set up small-scale parallel reactions (e.g., 50-100 mg of starting material) in a selection of lower-boiling solvents (e.g., THF, Acetonitrile, Toluene).

  • Reflux each reaction for a set period (e.g., 4 hours).

  • Monitor each reaction by TLC or LC-MS at hourly intervals, comparing the formation of the desired product versus the decarboxylated byproduct.

  • Select the solvent that provides the best conversion to the product with the minimal formation of the degradation byproduct.

Solution B: Implement an Inert Atmosphere

While decarboxylation is the primary concern, oxidative degradation can also occur at elevated temperatures, especially at benzylic-like positions or with electron-rich aromatic rings.[6][7] Performing the reflux under an inert atmosphere of nitrogen or argon displaces oxygen, preventing these unwanted side reactions.[7][8][9]

Experimental Protocol: Reflux Under Inert Atmosphere

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser) in an oven at >120°C for at least 4 hours to remove adsorbed water.[9]

  • Assembly: Assemble the reflux apparatus while still warm and immediately place it under a positive pressure of inert gas (Nitrogen or Argon) using a Schlenk line or a manifold with a bubbler.[5][8]

  • Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this "purge cycle" three times to ensure the removal of atmospheric oxygen and moisture.[9]

  • Reagent Addition: Add the 3-(2-Ethoxyphenyl)isonicotinic acid, other reagents, and the anhydrous solvent via syringe or under a positive flow of inert gas.

  • Reflux: Begin heating the reaction mixture. Maintain a gentle positive pressure of inert gas throughout the reflux period, monitored by the bubbler.[8]

  • Workup: After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.

Workflow Diagram: Reflux Under Inert Atmosphere

G cluster_setup Setup & Purging cluster_reaction Reaction cluster_workup Workup A Dry Glassware (Flask, Condenser) B Assemble Apparatus (while hot) A->B C Connect to Schlenk Line B->C D Perform 3x Vacuum/ Inert Gas Purge Cycles C->D E Add Reagents & Solvent under Positive Pressure D->E Inert Atmosphere Established F Attach Condenser Water Lines E->F G Heat to Reflux (Maintain Positive Pressure) F->G H Monitor Reaction (TLC, LC-MS) G->H I Cool Reaction to Room Temperature H->I Reaction Complete J Open to Atmosphere & Proceed with Workup I->J

Caption: Workflow for setting up a reflux under an inert atmosphere.

Issue 2: Reaction Requires High Temperatures, Leading to an Unavoidable Trade-off with Degradation

In some cases, the activation energy of the desired reaction is high, necessitating temperatures where decarboxylation becomes significant, creating a difficult optimization challenge.

Root Cause Analysis: Conventional heating relies on thermal conduction from the flask surface inward. This can create localized "hot spots" on the flask walls and lead to long reaction times, maximizing the duration the compound is exposed to high temperatures.

Solution: Employ Alternative Heating Methods - Microwave Synthesis

Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional reflux.[10][11][12] Instead of conductive heating, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[10][12]

Advantages of Microwave Synthesis:

  • Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave heating.[10][11] This drastically reduces the time the compound is exposed to high temperatures, minimizing degradation.

  • Improved Yields and Purity: By minimizing degradation and side reactions, microwave synthesis can lead to higher isolated yields and cleaner product profiles.[13]

  • Enhanced Control: Modern microwave reactors allow for precise temperature and pressure control, preventing thermal runaways.[10]

Logical Diagram: Conventional vs. Microwave Heating

G cluster_conv Conventional Heating (Reflux) cluster_mw Microwave Heating (MAOS) HeatSource Heating Mantle Flask Reaction Flask HeatSource->Flask Conduction Mixture Reaction Mixture Flask->Mixture Slow, Non-Uniform Heating (Hot Spots at Walls) Outcome_Conv Long Reaction Time Increased Degradation Mixture->Outcome_Conv MWSource Magnetron MWMixture Reaction Mixture (Polar Molecules) MWSource->MWMixture Microwave Irradiation MWVessel Reaction Vessel Outcome_MW Short Reaction Time Minimized Degradation MWVessel->Outcome_MW MWMixture->MWVessel Rapid, Uniform Heating (Direct Molecular Coupling)

Caption: Comparison of heating mechanisms and outcomes.

Considerations for Switching to Microwave Synthesis:

  • Solvent Choice: Solvents with high dielectric constants (e.g., DMF, Ethanol, Acetonitrile) are more efficient at absorbing microwave energy.

  • Safety: Use only sealed vessels specifically designed for microwave chemistry to handle the pressures that can develop.

  • Optimization: Initial experiments are needed to translate conventional conditions to a microwave protocol, typically by screening temperatures and reaction times.

By implementing these troubleshooting strategies, researchers can effectively minimize the thermal degradation of 3-(2-Ethoxyphenyl)isonicotinic acid, leading to improved reaction outcomes and higher purity of the desired product.

References
  • Hydrothermal stability of aromatic carboxylic acids | Request PDF - ResearchGate. Available at: [Link]

  • Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. Available at: [Link]

  • 12: Refluxing Under an Inert Atmosphere - Chemistry LibreTexts. Available at: [Link]

  • Reflux - Department of Chemistry, University of Toronto. Available at: [Link]

  • Reactions of Nicotinic Acid 1-Oxide with Propionic, Phenylacetic and Benzoic Anhydrides. Available at: [Link]

  • The effect of solvents on the thermal degradation products of two Amadori derivatives - Royal Society of Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]

  • Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Heating using microwave technique: An approach towards green chemistry - Orion Scholar Journals Publication. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at: [Link]

  • Ohmic heating for efficient green synthesis | Research - Chemistry World. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed. Available at: [Link]

  • Inerting - Linde Gas. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC. Available at: [Link]

  • How to suppress decarboxylation of L-4-Hydroxyproline? - ResearchGate. Available at: [Link]

  • How Does An Inert Atmosphere Prevent Oxidation? Shield Materials From Oxygen Damage. Available at: [Link]

  • Pyrolysis Mechanisms of Aromatic carboxylic Acids - OSTI.GOV. Available at: [Link]

  • Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in Regenerated Plants and Seed Progeny - PMC. Available at: [Link]

  • The Thermal Amidation of Carboxylic Acids Revisited - Organic Chemistry Portal. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • Scheme of synthesis: Reaction condition: (a) Reflux for 3 hrs, boiled... - ResearchGate. Available at: [Link]

  • Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Available at: [Link]

  • Refluxing a Reaction | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

  • Investigation of thermal behavior of nicotinic acid | Request PDF - ResearchGate. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents.
  • Cinchoninic acid, 2-hydroxy - Organic Syntheses Procedure. Available at: [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC. Available at: [Link]

  • Efficient Method of (S)-Nicotine Synthesis - MDPI. Available at: [Link]

  • (PDF) Thermal Degradation Kinetics of Nicotinic Acid, - Amanote Research. Available at: [Link]

Sources

reducing steric hindrance effects in 3-(2-Ethoxyphenyl)isonicotinic acid coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(2-Ethoxyphenyl)isonicotinic Acid

Welcome to the technical support center for challenges related to the synthetic use of 3-(2-Ethoxyphenyl)isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in coupling reactions due to the inherent steric hindrance of this substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges and achieve optimal reaction outcomes.

The core difficulty with 3-(2-Ethoxyphenyl)isonicotinic acid arises from the ortho-ethoxy group on the adjacent phenyl ring. While not directly attached to the reacting pyridine ring, this bulky group restricts the conformational freedom around the bond connecting the two rings. This can shield the carboxylic acid at the 3-position, impeding the approach of coupling reagents and amine nucleophiles, leading to sluggish reactions, low yields, and the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling conditions (e.g., EDC/HOBt) often inefficient for this substrate?

A1: Standard carbodiimide-based coupling methods, like those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt), often fail for two primary reasons related to steric hindrance. First, the formation of the initial O-acylisourea active intermediate can be slow. Second, and more critically, the sterically shielded carboxylic acid center makes the subsequent nucleophilic attack by the amine inefficient. The activated intermediate may revert to the starting acid or rearrange to a stable, unreactive N-acylurea byproduct before the desired amine can couple successfully.[1]

Q2: What is the first and most critical change I should make to my protocol if I'm seeing low yields?

A2: The most impactful initial change is to switch from a standard carbodiimide reagent to a more potent uronium or phosphonium salt-based coupling reagent. Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are specifically designed to overcome steric challenges.[2][3][4] HATU forms a highly reactive OAt-active ester, and the reaction is accelerated by a "neighboring group effect" from the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.[3][5] This often leads to faster reaction rates and higher yields where simpler reagents fail.[2][6]

Q3: When should I consider converting the carboxylic acid to an acyl halide?

A3: Converting the carboxylic acid to a more reactive species like an acyl chloride or acyl fluoride is an excellent strategy for particularly challenging couplings, especially with weakly nucleophilic or sterically demanding amines where even potent coupling reagents are insufficient.[7][8] This approach is warranted when:

  • You have tried powerful uronium salt reagents (like HATU) with optimized conditions and still see low conversion.

  • Your amine partner is electron-deficient (e.g., an aniline with electron-withdrawing groups) and thus a poor nucleophile.[7][9]

  • The reaction stalls completely, indicating a very high activation energy barrier.[7] Acyl fluorides, in particular, can be highly effective as they are less sterically demanding than other activated species.[7][8]

Q4: Can reaction temperature and time be adjusted to overcome steric hindrance?

A4: Yes, but with caution. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier in sterically hindered couplings.[6][7] However, this approach carries a significant risk of epimerization if your amine substrate has a chiral center.[10] It's generally preferable to first optimize the coupling reagent at room temperature. If you must use heat, consider a moderately elevated temperature (e.g., 40-50 °C) and carefully monitor the reaction for side product formation. Extending the reaction time, sometimes even to 24 hours, is a less risky alternative that can allow a slow reaction to proceed to completion.[6]

Troubleshooting Guide: Amide Coupling Reactions

This guide addresses common problems encountered during the amide coupling of 3-(2-Ethoxyphenyl)isonicotinic acid.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Ineffective Carboxylic Acid Activation The O-acylisourea intermediate formed with EDC or DCC is not reactive enough to overcome the steric barrier. Solution: Switch to a high-reactivity uronium/aminium or phosphonium salt reagent. HATU is the primary recommendation. Alternatives include HBTU, HCTU, or PyBOP.[2][7][11] These reagents form more reactive activated esters that can couple more efficiently.[3]
Steric Hindrance Blocking Nucleophile The ethoxy group physically blocks the amine from approaching the activated carboxylic acid. Solution 1: Use a less sterically hindered base. Switch from triethylamine (TEA) to a bulkier, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11] Solution 2: Increase reaction time significantly (e.g., 12-24 hours) at room temperature to allow the slow coupling to proceed.[6] Solution 3: If the amine is also hindered, consider converting the acid to an acyl chloride or fluoride to maximize electrophilicity.[7]
Formation of Stable Salt The basic pyridine nitrogen on the isonicotinic acid can form a salt with the acidic carboxylic acid of another molecule, or with the amine partner, reducing the concentration of free reactants. Solution: Ensure a suitable, non-nucleophilic organic base (e.g., 2-3 equivalents of DIPEA) is used to neutralize all acidic species and facilitate the reaction.[11][12]
Guanidinylation of Amine When using uronium/aminium reagents like HATU or HBTU, the reagent can react directly with the amine nucleophile if the carboxylic acid activation is slow. This forms an unreactive guanidinium byproduct.[11] Solution: Pre-activate the carboxylic acid. Mix the 3-(2-Ethoxyphenyl)isonicotinic acid, HATU, and base (e.g., DIPEA) in the solvent and stir for 15-30 minutes before adding the amine.[11][13] This ensures the highly reactive OAt-ester is formed first.
Problem 2: Reaction Stalls or Remains Incomplete
Potential Cause Recommended Solution(s)
Reversible Reaction or Unstable Intermediate The activated ester intermediate may be reverting to the starting material faster than the amine can attack due to the high steric barrier. Solution 1: Increase the concentration of the amine nucleophile (use 1.2-1.5 equivalents). Solution 2: Switch to a reagent that forms a more stable but still highly reactive intermediate. The conversion to an acyl fluoride using a reagent like TCFH can be effective.[7][11]
Poor Solubility of Reagents One or more components (the acid, amine, or coupling reagent) may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction. Solution: Switch to a more polar aprotic solvent. While Dichloromethane (DCM) is common, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often superior for dissolving all components in challenging coupling reactions.[11][13]
Workflow for Selecting a Coupling Strategy

The following diagram outlines a decision-making process for addressing coupling reactions with this substrate.

G start Start: Couple 3-(2-Ethoxyphenyl)isonicotinic acid reagent_choice Select Coupling Reagent start->reagent_choice edc Standard Carbodiimide (EDC/HOBt) reagent_choice->edc Initial Attempt hatu Uronium Salt (HATU/DIPEA) reagent_choice->hatu Recommended Start check_yield Reaction Outcome? edc->check_yield hatu->check_yield acyl_halide Acyl Fluoride/Chloride Formation good_yield Success! acyl_halide->good_yield Couple with amine low_yield Low Yield / Stalled check_yield->low_yield <70% Yield check_yield->good_yield >70% Yield low_yield->hatu If starting with EDC optimize Optimize Conditions: - Pre-activate acid - Increase time/temp - Change solvent (DMF) low_yield->optimize If starting with HATU optimize->acyl_halide If still failing optimize->check_yield

Caption: Decision workflow for troubleshooting coupling reactions.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended as the primary approach for coupling 3-(2-Ethoxyphenyl)isonicotinic acid with primary or secondary amines.

Materials:

  • 3-(2-Ethoxyphenyl)isonicotinic acid (1.0 eq)

  • Amine coupling partner (1.1-1.2 eq)

  • HATU (1.1 eq)[2][11]

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)[11]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add 3-(2-Ethoxyphenyl)isonicotinic acid (1.0 eq) to a dry reaction flask.

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5-3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 20-30 minutes. The solution may change color. This step is crucial to form the active ester and avoid guanidinylation of the amine.[11][13]

  • Add the amine coupling partner (1.1-1.2 eq) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 4 to 24 hours for completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling via Acyl Fluoride for Highly Hindered Systems

This two-step protocol is for cases where even powerful coupling reagents fail.

Step A: Formation of the Acyl Fluoride Materials:

  • 3-(2-Ethoxyphenyl)isonicotinic acid (1.0 eq)

  • Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

Procedure:

  • Under an inert atmosphere, dissolve 3-(2-Ethoxyphenyl)isonicotinic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of the fluorinating agent (e.g., DAST).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • The reaction mixture containing the acyl fluoride can often be used directly in the next step after a simple aqueous wash to remove salts, or it can be isolated if necessary.

Step B: Amine Coupling Procedure:

  • To the solution of the acyl fluoride from Step A, cooled to 0 °C, add the amine coupling partner (1.1 eq) and an additional equivalent of a non-nucleophilic base like DIPEA.

  • Stir the reaction, allowing it to slowly warm to room temperature. Monitor by TLC or LC-MS.

  • Perform a standard aqueous work-up and purification as described in Protocol 1.

Advanced Strategies: C-C Bond Formation

While amide coupling is most common, you may wish to perform other couplings, such as a Suzuki-Miyaura reaction, to modify the pyridine core. The steric hindrance from the 2-ethoxyphenyl group remains a critical factor.

Issue: Low Yield in Suzuki-Miyaura Coupling

The ortho-ethoxy group can hinder the oxidative addition of the palladium catalyst to an aryl halide at the 2- or 4-position of the pyridine ring, and also impede the subsequent reductive elimination step.

Solutions:

  • Ligand Choice: Use ligands with bulky, electron-donating phosphines. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are designed to promote reactions on sterically congested centers by favoring the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[15][16]

  • Catalyst System: Employ modern palladium precatalysts that rapidly generate the active Pd(0) species, which can be crucial for coupling unstable or sterically hindered boronic acids.[16]

  • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane) is critical and must be optimized for the specific substrates being coupled.[17][18]

G cluster_0 Standard vs. Advanced Coupling Reagents cluster_1 Mechanism of Steric Hindrance EDC EDC/HOBt HATU HATU EDC->HATU Increased Reactivity AcylFluoride Acyl Fluoride HATU->AcylFluoride Maximum Reactivity Substrate 3-(2-Ethoxyphenyl)isonicotinic acid Hindrance Steric Shielding by Ethoxy Group Substrate->Hindrance Amine Amine Nucleophile Hindrance->Amine Blocks Approach SlowRxn Slow Reaction/ Low Yield Amine->SlowRxn Leads to

Caption: Relationship between reagent choice and steric effects.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech. 2

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Aapptec. 3

  • Buchwald–Hartwig amination. (2024). In Wikipedia.

  • Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.

  • Yang, D., et al. (2022, December 8). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters.

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (2025). BenchChem. 6

  • Hudson, J. L., et al. (2025, December 24). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Organic Letters.

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses.

  • Coupling Reagents. (n.d.). Aapptec Peptides.

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. (2025). BenchChem. 11

  • HATU. (2024). In Wikipedia.

  • HATU coupling - what's the best order? (2024, December 16). Reddit.

  • Gilon, C., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.

  • Anilkumar, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.

  • Alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings. (2025). BenchChem. 10

  • Kamal, A., et al. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (2025). BenchChem. 7

  • Technical Support Center: Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. (2025). BenchChem. 14

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.

  • Troubleshooting low yield in Nipamovir synthesis. (2025). BenchChem. 12

  • Wang, J., et al. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. National Institutes of Health.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • amide coupling help. (2022, March 24). Reddit.

  • The Synthesis of Sterically Hindered Amides. (2016). CHIMIA.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health.

  • Suzuki reaction. (2024). In Wikipedia.

  • Hayashi, Y., et al. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

  • Effect of Substituent in Diazotized Orthanilic Acid on the Azo Coupling with 7-Acetylamino-4-hydroxynaphthalene-2-sulfonic Acid in Citrate-Phosphate Buffers. (2007). ResearchGate.

  • Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. (2015, July 19). Chemistry LibreTexts.

  • A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. (2026, March 10). PubMed.

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.

  • Szachnowski, M., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

  • Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. (n.d.). International Journal of Recent Scientific Research.

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024, February 19). ACS Publications.

Sources

Technical Support Center: Resolving NMR Peak Overlap for 3-(2-Ethoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing spectral resolution challenges when characterizing 3-(2-Ethoxyphenyl)isonicotinic acid .

Because this molecule contains two distinct aromatic systems (an isonicotinic acid core and an ethoxy-substituted phenyl ring) connected by a sterically hindered biaryl axis, its 1D ¹H NMR spectrum frequently exhibits severe peak overlap and line broadening in the 7.0–9.0 ppm region. This guide synthesizes field-proven troubleshooting workflows, causality-driven explanations, and self-validating protocols to help you achieve unambiguous structural assignment.

Mechanistic Overview of the Overlap Problem

To resolve peak overlap, we must first understand the structural causality driving the chemical shifts:

  • Electronic Effects: The pyridine ring is highly electron-deficient due to the electronegative nitrogen and the electron-withdrawing carboxylic acid at C4, pushing its protons (H2, H5, H6) far downfield (7.8–8.8 ppm). Conversely, the ethoxy group on the phenyl ring is electron-donating by resonance, shielding the ortho and para protons (H3', H5') and pushing them upfield (7.0–7.2 ppm). The remaining phenyl protons (H4', H6') often resonate in the intermediate 7.3–7.8 ppm range, directly overlapping with the pyridine H5 proton.

  • Conformational Dynamics: The steric clash between the bulky ethoxy group at C2' and the carboxylic acid at C4 creates a high energy barrier to rotation around the C3–C1' biaryl bond. At room temperature, this rotation often occurs at an intermediate rate on the NMR timescale, causing the signals for nearby protons (especially H5 and H6') to broaden and coalesce, further obscuring adjacent sharp peaks[1].

Troubleshooting Workflows & Logical Relationships

The following diagram outlines the logical decision tree for diagnosing and resolving aromatic peak overlap based on the physical nature of the signals.

NMR_Troubleshooting Start 1D ¹H NMR Peak Overlap (3-(2-Ethoxyphenyl)isonicotinic acid) Analyze Analyze Peak Shape Start->Analyze Broad Broad / Coalescing Peaks (Biaryl Rotation Issue) Analyze->Broad Sharp Sharp but Coincident Peaks (Accidental Equivalence) Analyze->Sharp VTNMR Variable Temperature (VT) NMR Increase Temp to 353K Broad->VTNMR ASIS Aromatic Solvent-Induced Shift Change to C₆D₆ Sharp->ASIS Check Are peaks resolved? VTNMR->Check ASIS->Check TwoD Acquire 2D NMR (COSY, HSQC, HMBC) Check->TwoD No Assign Unambiguous Proton Assignment Check->Assign Yes TwoD->Assign

Caption: Workflow for diagnosing and resolving aromatic NMR peak overlap in biaryl systems.

Core Troubleshooting Strategies

Strategy A: Aromatic Solvent-Induced Shift (ASIS)

If your peaks are sharp but accidentally equivalent (e.g., H5 and H4' perfectly overlapping), changing the solvent from CDCl₃ or DMSO-d₆ to Benzene-d₆ (C₆D₆) is the most efficient first step[2]. The Causality: Benzene molecules form transient, non-random π-stacking collision complexes with the solute. Because the electron-deficient pyridine ring and the electron-rich phenyl ring interact differently with the benzene solvent shell, the resulting magnetic anisotropy induces differential shielding across the molecule[3]. This unequal shift effectively "pulls apart" overlapping signals.

Strategy B: Variable Temperature (VT) NMR

If the overlapping peaks appear as broad "humps" in the baseline, the biaryl axis is rotating at an intermediate exchange rate[1]. The Causality: By heating the sample, you provide the thermal energy required to overcome the rotational barrier. This pushes the molecular dynamics into the "fast-exchange" regime on the NMR timescale, causing the broad signals to time-average into sharp, distinct peaks.

Strategy C: 2D NMR Spectroscopy (HSQC & HMBC)

When 1D methods fail to provide baseline resolution, 2D NMR is mandatory[4]. The Causality: Heteronuclear Single Quantum Coherence (HSQC) separates overlapping ¹H signals by plotting them against the chemical shift of their directly attached ¹³C atoms[5]. Because the carbons of the isonicotinic acid core resonate at vastly different frequencies than the phenyl carbons, perfectly overlapping protons will appear as distinct, widely separated cross-peaks in the 2D contour map.

Data Presentation: Expected Shift Dispersions

The table below summarizes how the quantitative chemical shifts of 3-(2-Ethoxyphenyl)isonicotinic acid respond to the troubleshooting strategies, demonstrating the resolution of the H5 / H4' overlap.

Proton AssignmentRing SystemStandard Shift (DMSO-d₆, 298K)ASIS Shift (C₆D₆, 298K)VT-NMR Shift (DMSO-d₆, 353K)Peak Shape (298K)
H2 Pyridine8.65 ppm8.80 ppm8.62 ppmSharp singlet
H6 Pyridine8.72 ppm8.95 ppm8.70 ppmSharp doublet
H5 Pyridine7.55 ppm 7.15 ppm 7.58 ppm Broad / Overlapping
H6' Phenyl7.35 ppm7.40 ppm7.38 ppmBroad doublet
H4' Phenyl7.55 ppm 7.65 ppm 7.52 ppm Sharp / Overlapping
H5' Phenyl7.10 ppm6.90 ppm7.12 ppmSharp triplet
H3' Phenyl7.05 ppm6.75 ppm7.08 ppmSharp doublet

Experimental Protocols

Protocol 1: High-Temperature VT-NMR for Biaryl Rotation

This protocol is a self-validating system; failure to re-tune the probe at high temperatures will immediately reflect as a drastic drop in the lock signal and signal-to-noise ratio, alerting the operator to an error.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. (DMSO-d₆ is chosen for its high boiling point of 189 °C, making it safe for 353 K experiments).

  • Initial Baseline: Acquire a standard 1D ¹H NMR spectrum at 298 K. Validate the lock level and shim quality.

  • Thermal Equilibration: Using the spectrometer's variable temperature control, increase the probe temperature to 353 K (80 °C) in gentle 10 K increments. Reasoning: Stepwise heating prevents thermal shock to the probe's ceramic components and allows the sample convection currents to stabilize.

  • Probe Re-Tuning (Critical Step): At 353 K, re-tune and match the probe (e.g., using the atma command on Bruker systems). The dielectric constant of DMSO changes significantly with temperature; failing to re-tune will invalidate your 90° pulse calibration.

  • Re-Shimming: Perform gradient shimming (e.g., topshim) at 353 K to correct for field inhomogeneities caused by thermal convection.

  • Acquisition: Acquire the ¹H spectrum. You should observe the broad H5 and H6' peaks sharpen into distinct multiplets.

Protocol 2: Multiplicity-Edited HSQC Acquisition
  • Preparation: Ensure sample concentration is at least 15–20 mg in 0.6 mL of solvent to guarantee sufficient ¹³C sensitivity.

  • Pulse Calibration: Determine the exact 90° proton pulse (P1) for your specific sample. Reasoning: An accurate 90° pulse maximizes magnetization transfer and minimizes t1-noise and artifacts in the 2D contour map.

  • Parameter Setup: Select a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). Set the one-bond coupling constant ¹J(C-H) to 145 Hz.

  • Matrix Definition: Set the direct dimension (F2, ¹H) to 2048 points and the indirect dimension (F1, ¹³C) to 256 increments.

  • Execution & Processing: Run the experiment. Process the data using a sine-squared window function in both dimensions and zero-fill the F1 dimension to 1024 points to ensure high digital resolution of the carbon shifts.

Frequently Asked Questions (FAQs)

Q: Why is the H5 pyridine proton broad, while the H2 pyridine proton remains perfectly sharp at room temperature? A: The H5 proton is located adjacent to the C4-carboxylic acid and the C3-biaryl axis. As the phenyl ring rotates, the H5 proton experiences massive fluctuations in its local magnetic environment due to the changing proximity of the shielding cone of the phenyl ring. The H2 proton is further away from the biaryl axis and is less affected by the rotation, remaining sharp.

Q: Can I just use a higher magnetic field (e.g., 800 MHz instead of 400 MHz) to resolve the overlap instead of changing solvents? A: Not necessarily. If the overlap is caused by accidental equivalence (sharp peaks), a higher field will successfully increase the dispersion in Hertz, resolving the peaks. However, if the overlap is caused by line broadening due to intermediate exchange, moving to a higher field increases the chemical shift difference (Δν) between the conformers. This can actually push the system deeper into the intermediate exchange regime, making the peaks broader and harder to assign.

Q: I suspect the carboxylic acid is causing concentration-dependent shifts that worsen the overlap. How can I fix this? A: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents (like CDCl₃), which heavily deshields nearby protons and causes concentration-dependent drifting. You can break these dimers by adding a small amount of a hydrogen-bond acceptor co-solvent (e.g., 5% Pyridine-d₅) or by performing an in-situ pH adjustment using a micro-drop of TFA-d to lock the molecule into a single, fully protonated monomeric state.

References

  • Source: wikipedia.
  • Source: benchchem.
  • Source: acs.
  • Source: acs.
  • Magnetic susceptibility measurement by NMR: 2.

Sources

minimizing byproduct formation in 3-(2-Ethoxyphenyl)isonicotinic acid esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 3-(2-Ethoxyphenyl)isonicotinic acid .

As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic challenges associated with this molecule. 3-(2-Ethoxyphenyl)isonicotinic acid presents a unique stereoelectronic profile: it is a pyridine-4-carboxylic acid with a highly bulky 2-ethoxyphenyl group at the ortho (3-) position. This extreme steric hindrance around the carboxylate, combined with the inherent nucleophilicity of the pyridine nitrogen, creates a "perfect storm" for byproduct formation if standard esterification protocols are blindly applied.

This guide dissects the causality behind these side reactions and provides self-validating, field-proven methodologies to ensure high-yield, high-purity esterification.

Mechanistic Divergence in Hindered Pyridine Esterification

Before troubleshooting, it is critical to understand the competing pathways that lead to byproduct formation. The diagram below illustrates how reagent selection dictates the fate of the starting material.

G SM 3-(2-Ethoxyphenyl) isonicotinic acid Ester Target Ester (Desired) SM->Ester EDC + DMAP Rapid Nucleophilic Attack NAcyl N-acylurea (Byproduct) SM->NAcyl EDC/DCC without DMAP O-to-N Acyl Migration NAlk N-alkylpyridinium (Byproduct) SM->NAlk Alkyl Halide + Base Direct N-Alkylation Decarb Decarboxylated Pyridine SM->Decarb High Heat / Strong Acid Thermal Degradation

Reaction pathways showing target ester formation vs. common byproduct divergence.

Quantitative Method Comparison

To select the optimal approach, review the empirical data summarizing the performance of various esterification strategies for sterically hindered pyridinecarboxylic acids.

Esterification MethodReagents / CatalystExpected YieldPrimary Byproduct RiskCausality / Limitation
Steglich (Optimized) EDC·HCl, DMAP, DCM85–95%Minimal (<5%)DMAP overcomes steric hindrance, preventing N-acylurea formation[1].
Acid Chloride SOCl₂, cat. DMF, DCM70–85%DecarboxylationHarsh activation can lead to thermal degradation if temperature is not controlled.
Base-Promoted Alkylation K₂CO₃, Alkyl Halide, DMF< 20%N-alkylpyridiniumPyridine nitrogen is unhindered and highly nucleophilic, outcompeting the carboxylate[2].
Fischer Esterification H₂SO₄, Alcohol, Reflux< 10%DecarboxylationProlonged heating of pyridine-4-carboxylic acids causes loss of CO₂[3].
Standard Carbodiimide DCC or EDC alone< 30%N-acylureaSlow alcoholysis allows O-acylisourea to rearrange into stable N-acylurea[4].

Troubleshooting & FAQs

Q1: I attempted a standard EDC/DCC coupling, but my yield is abysmal, and LC-MS shows a massive peak corresponding to the mass of my acid + the coupling agent. What happened? A: You are observing the formation of an N-acylurea byproduct. In carbodiimide couplings, the carboxylic acid first reacts with EDC/DCC to form an O-acylisourea intermediate. Because the 3-(2-ethoxyphenyl) group is incredibly bulky, the incoming alcohol is sterically blocked from attacking the carbonyl carbon. This kinetic delay allows the intermediate to undergo a rapid, irreversible intramolecular rearrangement (via a 4-membered transition state) into an inactive N-acylurea[1],[4]. Solution: You must use a hyper-nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) . DMAP is small enough to rapidly attack the O-acylisourea before it can rearrange, forming a highly reactive N-acylpyridinium intermediate that easily transfers the acyl group to the alcohol.

Q2: I tried reacting the acid with an alkyl halide (e.g., benzyl bromide) and potassium carbonate. The product is highly polar and water-soluble. Why? A: You have inadvertently synthesized an N-alkylpyridinium salt . While the carboxylic acid at the 4-position is sterically shielded by the 2-ethoxyphenyl group, the pyridine nitrogen at the 1-position is completely exposed. The nitrogen's lone pair is highly nucleophilic and will rapidly undergo an S_N2 reaction with the alkyl halide[2]. Solution: Abandon base-promoted alkylation for this substrate. If you must use an alkyl halide, you must first temporarily protect the pyridine nitrogen (e.g., via N-oxidation, followed by subsequent reduction), but it is far more efficient to switch to a Steglich esterification.

Q3: I used a classic Fischer esterification (refluxing in alcohol with H₂SO₄). My starting material disappeared, but I isolated 3-(2-ethoxyphenyl)pyridine. Where did my acid go? A: Your molecule underwent decarboxylation . Pyridine-4-carboxylic acids (isonicotinic acids) are highly susceptible to thermal decarboxylation. At elevated temperatures, especially under strongly acidic conditions, the molecule forms an ylide intermediate that rapidly loses CO₂[3]. Solution: Avoid high-temperature acidic refluxes. Use mild, room-temperature activation methods like the Steglich esterification or tightly temperature-controlled acid chloride formation.

Validated Experimental Protocols

Below are two self-validating protocols engineered specifically to bypass the steric hindrance of 3-(2-Ethoxyphenyl)isonicotinic acid while suppressing byproduct formation.

Protocol A: Optimized Steglich Esterification (Recommended)

This is the most reliable method for this substrate. It operates at room temperature, completely avoiding thermal decarboxylation, and utilizes DMAP to suppress N-acylurea formation.

W Step1 1. Dissolve Acid & Alcohol in DCM Add DMAP (0.5 eq) Step2 2. Cool to 0 °C Add EDC·HCl (1.5 eq) portionwise Step1->Step2 Step3 3. Warm to RT Stir 12-18 h (Monitor by TLC) Step2->Step3 Step4 4. Aqueous Workup Wash with NaHCO3, Water, Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Optimized Steglich Esterification Workflow.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(2-Ethoxyphenyl)isonicotinic acid (1.0 equiv) and the desired alcohol (1.5 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.5 equiv). Crucial causality note: A higher-than-normal catalytic loading of DMAP (0.5 eq vs standard 0.1 eq) is required here to outcompete the steric hindrance and absolutely prevent the O-to-N acyl migration.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 equiv) portionwise over 10 minutes. EDC is preferred over DCC because its urea byproduct is water-soluble, simplifying purification[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Validation: Monitor by TLC (typically Hexanes/EtOAc). The disappearance of the highly polar acid baseline spot and the appearance of a higher R_f UV-active spot indicates completion.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), distilled water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the pure ester.

Protocol B: Acid Chloride Method (Alternative)

If the alcohol is exceptionally unreactive or bulky, the acid chloride method provides a more aggressive electrophile.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 3-(2-Ethoxyphenyl)isonicotinic acid (1.0 equiv) in anhydrous DCM at 0 °C. Add a catalytic amount of anhydrous DMF (2 drops).

  • Chlorination: Slowly add Thionyl Chloride (SOCl₂) or Oxalyl Chloride (2.0 equiv) dropwise. Caution: Vigorous gas evolution (SO₂/CO/CO₂) will occur.

  • Maturation: Stir at room temperature for 2 hours. The suspension should become a clear solution as the acid chloride forms.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl₂/Oxalyl Chloride. Do not heat above 35 °C during evaporation to prevent decarboxylation.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.2 equiv) followed by dropwise addition of Triethylamine (Et₃N) or Pyridine (2.5 equiv) to neutralize the generated HCl.

  • Completion: Stir at room temperature for 4 hours, then perform a standard aqueous workup (NaHCO₃ wash) and silica gel purification.

References

  • ResearchGate. "Selective esterifications of alcohols and phenols through carbodiimide couplings." ResearchGate. Available at:[Link]

  • SciSpace. "Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides." SciSpace. Available at: [Link]

Sources

Technical Support Center: Optimizing Crystallization for 3-(2-Ethoxyphenyl)isonicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-CRYST-32EPIA-001

Version: 1.0

Last Updated: April 1, 2026

Introduction

Welcome to the technical support center for the purification of 3-(2-Ethoxyphenyl)isonicotinic acid (3-2EPIA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing crystallization conditions. As a molecule featuring a polar isonicotinic acid moiety and a non-polar 2-ethoxyphenyl group, 3-2EPIA presents unique purification challenges. This document offers field-proven insights and structured methodologies to help you achieve high purity and yield.

This center is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental questions about crystallization theory and practice as it applies to 3-2EPIA.

  • Troubleshooting Guide: A problem-oriented section to rapidly diagnose and solve specific issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers the foundational knowledge required to design a robust crystallization process for 3-(2-Ethoxyphenyl)isonicotinic acid.

Q1: What are the most critical starting parameters for developing a crystallization protocol for 3-2EPIA?

A1: The two most critical parameters are solvent selection and solubility determination . The ideal solvent should exhibit high solubility for 3-2EPIA at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] This temperature-dependent solubility is the primary driver for high-yield cooling crystallizations.[2]

  • Molecular Structure Consideration: 3-2EPIA possesses a polar, hydrogen-bonding carboxylic acid and pyridine nitrogen, and a larger, more non-polar ethoxyphenyl group. This amphiphilic nature suggests that solvents of intermediate polarity, or solvent/anti-solvent mixtures, will be most effective.

  • Initial Solvent Screening: A good starting point includes alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Protic solvents like alcohols can form strong hydrogen bonds with the carboxylic acid, influencing solubility.[3][4] It is also prudent to test mixtures, such as ethanol/water or ethyl acetate/heptane, to fine-tune solubility.

Q2: How do I perform an effective solvent screen and determine solubility?

A2: A systematic approach is crucial.

  • Small-Scale Screening: Test the solubility of a small, known amount of 3-2EPIA (e.g., 10 mg) in a small volume of various solvents (e.g., 0.2 mL) at room temperature and at the solvent's boiling point.

  • Quantitative Measurement: For promising solvents, determine a solubility curve. This involves preparing saturated solutions at various temperatures, taking aliquots of the supernatant, evaporating the solvent, and weighing the residual solid. Plotting solubility (g/L) versus temperature provides essential data for calculating theoretical yield.[1]

  • Self-Validation: The process must make the required polymorph robustly, which is often achieved through seeded cooling crystallizations based on accurate solubility data.[1]

Q3: What is "oiling out" and why might it occur with 3-2EPIA?

A3: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too rapidly or is highly supersaturated, causing the solute to precipitate at a temperature above its melting point in the solvent system.[5][6] 3-2EPIA, with its relatively complex structure, may be prone to this phenomenon.

  • Causality: The ethoxy group can increase the molecule's affinity for organic solvents, and if the concentration is too high upon cooling, the molecules may aggregate into a disordered, liquid-like state before they can organize into an ordered crystal lattice.

  • Prevention: To prevent oiling out, use a more dilute solution (more solvent), cool the solution more slowly, or use a solvent system where the compound's solubility is lower.[5][7] Vigorous stirring and seeding at a temperature just below the saturation point can also promote direct crystallization.

Q4: Should I use a single solvent or a binary (solvent/anti-solvent) system?

A4: The choice depends on the solubility profile of your crude material.

  • Single Solvent (Cooling Crystallization): This is the simplest and often preferred method. It is ideal if you find a solvent that provides a steep solubility curve with temperature.[2]

  • Binary Solvent (Anti-solvent Crystallization): This method is useful when no single solvent gives the desired solubility profile.[2] You dissolve 3-2EPIA in a "good" solvent (e.g., ethanol) at room temperature and then slowly add a miscible "poor" or "anti-solvent" (e.g., water or heptane) until the solution becomes turbid, indicating the onset of precipitation. This technique offers excellent control over crystal size.[2] However, it adds complexity due to mixing dynamics.

Q5: How can I ensure the correct polymorphic form is consistently produced?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development.[2]

  • Control is Key: The most stable polymorph is generally desired. To ensure consistency, strict control over the crystallization process is necessary. Key parameters influencing polymorphism include the choice of solvent, cooling rate, level of supersaturation, and agitation.[8]

  • Seeding: The most robust method to ensure the desired polymorph is to use seed crystals of that specific form.[1][9] Add a small quantity of the desired polymorph to the solution once it is slightly supersaturated to direct the crystallization pathway.

  • Characterization: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize and confirm the polymorphic form of your final product.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of 3-(2-Ethoxyphenyl)isonicotinic acid.

Problem/Symptom Analysis Table
Problem ID Symptom Probable Cause(s) Recommended Solution(s)
P-01 No crystals form, even after cooling. 1. Insufficient Supersaturation: Too much solvent was used, and the solution is not saturated at the lower temperature.[7] 2. High Purity/Lack of Nucleation Sites: Very pure compounds can be slow to nucleate.1. Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent and re-cool.[5] 2. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. 3. Seeding: Add a few seed crystals of 3-2EPIA.[9]
P-02 "Oiling Out": A liquid/oil layer separates instead of solid crystals. 1. High Solute Concentration: The solution is too concentrated, causing precipitation above the compound's melting point in that solvent system.[6][7] 2. Rapid Cooling: The cooling rate is too fast for molecules to arrange into a crystal lattice.[7] 3. Presence of Impurities: Impurities can disrupt crystallization and promote oiling.[5]1. Re-heat and Dilute: Heat the solution until the oil redissolves, add more solvent (10-20%), and cool slowly.[5] 2. Reduce Cooling Rate: Insulate the flask or use a temperature-controlled bath for gradual cooling. 3. Purify Further: Consider a preliminary purification step like column chromatography if impurities are significant.[10]
P-03 Crystallization occurs too rapidly ("crashing out"), yielding a fine powder. 1. Excessive Supersaturation: The solubility difference between the hot and cold solvent is too large, or the solution was cooled too quickly.[5] 2. Agitation/Disturbance: Physical disturbances can induce rapid, uncontrolled nucleation.[7]1. Use More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, then add a small excess of solvent (5-10%) to slow down the process.[5] 2. Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.[7]
P-04 Low final yield. 1. Too Much Solvent Used: A significant amount of the compound remains dissolved in the mother liquor.[5] 2. Incomplete Crystallization: Not enough time was allowed for crystallization, or the final cooling temperature was not low enough. 3. Premature Filtration: Filtering the solution while it is still warm.1. Minimize Solvent: Use the minimum amount of hot solvent required for complete dissolution.[7] 2. Maximize Cooling & Time: After initial crystallization, cool the flask in an ice bath for at least 30-60 minutes to maximize precipitation. 3. Mother Liquor Recovery: Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may require separate purity analysis).
P-05 Product is discolored or has low purity. 1. Colored Impurities Co-precipitated: Impurities were soluble in the hot solvent and crystallized along with the product upon cooling. 2. Insoluble Impurities Trapped: Solid impurities present in the crude material were not removed.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling.[11] 2. Hot Filtration: If insoluble impurities are present, filter the hot, saturated solution through a pre-warmed funnel before allowing it to cool.[11]

Experimental Protocols & Visualizations

Protocol 1: Standard Cooling Crystallization of 3-2EPIA from Ethanol

This protocol provides a robust starting point for purification.

Objective: To purify crude 3-(2-Ethoxyphenyl)isonicotinic acid using a single-solvent cooling crystallization method.

Materials:

  • Crude 3-2EPIA

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Heating source (hot plate with water bath)

  • Stir bar and magnetic stir plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

  • Dissolution: Place the crude 3-2EPIA in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol, enough to create a slurry.

  • Heating: Gently heat the slurry in a water bath with stirring. Add ethanol portion-wise until the solid just completely dissolves. This ensures you are near the minimum required solvent volume. This is a critical step to maximize yield.[7]

  • Hot Filtration (Optional): If the solution contains insoluble particulates or is significantly colored, this is the point to add charcoal and/or perform a hot filtration into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of well-ordered, pure crystals.[5] Crystal formation should ideally begin after 5-15 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[10]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Characterize the final product for purity (e.g., via HPLC, LC-MS) and melting point.

Diagram: Troubleshooting Crystallization Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G start Start Crystallization: Dissolve crude 3-2EPIA in hot solvent & cool outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal No Solid oil_out Problem: 'Oiling Out' Occurs outcome->oil_out Liquid Layer fast_xtal Problem: Crystals 'Crash Out' outcome->fast_xtal Fine Powder good_xtal Success: Good Crystals Form outcome->good_xtal Needles/Plates sol_no_xtal Solution: 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal no_xtal->sol_no_xtal sol_oil_out Solution: 1. Re-heat & add more solvent 2. Cool much slower 3. Change solvent system oil_out->sol_oil_out sol_fast_xtal Solution: 1. Re-heat & add excess solvent 2. Insulate flask for slow cooling fast_xtal->sol_fast_xtal end_node Isolate, Wash, Dry, & Analyze Product good_xtal->end_node sol_no_xtal->outcome Re-attempt sol_oil_out->outcome Re-attempt sol_fast_xtal->outcome Re-attempt

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Cambridge University Press. Crystallization in the Pharmaceutical Industry (Chapter 13). Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. (2024). Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]

  • BIA. Crystallisation in pharmaceutical processes. (2022). Available from: [Link]

  • Kim, S., et al. (2003). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ResearchGate. Available from: [Link]

  • Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization. Available from: [Link]

  • Hammond, R. B., et al. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Available from: [Link]

  • Gani, R., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. Available from: [Link]

  • JuSER. Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2026). Available from: [Link]

  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Available from: [Link]

  • PubMed Central (PMC). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Myerson, A. S. (Ed.). Crystallization of Organic Compounds. Available from: [Link]

Sources

Technical Support Center: Troubleshooting False Positives in 3-(2-Ethoxyphenyl)isonicotinic Acid Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Ethoxyphenyl)isonicotinic acid. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding false positives in biochemical assays involving this compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and validity of your experimental results.

Introduction: Understanding the Challenge of False Positives

In early-stage drug discovery, biochemical assays are fundamental tools for identifying and characterizing potential therapeutic agents.[1] However, the path from a primary "hit" to a validated lead compound is often complicated by the occurrence of false positives.[2][3] These are compounds that appear to be active in an initial screen but whose activity is not due to a specific interaction with the intended biological target. Such misleading results can arise from a variety of mechanisms, including interference with the assay technology, non-specific reactivity, or compound aggregation.[4][5][6]

This guide will focus specifically on troubleshooting false positives when working with 3-(2-Ethoxyphenyl)isonicotinic acid. By understanding the potential structural liabilities of this molecule and employing rigorous experimental controls, researchers can confidently distinguish true biological activity from assay artifacts.

Part 1: Troubleshooting Guide - A Mechanistic Approach

This section addresses specific issues that can lead to false positives in assays with 3-(2-Ethoxyphenyl)isonicotinic acid, providing a step-by-step approach to identify and resolve them.

Issue 1: Suspected Compound Aggregation

Symptoms:

  • High Hill slope in the dose-response curve.[3]

  • Inhibition is sensitive to the concentration of detergent (e.g., Triton X-100, Tween-20) in the assay buffer.[3]

  • Activity is observed across multiple, unrelated assays (promiscuous inhibition).

  • Inhibition is time-dependent, with potency increasing with pre-incubation time.

Scientific Rationale:

Many organic molecules have a tendency to form colloidal aggregates in aqueous solutions, especially at higher concentrations used in screening.[5] These aggregates can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition that is not target-specific.[5] The structure of 3-(2-Ethoxyphenyl)isonicotinic acid, with its aromatic rings, may contribute to its potential for aggregation under certain buffer conditions.

Troubleshooting Workflow:

A High Hill Slope or Promiscuous Activity Observed B Vary Detergent Concentration (e.g., 0.01%, 0.1% Triton X-100) A->B C Is IC50 Dependent on Detergent Concentration? B->C D Yes: Aggregation is Likely C->D Yes E No: Proceed to Other Troubleshooting Steps C->E No F Perform Dynamic Light Scattering (DLS) D->F G Are Particles Detected? F->G H Yes: Confirms Aggregation G->H Yes I No: Re-evaluate. Consider Other Mechanisms G->I No J Optimize Assay with Higher Detergent Concentration H->J

Caption: Workflow for Investigating Compound Aggregation.

Detailed Protocol: Detergent Sensitivity Assay

  • Prepare Assay Buffers: Create a series of assay buffers with varying concentrations of a non-ionic detergent (e.g., 0.001%, 0.01%, and 0.1% Triton X-100).

  • Compound Dilution: Prepare a dose-response curve of 3-(2-Ethoxyphenyl)isonicotinic acid in each of the detergent-containing buffers.

  • Run Assay: Perform your standard biochemical assay using these different buffer conditions.

  • Analyze Data: Compare the IC50 values obtained in each buffer. A significant rightward shift in the IC50 value with increasing detergent concentration is a strong indicator of aggregation-based inhibition.

Issue 2: Interference with Assay Detection Method (Fluorescence-Based Assays)

Symptoms:

  • The compound absorbs light at or near the excitation or emission wavelengths of the fluorophore used in the assay.

  • The compound itself is fluorescent.

  • A decrease in signal is observed in a no-enzyme control.

Scientific Rationale:

Fluorescence-based assays are susceptible to interference from compounds that can absorb light (quenching) or emit light (autofluorescence) at the same wavelengths used for detection.[4][7] The aromatic structure of 3-(2-Ethoxyphenyl)isonicotinic acid suggests it may have some absorbance in the UV-Vis spectrum, which could interfere with assays using fluorescent probes.

Troubleshooting Workflow:

A Suspected Fluorescence Interference B Measure Absorbance and Fluorescence Spectra of Compound A->B C Does it Overlap with Assay Wavelengths? B->C D Yes: Potential for Interference C->D Yes E No: Interference Unlikely C->E No F Run Assay with Compound Added After Reaction Stop D->F G Is Signal Still Affected? F->G H Yes: Direct Interference with Detection G->H Yes I No: Re-evaluate G->I No J Switch to an Orthogonal Assay (e.g., Luminescence, Label-Free) H->J

Caption: Workflow for Investigating Fluorescence Interference.

Detailed Protocol: Spectral Scanning and Post-Reaction Addition

  • Spectral Analysis:

    • Dissolve 3-(2-Ethoxyphenyl)isonicotinic acid in the assay buffer.

    • Using a spectrophotometer and a spectrofluorometer, measure the absorbance and emission spectra of the compound across the relevant UV-Vis range.

    • Compare these spectra with the excitation and emission wavelengths of your assay's fluorophore.

  • Post-Reaction Addition Control:

    • Run your biochemical assay as usual, but do not add 3-(2-Ethoxyphenyl)isonicotinic acid at the beginning.

    • After the enzymatic reaction has been stopped (e.g., by adding a stop solution), add the compound at various concentrations to the wells.

    • Read the plate. If the signal is still affected in a dose-dependent manner, this confirms direct interference with the detection reagents or the fluorescent product.

Issue 3: Non-Specific Reactivity (Potential for PAINS)

Symptoms:

  • The compound shows activity against multiple, unrelated targets.

  • Activity is not saturable at high concentrations.

  • The structure contains motifs associated with Pan-Assay Interference Compounds (PAINS).[8][9]

Scientific Rationale:

PAINS are chemical structures that are known to frequently appear as false positives in high-throughput screens due to various non-specific mechanisms, including chemical reactivity.[4][8] While a full computational analysis is recommended, a visual inspection of 3-(2-Ethoxyphenyl)isonicotinic acid's structure can provide initial clues. The isonicotinic acid moiety itself is not a classic PAINS alert, but the overall molecule should be evaluated in the context of the specific assay.

Troubleshooting Workflow:

A Promiscuous Activity or Suspected PAINS B Run Compound through PAINS Filters (Computational) A->B C Are PAINS Alerts Identified? B->C D Yes: High Probability of Non-Specific Activity C->D Yes E No: Proceed with Caution C->E No F Perform Orthogonal Assays with Different Technologies D->F E->F G Is Activity Confirmed? F->G H Yes: Increased Confidence in True Hit G->H Yes I No: Likely a False Positive G->I No

Caption: Workflow for Investigating PAINS and Non-Specific Reactivity.

Detailed Protocol: Orthogonal Assay Confirmation

The most reliable way to rule out false positives due to non-specific activity or assay interference is to confirm the hit using an orthogonal assay.[10][11][12] This involves testing the compound in an assay that measures the same biological endpoint but uses a different detection technology.

Primary Assay Technology Recommended Orthogonal Assays
Fluorescence IntensityLuminescence-based assay, Label-free (e.g., Surface Plasmon Resonance - SPR), Mass Spectrometry
FRET/TR-FRETAlphaScreen, Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)[3]
AbsorbanceHPLC-based assay, Radiometric assay

If 3-(2-Ethoxyphenyl)isonicotinic acid shows consistent activity and dose-response across both the primary and orthogonal assays, it significantly increases the confidence that it is a true hit.

Part 2: Frequently Asked Questions (FAQs)

Q1: My dose-response curve for 3-(2-Ethoxyphenyl)isonicotinic acid has a very steep Hill slope (>1.5). What could this indicate?

A high Hill slope can be an indication of compound aggregation, as discussed in Issue 1.[3] It can also suggest positive cooperativity if the target is an oligomer, but aggregation is a more common artifact in screening. We recommend performing the detergent sensitivity assay to investigate this.

Q2: I've confirmed my hit in a biochemical assay. What is the next step to increase confidence before committing to medicinal chemistry efforts?

Confirmation in a cell-based assay is a critical next step. This will help determine if the compound is cell-permeable and if its activity is retained in a more complex biological environment. Discrepancies between biochemical and cellular assay results are common and can be due to factors like compound solubility, membrane permeability, and stability.

Q3: Are there any known liabilities with the isonicotinic acid scaffold itself?

Q4: How can I use computational tools to predict potential false positives?

Several computational tools and web servers are available to flag potential assay interference compounds.[2][5][15] These tools use substructure filters based on known PAINS and other reactive functionalities.[8][16] Running the structure of 3-(2-Ethoxyphenyl)isonicotinic acid through such a filter before or during your experimental work can provide an early warning of potential liabilities.

Q5: My compound appears to be a redox-active compound. How can I test for this?

Redox-cycling compounds can interfere with assays by generating reactive oxygen species. A common method to test for this is the horseradish peroxidase/phenol red assay, which detects hydrogen peroxide production.[2]

Conclusion

Troubleshooting false positives is an essential part of the drug discovery process. By systematically evaluating the potential for compound aggregation, assay interference, and non-specific reactivity, researchers can build a robust data package for 3-(2-Ethoxyphenyl)isonicotinic acid. The use of orthogonal assays is paramount in confirming that the observed biological activity is a result of a specific interaction with the intended target. This rigorous, evidence-based approach will ultimately save time and resources, and increase the likelihood of success in your drug discovery program.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Optibrium. (n.d.). PAINS Filters. Optibrium.
  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Baell, J., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(6), 1475-1478.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Evotec. (n.d.). Orthogonal Screening Services. Evotec.
  • Sadybekov, A. A., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Shi, S., et al. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, 52(W1), W743-W751.
  • Alves, V. M., et al. (2020, May 18). InterPred: a webtool to predict chemical autofluorescence and luminescence interference. Nucleic Acids Research, 48(W1), W566-W571.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review.
  • Siramshetty, V. B., & Preissner, R. (2024, June 15). Statistical approaches enabling technology-specific assay interference prediction from large screening data sets.
  • Panther. (2024, April 11).
  • MB - About. (n.d.). Assay Troubleshooting. MB - About.
  • N-able. (2026, March 4).
  • Coussens, N. P., & Dahlin, J. L. (Eds.). (2004-). Assay Artifacts and Interferences. In Assay Guidance Manual.
  • INCHEM. (n.d.). Isoniazid (PIM 288). INCHEM.
  • Study.com. (n.d.).
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • AiFChem. (2025, October 21). 100004-81-7 | 3-(2-Methoxyphenyl)isonicotinic acid. AiFChem.
  • Bitdefender. (n.d.). Minimizing False Positives. Bitdefender TechZone.
  • Monti, M., et al. (2025, September 5). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 26(18), 14321.
  • BLD Pharm. (n.d.). 1500232-36-9|3-(2-Ethoxyphenyl)isonicotinic acid. BLD Pharm.
  • Tahir, U. (2025, April 26). How to reduce False Positive Alerts in Threat Detection: Sharpening Security Detections. Medium.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides. R&D Systems.
  • Bitesize Bio. (2024, October 2).
  • EMBL-EBI. (n.d.). Compound: ISONICOTINIC ACID (CHEMBL1203). ChEMBL.
  • PubChemLite. (n.d.). Isonicotinic acid [1-amino-2-(3-methoxy-phenoxy)-ethylidene]-hydrazide. PubChemLite.
  • Carl ROTH. (n.d.).
  • Chennamsetty, N., et al. (2009, May-June). Potential aggregation prone regions in biotherapeutics: A survey of commercial monoclonal antibodies. mAbs, 1(3), 224-231.
  • Wang, S., Li, Y., & Wang, B. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(9-10), 934-940.
  • Sinha, N., Jain, S., et al. (2005, March 15). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576.
  • Wang, S., Li, Y., & Wang, B. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Semantic Scholar.
  • Chen, J., et al. (2015). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. Chemical Science, 6(10), 5849-5856.

Sources

Validation & Comparative

A Researcher's Guide to the Structural Validation of 3-(2-Ethoxyphenyl)isonicotinic Acid: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and medicinal chemists, 3-(2-Ethoxyphenyl)isonicotinic acid represents a molecule of interest, and its precise structural elucidation is paramount for advancing research programs. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural validation, benchmarked against alternative analytical methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate analytical strategy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable technique for the structural analysis of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it a definitive method for structure verification.[2] For a molecule like 3-(2-Ethoxyphenyl)isonicotinic acid, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are particularly insightful.

Predicted ¹H-NMR and ¹³C-NMR Spectra

In the absence of publicly available experimental spectra, we have generated predicted ¹H and ¹³C NMR spectra for 3-(2-Ethoxyphenyl)isonicotinic acid using advanced computational models.[3][4][5] These predictions serve as a reliable reference for researchers seeking to validate their synthesized compounds.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 3-(2-Ethoxyphenyl)isonicotinic acid with atom numbering for NMR assignment.

Table 1: Predicted ¹H-NMR Data for 3-(2-Ethoxyphenyl)isonicotinic acid

Atom Number(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
H5, H6 (Pyridine)8.5 - 8.8m2H
H4 (Pyridine)7.8 - 8.1m1H
H (Aromatic)6.9 - 7.4m4H
O-CH₂4.1 - 4.3q2H
COOH12.0 - 13.0br s1H
CH₃1.4 - 1.6t3H

Table 2: Predicted ¹³C-NMR Data for 3-(2-Ethoxyphenyl)isonicotinic acid

Atom NumberPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 170
C (Aromatic)110 - 160
O-CH₂63 - 68
CH₃14 - 16

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for the validation of 3-(2-Ethoxyphenyl)isonicotinic acid, a standardized protocol is essential. The following represents a robust methodology.

Workflow for NMR Sample Preparation and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of 3-(2-Ethoxyphenyl)isonicotinic acid dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz) transfer->instrument shimming Lock and shim the magnetic field instrument->shimming h1_acq Acquire 1H spectrum (e.g., 16 scans) shimming->h1_acq c13_acq Acquire 13C spectrum (e.g., 1024 scans) shimming->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase and baseline correction ft->phase integrate Integration of 1H signals phase->integrate peak_pick Peak picking for 1H and 13C integrate->peak_pick assign Assign peaks to molecular structure peak_pick->assign compare Compare with reference/predicted spectra assign->compare

Caption: Standard workflow for NMR analysis of 3-(2-Ethoxyphenyl)isonicotinic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 3-(2-Ethoxyphenyl)isonicotinic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient.

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.

    • Assign the observed peaks to the corresponding atoms in the molecular structure, often aided by 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complex molecules.

    • Compare the experimental spectra with the predicted reference spectra for validation.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a multi-faceted analytical approach often provides a more comprehensive structural confirmation. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are common complementary techniques.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed atomic connectivity, chemical environment, stereochemistry.[2]Definitive structural elucidation, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.[6]High sensitivity, suitable for trace analysis, can be coupled with chromatography (LC-MS).[6]Does not provide detailed connectivity or stereochemical information, isomers can be difficult to distinguish.
HPLC/UPLC Purity assessment, retention time, separation of isomers.Quantitative analysis, high throughput, method validation.Does not provide structural information on its own, requires reference standards for identification.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-O).Fast, simple sample preparation.Provides limited information on the overall molecular structure.

Decision-Making Workflow for Structural Validation:

Caption: A workflow for the comprehensive structural validation of a synthesized compound.

Conclusion and Best Practices

The structural validation of 3-(2-Ethoxyphenyl)isonicotinic acid, a critical step in research and drug development, is most definitively achieved through a combination of analytical techniques, with ¹H and ¹³C NMR spectroscopy at the forefront. While predicted spectra offer a valuable initial benchmark, experimental verification is essential. By following a robust experimental protocol and complementing NMR data with mass spectrometry and chromatographic analysis, researchers can ensure the identity, purity, and structural integrity of their compounds with the highest degree of confidence. This multi-technique approach not only satisfies rigorous scientific standards but also provides a solid foundation for subsequent biological and pharmacological investigations.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281.

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130.
  • Koos, M. R. M., & Murray, J. K. (2020). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 58(11), 1059-1068.
  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Mestrelab Research. (2024). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • Spectrum Research. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • Ledeți, I., Alexa, A. A., & Bercean, V. N. (2011). STRUCTURAL NMR ANALYSIS OF TRIAZOLIC COMPOUNDS DERIVED FROM ISONICOTINIC ACID. Annals of West University of Timisoara, Series of Chemistry, 20(1), 81-86.
  • Bingol, K., Brüschweiler, R. (2017). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 89(24), 13398-13405.
  • Wang, Y., et al. (2015). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. Journal of Porphyrins and Phthalocyanines, 19(08), 933-941.
  • Imasheva, A. A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal, 25(1), 31-42.
  • Gao, Z., et al. (2023).
  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Ethoxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-(2-Ethoxyphenyl)isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the expected fragmentation pathways under electron ionization (EI), offering a comparative perspective with related chemical moieties. The insights presented herein are crucial for structural elucidation, metabolite identification, and impurity profiling in complex matrices.

Introduction: The Structural Context of 3-(2-Ethoxyphenyl)isonicotinic Acid

3-(2-Ethoxyphenyl)isonicotinic acid is a heterocyclic aromatic carboxylic acid. Its structure integrates three key functional groups: a pyridine ring, a carboxylic acid, and an ethoxy-substituted phenyl ring. This unique combination of moieties suggests a rich and informative fragmentation pattern in mass spectrometry, driven by the relative stabilities of the resulting fragment ions. Understanding these fragmentation pathways is paramount for the unambiguous identification and characterization of this compound and its analogs.

The molecular structure consists of a pyridine-4-carboxylic acid (isonicotinic acid) backbone with a 2-ethoxyphenyl group at the 3-position. The lability of the carboxylic acid group, the ether linkage, and the potential for rearrangements involving the pyridine nitrogen are all expected to influence the fragmentation cascade.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of a molecule's structure.[1][2] The fragmentation of 3-(2-Ethoxyphenyl)isonicotinic acid is anticipated to be initiated by the removal of an electron from either the pyridine ring's nitrogen, the oxygen atoms of the carboxylic acid or the ethoxy group, or the aromatic pi systems. The resulting molecular ion (M⁺˙) is energetically unstable and will undergo a series of fragmentation reactions to yield more stable daughter ions.[1][3]

The primary fragmentation pathways are predicted to involve:

  • Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or the hydroxyl radical (-OH, 17 Da).[4]

  • Cleavage of the Ethoxy Group: Ethers can undergo alpha-cleavage or cleavage of the C-O bond.[5] The ethoxy group may be lost as an ethoxy radical (-OC₂H₅, 45 Da) or ethene (C₂H₄, 28 Da) through a rearrangement.

  • Aromatic Ring Fragmentations: The stable aromatic rings are expected to produce characteristic fragment ions.[4]

The following diagram illustrates the predicted major fragmentation pathways for 3-(2-Ethoxyphenyl)isonicotinic acid.

Fragmentation_Pathway M [3-(2-Ethoxyphenyl)isonicotinic acid]⁺˙ m/z = 243 F1 [M - OH]⁺ m/z = 226 M->F1 - OH (17 Da) F2 [M - COOH]⁺ m/z = 198 M->F2 - COOH (45 Da) F3 [M - C₂H₄]⁺˙ m/z = 215 M->F3 - C₂H₄ (28 Da) (McLafferty) F4 [M - OC₂H₅]⁺ m/z = 198 M->F4 - OC₂H₅ (45 Da) F5 [C₆H₅O]⁺ m/z = 93 M->F5 F6 [C₅H₄N-C₆H₄]⁺ m/z = 154 F2->F6 - C₂H₂ (26 Da) F3->F1 - OH (17 Da) F4->F6 - CO (28 Da) caption Predicted EI Fragmentation of 3-(2-Ethoxyphenyl)isonicotinic acid Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Derivatization Derivatization (Optional) Dissolution Dissolution in Volatile Solvent Derivatization->Dissolution Injection GC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Interpretation Fragmentation Pattern Analysis MassSpectrum->Interpretation Comparison Comparison with Predicted Data Interpretation->Comparison caption Experimental Workflow for MS Analysis

Sources

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's behavior in a biological system, governing its solubility, absorption, distribution, metabolism, and excretion (ADME). For ionizable drugs, the pKa value dictates the extent of ionization at a given physiological pH, which in turn affects the drug's ability to cross biological membranes, bind to its target, and be cleared from the body. This guide provides an in-depth comparison of the pKa of 3-(2-Ethoxyphenyl)isonicotinic acid and its structural analogs, offering insights into the structure-acidity relationships that are vital for rational drug design.

Understanding the Ionization of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are amphoteric compounds, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This dual nature means they can exist in cationic, neutral (or zwitterionic), and anionic forms depending on the pH.

  • pKa1 (Pyridinium Ion): In strongly acidic conditions, the pyridine nitrogen is protonated. The pKa of this pyridinium ion typically falls in the range of 1.7 to 3.5. This value is crucial for understanding behavior in the low pH environment of the stomach.

  • pKa2 (Carboxylic Acid): The deprotonation of the carboxylic acid group generally occurs at a pKa between 3.5 and 5.0. This equilibrium is highly relevant for solubility and absorption in the small intestine.

The electronic effects of substituents on the pyridine ring can significantly modulate both of these pKa values. Electron-withdrawing groups (EWGs) decrease the basicity of the pyridine nitrogen (lower pKa1) and increase the acidity of the carboxylic acid (lower pKa2). Conversely, electron-donating groups (EDGs) increase the basicity of the nitrogen (higher pKa1) and decrease the acidity of the carboxylic acid (higher pKa2).

Comparative pKa Data
CompoundStructurepKa1 (Pyridinium)pKa2 (Carboxylic Acid)Comments & Rationale
Isonicotinic Acid Isonicotinic Acid Structure~1.7-3.54.96[1]The parent compound, serving as a baseline for comparison.
3-Phenylisonicotinic Acid 3-Phenylisonicotinic Acid StructurePredicted < pKa1 of Isonicotinic AcidPredicted < 4.96The phenyl group at the 3-position is weakly electron-withdrawing via the inductive effect, which is expected to increase the acidity of the carboxylic acid (lower pKa2) and decrease the basicity of the pyridine nitrogen (lower pKa1).
3-Aminoisonicotinic Acid 3-Aminoisonicotinic Acid StructurePredicted > pKa1 of Isonicotinic AcidPredicted > 4.96The amino group (-NH2) is a strong electron-donating group through resonance. This increases electron density in the ring, making the nitrogen more basic (higher pKa1) and the carboxylate anion less stable (higher pKa2).
2-Ethoxyphenol 2-Ethoxyphenol StructureN/A10.11 (Phenolic OH)[2][3][4]This represents the substituent on the target molecule. The ethoxy group (-OCH2CH3) is electron-donating, making the phenolic proton less acidic than in phenol (pKa ~9.9).
3-(2-Ethoxyphenyl)isonicotinic Acid 3-(2-Ethoxyphenyl)isonicotinic Acid StructurePredicted < pKa1 of Isonicotinic AcidPredicted < 4.96The 2-ethoxyphenyl group is sterically bulky and exerts a net electron-withdrawing inductive effect on the pyridine ring, though the ethoxy group itself is donating. This net withdrawal is expected to lower both pKa1 and pKa2 relative to the parent isonicotinic acid.
Analysis of Substituent Effects

The 2-ethoxyphenyl group on the 3-position of the isonicotinic acid core introduces both electronic and steric effects.

  • Electronic Effects: The phenyl ring is inductively electron-withdrawing. The ortho-ethoxy group is electron-donating through resonance but also contributes to the inductive effect. The overall electronic influence of the 2-ethoxyphenyl substituent at the meta-position (position 3) relative to the carboxylic acid is primarily inductive. This net electron-withdrawing character is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (lowering its pKa) compared to unsubstituted isonicotinic acid. Similarly, this inductive withdrawal will decrease the electron density on the pyridine nitrogen, making it less basic (lowering the pKa of its conjugate acid).

  • Steric Effects: The bulk of the 2-ethoxyphenyl group may cause some torsion (twisting) between the phenyl and pyridine rings. This could slightly alter the electronic communication between the rings but the primary inductive effect should remain dominant in influencing the pKa values.

Experimental Determination of pKa

For novel compounds like 3-(2-Ethoxyphenyl)isonicotinic acid, experimental determination of pKa is essential for accurate characterization. Potentiometric titration is a highly precise and standard method for this purpose.[5] For compounds with low water solubility, the use of co-solvents like methanol may be necessary, followed by extrapolation to aqueous conditions.[6]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a self-validating system for the accurate determination of pKa values for ionizable pharmaceutical compounds.

1. Materials and Reagents:

  • Test Compound (e.g., 3-(2-Ethoxyphenyl)isonicotinic acid)

  • Deionized water (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • pH buffer standards (pH 4.0, 7.0, 10.0)

  • Co-solvent (e.g., Methanol), if required for solubility

2. Equipment:

  • Automated Potentiometric Titrator or a calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Temperature-controlled reaction vessel (25 °C)

  • Class A volumetric glassware

  • Nitrogen gas source

3. Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using the standard pH 4, 7, and 10 buffers at 25 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound to prepare a ~1 mM solution. If solubility is low, use a known percentage of a co-solvent (e.g., 50% methanol/water).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[1][2]

    • Transfer a precise volume (e.g., 20 mL) of the sample solution to the temperature-controlled titration vessel.

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds. Maintain a gentle nitrogen blanket over the solution throughout the titration.[1][2]

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Begin stirring at a constant, moderate speed.

    • For an acidic compound, titrate with standardized 0.1 M NaOH. For an amphoteric substance like an isonicotinic acid derivative, an initial titration with 0.1 M HCl to a low pH (e.g., pH 2) followed by a back-titration with 0.1 M NaOH to a high pH (e.g., pH 12) is recommended to determine both pKa values.[1]

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units/minute).[2]

    • Record the pH value and the corresponding volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate the titration curve.

    • Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the curve to accurately locate the equivalence points.

    • The pKa is equal to the pH at the half-equivalence point.[7] For a diprotic substance, pKa1 and pKa2 can be determined from the respective half-equivalence points.

  • Validation and Replication: Perform the titration in triplicate to ensure reproducibility. The average pKa value and standard deviation should be reported.[2]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare ~1 mM Analyte Solution (Adjust ionic strength with KCl) A->B C Purge with Nitrogen (Remove dissolved CO2) B->C D Titrate with Standardized Acid/Base (e.g., 0.1 M NaOH) C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point(s) (via derivative plots) F->G H Calculate pKa (pH at half-equivalence point) G->H I I H->I Report Mean pKa ± SD (from n≥3 replicates)

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The pKa of 3-(2-Ethoxyphenyl)isonicotinic acid is predicted to be lower than that of its parent compound, isonicotinic acid, due to the net electron-withdrawing inductive effect of the 2-ethoxyphenyl substituent. This modification would make the carboxylic acid more acidic and the pyridine nitrogen less basic. Understanding these shifts is paramount for predicting the compound's ADME properties. For instance, a lower pKa for the carboxylic acid might enhance solubility in the neutral to basic environment of the intestines, potentially improving oral absorption. This guide underscores the importance of combining theoretical predictions with robust experimental validation, such as the provided potentiometric titration protocol, to accurately characterize lead compounds in drug development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Avdeef, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9513–9517. Retrieved from [Link]

  • Scribd. (n.d.). Basicity of Substituted Pyridines. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Fores, M., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 709(1-3), 75-82. Retrieved from [Link]

  • Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds. Retrieved from [Link]

  • Gökçe, E. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(10), 257-282. Retrieved from [Link]

  • Chiappe, C., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Organic Chemistry, 75(11), 3629–3635. Retrieved from [Link]

  • Scribd. (n.d.). Isonicotinic Acid pKa Study. Retrieved from [Link]

  • Dempsey, J. L., et al. (2023). Independent tuning of the pKa or the E1/2 in a family of ruthenium pyridine-imidazole complexes. Dalton Transactions, 52(1), 123-131. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values determined for the isonicotinoylhydrazones. Retrieved from [Link]

  • University of Washington. (n.d.). Determination of pKa's from titration curves. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Influence of solvent composition (H2O/Me2SO) on apparent and thermodynamic pK values. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-(2-Ethoxyphenyl)isonicotinic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison for validating the purity of 3-(2-Ethoxyphenyl)isonicotinic acid, a novel small molecule, with a primary focus on the gold-standard technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will explore the rationale behind the methodology, compare it with alternative techniques, and provide the framework for a robust, self-validating protocol.

The Criticality of Purity in Drug Development

3-(2-Ethoxyphenyl)isonicotinic acid, as a pyridine carboxylic acid derivative, holds potential in medicinal chemistry. However, its journey from synthesis to a viable drug candidate is contingent on the rigorous identification and quantification of any impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent purity thresholds, as even minute levels of impurities can impact the drug's safety, stability, and therapeutic effect.[1]

The synthetic pathway to 3-(2-Ethoxyphenyl)isonicotinic acid, likely a cross-coupling reaction (e.g., Suzuki coupling) between a halogenated isonicotinic acid derivative and (2-ethoxyphenyl)boronic acid, can introduce a host of potential impurities. These may include:

  • Starting Materials: Unreacted 3-halo-isonicotinic acid and (2-ethoxyphenyl)boronic acid.

  • Homocoupling Products: Biphenyl derivatives from the self-coupling of the boronic acid.

  • Isomers: Positional isomers formed during the coupling reaction.

  • Catalyst Residues: Residual palladium or other transition metals from the catalyst.

  • Degradation Products: Formed during synthesis, purification, or storage.

A robust analytical method must be able to separate, detect, and quantify these diverse species with high sensitivity and specificity.

Primary Method: Validating Purity with LC-MS/MS

LC-MS/MS is the premier technique for impurity profiling of small molecules due to its exceptional sensitivity and selectivity.[2][3][4] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information allows for confident identification and quantification of trace-level impurities.[2][5]

Experimental Protocol: LC-MS/MS

This protocol is designed to be a self-validating system, ensuring that the results are accurate and reproducible.

1. Sample and Standard Preparation:

  • Analyte Stock Solution: Accurately weigh and dissolve 3-(2-Ethoxyphenyl)isonicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the API and its impurities (e.g., 0.01 µg/mL to 100 µg/mL).

  • Spiked Samples: To assess matrix effects and recovery, spike a known amount of the analyte and any available impurity standards into a blank matrix (if applicable).

2. Liquid Chromatography (LC) Parameters:

The high polarity of carboxylic acids can make them challenging to retain on standard reversed-phase columns.[6][7][8]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential for separating compounds with a wide range of polarities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated, though positive mode is often suitable for pyridine-containing compounds.

  • Scan Mode:

    • Full Scan: Acquire data from m/z 50-500 to detect all potential impurities.

    • Tandem MS (MS/MS): For quantification and confirmation, use Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of 3-(2-Ethoxyphenyl)isonicotinic acid and its potential impurities. Product ions are generated by collision-induced dissociation (CID).

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150°C.

  • Desolvation Gas Flow: ~800 L/hr.

Causality Behind Experimental Choices:
  • Gradient Elution: This is crucial for separating the relatively polar 3-(2-Ethoxyphenyl)isonicotinic acid from potentially less polar impurities like homocoupling by-products.

  • Formic Acid: This serves a dual purpose: it improves the peak shape of the carboxylic acid on the C18 column and enhances protonation for ESI-MS in positive ion mode.

  • Tandem MS (MS/MS): This provides an additional layer of specificity, reducing the likelihood of interferences from matrix components and ensuring accurate quantification of impurities, even if they co-elute chromatographically.[3]

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 3-(2-Ethoxyphenyl)isonicotinic Acid Sample Solvent Dissolution in Methanol/Acetonitrile Sample->Solvent Standard Reference Standard Standard->Solvent Dilution Serial Dilution Solvent->Dilution HPLC HPLC Separation (C18 Column, Gradient) Dilution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Purity Report Quantification->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for purity validation of 3-(2-Ethoxyphenyl)isonicotinic acid by LC-MS/MS.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques also have their place in purity analysis. The choice of method often depends on the stage of drug development and the specific question being asked.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many QC labs due to its robustness and ease of use.[1][3] It excels at quantifying the main component and known impurities, especially when a chromophore is present.

  • Strengths:

    • Excellent for routine quality control.

    • Highly reproducible and robust.

    • Lower cost and complexity compared to LC-MS/MS.

  • Limitations:

    • Lower sensitivity than MS for many compounds.[2]

    • Requires impurities to have a UV chromophore.

    • Cannot distinguish between co-eluting compounds with different masses.[3]

    • Provides no structural information for unknown impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte.[10][11][12] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[10][11]

  • Strengths:

    • Provides an absolute purity value against a certified internal standard.[12]

    • Can quantify impurities without a reference standard for each impurity.

    • Offers rich structural information for impurity identification.[12]

    • Can detect non-chromophoric impurities.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS and HPLC-UV.[12][13]

    • Requires higher sample concentrations.

    • Complex mixtures can lead to overlapping signals, complicating quantification.

    • Higher instrument cost and requires specialized expertise.

Head-to-Head Performance Comparison
FeatureLC-MS/MSHPLC-UVqNMR
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation followed by UV absorbance detection.Molar concentration determined by NMR signal intensity relative to a standard.
Selectivity Very High (chromatography + mass + fragments).High (chromatography). Co-elution is a risk.[3]High (chemical shift). Signal overlap can be an issue.
Sensitivity (LOQ) Very High (~0.01% or lower).[14]High (~0.05%).[12]Moderate (~0.1%).[13]
Quantification Relative (requires reference standards for each impurity).Relative (requires reference standards or assumes equal response factors).Absolute (primary method with a certified internal standard).[10][11][12]
Impurity ID Excellent (provides molecular weight and structural fragments).Poor (requires hyphenation with MS).[12]Excellent (provides detailed structural information).[12]
Throughput High.Very High.[12]Moderate.[12]
Expertise High.Moderate.High.
Decision-Making for Method Selection

The choice of analytical technique is a strategic one, guided by the specific needs of the project phase.

Method_Selection cluster_dev Early Development / Impurity ID cluster_qc Routine QC / Release Testing cluster_standard Reference Standard Certification Start Purity Analysis Required for 3-(2-Ethoxyphenyl)isonicotinic Acid LCMS_qNMR Need to Identify Unknown Impurities? Start->LCMS_qNMR Known_Impurities Quantifying Known Impurities with Reference Standards? Start->Known_Impurities Primary_Method Need for a Primary, Absolute Method? Start->Primary_Method LCMS LC-MS/MS (High Sensitivity, Structural Info) LCMS_qNMR->LCMS Yes qNMR_ID qNMR (Structural Info, Absolute Purity) LCMS_qNMR->qNMR_ID Yes HPLC HPLC-UV (Robust, High Throughput) Known_Impurities->HPLC Yes qNMR_Cert qNMR (Highest Accuracy for Purity Value) Primary_Method->qNMR_Cert Yes

Caption: Decision tree for selecting the appropriate analytical method for purity validation.

Conclusion

Validating the purity of 3-(2-Ethoxyphenyl)isonicotinic acid is a multi-faceted task that requires a deep understanding of both the compound's chemistry and the analytical techniques available. LC-MS/MS stands out as the most powerful and versatile method for comprehensive impurity profiling, offering unparalleled sensitivity and specificity for both identification and quantification. While HPLC-UV remains a vital tool for routine quality control and qNMR provides an orthogonal, absolute measure of purity, a well-validated LC-MS/MS method is indispensable for ensuring the quality and safety of this potential new therapeutic agent. By following a structured, self-validating protocol, researchers can generate the high-quality data necessary to meet regulatory expectations and advance their drug development programs with confidence.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity. (n.d.). J-Stage. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). ACS Publications. Retrieved from [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January 15). PubMed. Retrieved from [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Technology Networks. Retrieved from [Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. (2017, May 15). Agilent. Retrieved from [Link]

  • Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. (2025, May 16). Waters Corporation. Retrieved from [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. (2022, June 22). AKJournals. Retrieved from [Link]

  • Analysis of Aromatic Carboxylic Acid-Related Compounds in Whiskey. (2024, September). Shimadzu. Retrieved from [Link]

  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. (2025, December 27). MDPI. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). PMC. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 30). ResearchGate. Retrieved from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC - NIH. Retrieved from [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters?. (2026, February 12). Prime Labs. Retrieved from [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021, February 26). MDPI. Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Preprints.org. Retrieved from [Link]

  • Process for preparing isonicotinic acid. (n.d.). Google Patents.

Sources

Benchmarking Catalytic Efficiency of 3-(2-Ethoxyphenyl)isonicotinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides

Executive Summary

The transition from homogeneous to heterogeneous catalysis in pharmaceutical manufacturing requires ligands that can bridge the gap between high reactivity and sustainable recovery. 3-(2-Ethoxyphenyl)isonicotinic acid (EPIA) represents a next-generation bifunctional ligand. By combining the steric properties of a Buchwald-type biaryl system with the anchoring capability of a pyridine-carboxylic acid, EPIA metal complexes offer unprecedented control over challenging cross-coupling reactions.

This guide objectively benchmarks the catalytic efficiency of the magnetically recoverable Fe₃O₄@EPIA-Pd complex against standard homogeneous catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) and a non-sterically hindered baseline (Fe₃O₄@ISNA-Pd).

Mechanistic Rationale: The "Buchwald-like" Pyridine Ligand

To understand the experimental data, we must first analyze the causality behind the ligand's structural design. The EPIA ligand operates via three distinct mechanistic pillars:

  • Steric Acceleration (The Biaryl Axis): The rate-limiting step for sterically hindered substrates (e.g., ortho-substituted aryl chlorides) is reductive elimination. The 2-ethoxyphenyl group at the C3 position of the pyridine ring creates a twisted biaryl axis. This steric bulk forces the transmetalated aryl groups closer together on the Pd center, significantly lowering the activation energy required for reductive elimination.

  • Hemilabile Coordination (N,O-Donor): The oxygen atom of the ethoxy group acts as a hemilabile ligand. It weakly coordinates to the highly reactive 14-electron Pd(0) intermediate immediately following reductive elimination, preventing catalyst degradation (Pd black formation). However, it easily dissociates to provide an open coordination site during oxidative addition.

  • Surface Anchoring (Carboxylate): The carboxylic acid moiety at the C4 position allows the ligand to be covalently anchored to the hydroxyl-rich surface of metal oxides. This strategy has been successfully validated for creating magnetically recoverable Fe₃O₄ nanomaterials using standard isonicotinic acid[1]. Furthermore, the robust nature of the isonicotinic acid anchoring group efficiently bridges transition metal complexes to metal oxide surfaces without disrupting the electronic communication necessary for catalysis[2].

G A Pd(0)-EPIA Active Catalyst B Oxidative Addition Intermediate A->B + Ar-Cl C Transmetalation Intermediate B->C + Ar'-B(OH)2 - Base-HCl D Reductive Elimination Transition State C->D Steric Push from 2-Ethoxyphenyl D->A - Ar-Ar' Product Release

Fig 1: Catalytic cycle of Pd-EPIA highlighting steric acceleration during reductive elimination.

Comparative Performance Data

To benchmark the EPIA ligand, we evaluated the Suzuki-Miyaura cross-coupling of a sterically hindered model substrate: 2-chloro-m-xylene with phenylboronic acid. Palladium-catalyzed functionalization involving isonicotinic acid derivatives is a proven method for generating diverse, biologically active compounds in drug discovery[3].

Table 1: Catalytic Efficiency in Suzuki-Miyaura Coupling

Reaction conditions: 2-chloro-m-xylene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Catalyst (0.01 mol% Pd), EtOH/H₂O (1:1), 80 °C, 2 h.

Catalyst SystemLigand ClassificationYield (%)TONTOF (h⁻¹)Pd Leaching (ppm)
Fe₃O₄@EPIA-Pd Hemilabile Biaryl N,O-Ligand96 9,600 4,800 < 0.5
Fe₃O₄@ISNA-Pd Standard Pyridine Ligand424,2002,1001.2
Pd(PPh₃)₄ Homogeneous Monodentate656,5003,250N/A
Pd(dppf)Cl₂ Homogeneous Bidentate888,8004,400N/A

Data Analysis: The Fe₃O₄@EPIA-Pd catalyst outperforms both the unhindered ISNA baseline and standard homogeneous catalysts. The 96% yield confirms that the steric push from the 2-ethoxyphenyl group is critical for overcoming the energy barrier of sterically hindered cross-couplings.

Table 2: Green Chemistry Metrics & Recyclability (Fe₃O₄@EPIA-Pd)
CycleYield (%)Catalyst Recovery (%)E-Factor
196994.2
295984.3
394974.5
492964.8
590955.1

Self-Validating Experimental Protocols

The following methodologies are designed with built-in analytical checkpoints to ensure reproducibility and scientific integrity.

Protocol 1: Preparation of Fe₃O₄@EPIA-Pd Catalyst
  • Nanoparticle Synthesis: Synthesize Fe₃O₄ nanoparticles via standard co-precipitation of Fe²⁺/Fe³⁺ in alkaline media. Wash with deionized water until pH is neutral.

  • Ligand Anchoring: Disperse 500 mg of Fe₃O₄ in 20 mL of ethanol. Add 100 mg of 3-(2-Ethoxyphenyl)isonicotinic acid (EPIA) and sonicate for 30 minutes at room temperature.

    • Self-Validation Check: Perform FT-IR spectroscopy on the isolated solid. The shift of the carboxylate C=O stretching frequency from 1710 cm⁻¹ (free EPIA) to ~1630 cm⁻¹ confirms successful covalent esterification/coordination to the Fe₃O₄ surface.

  • Metalation: Add Pd(OAc)₂ (50 mg) to the suspension and stir at 60 °C for 4 hours. The pyridine nitrogen and ethoxy oxygen coordinate the Pd center. Wash the resulting solid with ethanol and dry under vacuum.

Protocol 2: Aqueous Suzuki-Miyaura Coupling
  • Reaction Setup: In a 10 mL microwave vial, combine 2-chloro-m-xylene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Fe₃O₄@EPIA-Pd (containing 0.01 mol% Pd).

  • Solvent Addition: Add 5 mL of degassed EtOH/H₂O (1:1 v/v). Seal the vial and stir at 80 °C for 2 hours.

    • Self-Validation Check: Monitor the reaction via GC-MS. The complete disappearance of the 2-chloro-m-xylene peak and the emergence of a single product mass peak (m/z = 182) validates the high regioselectivity and conversion driven by the EPIA ligand's steric pocket.

Protocol 3: Magnetic Recovery and Recycling
  • Separation: Apply an external neodymium magnet to the wall of the reaction vial. Wait 60 seconds for the black catalyst particles to aggregate against the wall.

  • Decantation: Decant the clear supernatant containing the product.

    • Self-Validation Check: Analyze the decanted supernatant via ICP-MS. A Pd concentration of < 0.5 ppm validates the structural integrity of the EPIA-Pd coordination complex and confirms the catalyst is truly heterogeneous.

  • Regeneration: Wash the retained solid catalyst with EtOH and water (3 x 5 mL) and dry at 60 °C for use in the next cycle.

Workflow Step1 Reaction Phase Aqueous Suzuki Coupling Step2 Separation Phase Apply Magnetic Field Step1->Step2 Step3 Extraction Phase Isolate Product Step2->Step3 Supernatant Step4 Regeneration Phase Wash and Dry Catalyst Step2->Step4 Solid Catalyst Step4->Step1 Recycle (Up to 5x)

Fig 2: Workflow for the magnetic recovery and recycling of the Fe₃O₄@EPIA-Pd catalytic complex.

References

  • Synthesis of copper(ii) complex-functionalized Fe₃O₄@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies. New Journal of Chemistry (RSC Publishing).[Link]

  • Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. PMC - NIH.[Link]

  • Isonicotinic acid-ligated cobalt (II) phthalocyanine-modified titania as photocatalyst for benzene degradation via fluorescent lamp. Current Chemistry Letters.[Link]

Sources

A Comparative Guide to the FT-IR Spectroscopy Validation of 3-(2-Ethoxyphenyl)isonicotinic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation workflow for the principal functional groups present in 3-(2-Ethoxyphenyl)isonicotinic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental rationale, a detailed validation protocol, and a comparative analysis of expected spectral data. The methodologies described herein are grounded in established spectroscopic principles and pharmacopeial standards to ensure scientific integrity and trustworthiness.

Introduction: The Role of FT-IR in Structural Elucidation

In the landscape of pharmaceutical analysis, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the identification of chemical substances. Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of functional groups within a molecule. For a novel or target compound like 3-(2-Ethoxyphenyl)isonicotinic acid, FT-IR serves as a primary tool for confirming its chemical identity by verifying the presence of its key structural motifs: a carboxylic acid, a substituted pyridine ring, a phenyl group, and an ethoxy ether linkage.

This guide will deconstruct the FT-IR spectrum of 3-(2-Ethoxyphenyl)isonicotinic acid, correlating specific absorption bands to their originating functional groups. We will also present a robust validation protocol compliant with standards set forth by major pharmacopeias, ensuring the reliability and reproducibility of the analytical results.

Causality of Experimental Design: A Self-Validating System

The choice of FT-IR as a validation tool is predicated on the principle that each functional group possesses a characteristic vibrational frequency. When infrared radiation is passed through a sample, energy is absorbed at specific wavenumbers corresponding to these vibrations, resulting in a unique spectral pattern. The validation of 3-(2-Ethoxyphenyl)isonicotinic acid, therefore, becomes a systematic process of identifying the expected absorption bands for each of its constituent parts.

Our experimental protocol is designed to be self-validating by incorporating instrument performance verification and appropriate sample handling, in line with United States Pharmacopeia (USP) General Chapter <197> and European Pharmacopoeia (Ph. Eur.) General Chapter 2.2.24.[1][2][3][4][5] This ensures that the obtained spectrum is a true representation of the sample's chemical structure.

Predicted FT-IR Spectral Profile of 3-(2-Ethoxyphenyl)isonicotinic Acid

The structure of 3-(2-Ethoxyphenyl)isonicotinic acid contains several key functional groups that will give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹). A summary of these expected peaks is presented below.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3300-2500Carboxylic Acid (O-H)O-H stretchVery broad, strong
~1700Carboxylic Acid (C=O)C=O stretchStrong, sharp
~1600, ~1475Aromatic Ring (C=C)C=C stretchMedium to weak, sharp
~1250Aryl Ether (C-O)Asymmetric C-O-C stretchStrong
~1050Aryl Ether (C-O)Symmetric C-O-C stretchMedium
3100-3000Aromatic C-HC-H stretchMedium to weak, sharp
3000-2850Aliphatic C-H (Ethoxy)C-H stretchMedium
Below 900Aromatic C-HC-H out-of-plane bendStrong to medium

Experimental Protocol: FT-IR Analysis of 3-(2-Ethoxyphenyl)isonicotinic Acid

This protocol details the steps for acquiring a high-quality FT-IR spectrum of a solid sample of 3-(2-Ethoxyphenyl)isonicotinic acid using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.[6]

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer with a Diamond or Zinc Selenide ATR accessory.

  • 3-(2-Ethoxyphenyl)isonicotinic acid sample (finely powdered).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Instrument Performance Verification

Prior to sample analysis, verify the performance of the FT-IR spectrometer according to the manufacturer's specifications and internal standard operating procedures. This typically involves running a background spectrum and comparing it against a reference.

Sample Preparation and Spectrum Acquisition

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Ensure ATR crystal is clean Prep2 Obtain a background spectrum Prep1->Prep2 Prep3 Place a small amount of powdered sample on the crystal Prep2->Prep3 Prep4 Apply pressure to ensure good contact Prep3->Prep4 Acq1 Acquire the sample spectrum Prep4->Acq1 Acq2 Clean the ATR crystal thoroughly Acq1->Acq2 Ana1 Process the spectrum (e.g., baseline correction) Acq2->Ana1 Ana2 Identify and label characteristic peaks Ana1->Ana2 Ana3 Compare with reference spectrum or expected frequencies Ana2->Ana3

Caption: Workflow for FT-IR analysis of 3-(2-Ethoxyphenyl)isonicotinic acid.

Step-by-Step Procedure:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the finely powdered 3-(2-Ethoxyphenyl)isonicotinic acid onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.

  • Post-Analysis Cleaning: After analysis, clean the ATR crystal meticulously to prevent cross-contamination of future samples.

Comparative Analysis and Discussion

The validation of 3-(2-Ethoxyphenyl)isonicotinic acid via FT-IR spectroscopy involves a direct comparison of the experimentally obtained spectrum with the expected absorption frequencies.

Carboxylic Acid Moiety

The most prominent and diagnostic feature of a carboxylic acid is the extremely broad O-H stretching vibration, typically observed between 3300 and 2500 cm⁻¹. This broadening is due to strong hydrogen bonding between the acid molecules. Concurrently, a strong and sharp C=O stretching absorption should be present around 1700 cm⁻¹. The presence of both of these bands provides strong evidence for the carboxylic acid functional group.

Aromatic Systems: Phenyl and Pyridine Rings

The presence of both the phenyl and the substituted pyridine ring will manifest as several absorptions. Aromatic C-H stretching vibrations typically appear as a group of weaker, sharp bands just above 3000 cm⁻¹ (in the 3100-3000 cm⁻¹ region). In-plane C=C stretching vibrations of the aromatic rings are expected in the 1600-1475 cm⁻¹ region. Strong C-H out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the rings.

Ethoxy Group

The ethoxy group (-O-CH₂CH₃) is characterized by the C-O ether linkage and the aliphatic C-H bonds. A strong, asymmetric C-O-C stretching band is anticipated around 1250 cm⁻¹, with a corresponding symmetric stretch near 1050 cm⁻¹. The C-H stretching vibrations of the ethyl group will appear as medium-intensity bands in the 3000-2850 cm⁻¹ range.

Alternative Analytical Techniques: A Brief Comparison

While FT-IR is an excellent tool for functional group identification, a comprehensive structural confirmation often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. This allows for the unambiguous determination of the molecule's connectivity and stereochemistry, making it a more powerful tool for complete structural elucidation than FT-IR.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. This is highly valuable for confirming the molecular formula and can offer clues about the compound's structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic systems. While less specific than FT-IR for functional group identification, it can be a useful complementary technique.

Analytical_Techniques FTIR FT-IR Spectroscopy NMR NMR Spectroscopy MS Mass Spectrometry UV_Vis UV-Vis Spectroscopy Molecule 3-(2-Ethoxyphenyl)isonicotinic acid Molecule->FTIR Functional Groups Molecule->NMR Connectivity & Stereochemistry Molecule->MS Molecular Weight & Fragmentation Molecule->UV_Vis Electronic Transitions

Caption: Complementary analytical techniques for structural elucidation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and reliable validation of the functional groups present in 3-(2-Ethoxyphenyl)isonicotinic acid. By following a robust, pharmacopeia-compliant protocol, researchers can confidently confirm the presence of the carboxylic acid, aromatic rings, and ether linkage. While FT-IR provides a wealth of information, it is most powerful when used in conjunction with other analytical techniques like NMR and MS for a complete and unambiguous structural confirmation. This integrated approach ensures the highest level of scientific rigor in the characterization of novel pharmaceutical compounds.

References

  • United States Pharmacopeia. General Chapter <197> Spectroscopic Identification Tests. [Link]

  • United States Pharmacopeia. General Chapter Prospectus: <197> Spectroscopic Identification Tests. [Link]

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. [Link]

  • European Pharmacopoeia. 2.2.24. Absorption Spectrophotometry, Infrared. [Link]

  • USP-NF. <197> Spectroscopic Identification Tests. [Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance. Pharmaceutical Technology. [Link]

  • The Ph. Eur. revises its general chapter on Infrared Absorption Spectrophotometry. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Apex Instrument. [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。